molecular formula C11H14O4 B017137 3-(3,4-Dimethoxyphenyl)propionic acid CAS No. 2107-70-2

3-(3,4-Dimethoxyphenyl)propionic acid

Katalognummer: B017137
CAS-Nummer: 2107-70-2
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: LHHKQWQTBCTDQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-Dimethoxyphenyl)propionic acid, also known as 3,4-Dimethoxyhydrocinnamic acid, is an orally active short-chain fatty acid (SCFA) with research applications in hematology and metabolic studies. This compound serves as a valuable tool for researchers investigating novel therapeutic pathways for genetic blood disorders. Key Research Applications and Value: Hematology Research: This compound stimulates γ globin gene expression and promotes erythropoiesis in vivo. It is a research candidate for investigating potential treatments for β-hemoglobinopathies, such as sickle cell disease and beta-thalassemia, and other anemias. Metabolic Studies: As a member of the short-chain fatty acid class, it is of significant interest in studying metabolic regulation, gut microbiota metabolites, and their systemic effects. Chemical Intermediate: This high-purity compound (>98.0%) is also utilized in organic synthesis, serving as a key building block for more complex molecules, including active pharmaceutical ingredients. Physical and Chemical Data: CAS RN: 2107-70-2 Molecular Formula: C 11 H 14 O 4 Molecular Weight: 210.23 g/mol Appearance: White to light yellow powder or crystal Melting Point: 98 - 101 °C Storage: Store in a cool, dry, and well-ventilated area, recommended at room temperature or below 15°C. Safety Information: May cause skin irritation. Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and safety protocols. Disclaimer: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(3,4-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHKQWQTBCTDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175294
Record name 3-(3,4-Dimethoxyphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2107-70-2
Record name 3-(3,4-Dimethoxyphenyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2107-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dimethoxyphenyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002107702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-dimethoxyphenyl)propanoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04208
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2107-70-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76043
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3,4-Dimethoxyphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-dimethoxyphenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.626
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(3,4-DIMETHOXYPHENYL)PROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XO32ZSP1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-(3,4-Dimethoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3,4-Dimethoxyphenyl)propionic acid, also known as 3,4-dimethoxyhydrocinnamic acid, is a propionic acid derivative with significant potential in pharmaceutical and research applications. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its notable biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a consolidated source of technical information to facilitate further investigation and application of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its core structure consists of a propionic acid moiety attached to a 3,4-dimethoxyphenyl group.

Identifiers and General Properties
PropertyValueReference
IUPAC Name 3-(3,4-dimethoxyphenyl)propanoic acid[1]
Synonyms 3,4-Dimethoxyhydrocinnamic acid, Benzenepropanoic acid, 3,4-dimethoxy-[2]
CAS Number 2107-70-2[2]
Molecular Formula C₁₁H₁₄O₄[3][4]
Molecular Weight 210.23 g/mol [1][3][4]
Appearance White to off-white crystalline powder[3]
Melting Point 96-99 °C[2][3]
Boiling Point Not available
pKa Not available
Solubility Soluble in water, alcohol, and ether.[5]
Spectroscopic Data
  • ¹³C NMR Spectroscopy: Similar to ¹H NMR, a dedicated ¹³C NMR spectrum is not available. However, spectra of related compounds like 3-(2,4-Dimethoxyphenyl)propanoic acid methyl ester can provide expected chemical shift ranges for the carbons in the aromatic ring, the methoxy (B1213986) groups, and the propionic acid chain.[6]

  • Infrared (IR) Spectroscopy: The NIST Chemistry WebBook provides a gas-phase IR spectrum for this compound.[7] Key expected absorptions would include a broad O-H stretch from the carboxylic acid, C-H stretches from the aromatic ring and alkyl chain, a C=O stretch from the carbonyl group, and C-O stretches from the methoxy and carboxylic acid groups.

  • Mass Spectrometry (MS): The NIST WebBook also contains the mass spectrum (electron ionization) of the compound.[8]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patent describing a method for preparing 3,4-dimethoxy phenylpropionic acid.[9]

Reaction Scheme:

3,4-Dimethoxybenzaldehyde (B141060) → 3,4-Dimethoxy ethyl cinnamate (B1238496) → this compound

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Ethyl acetate

  • Sodium ethoxide solution (e.g., 20% in ethanol)

  • Concentrated hydrochloric acid

  • Sodium hydroxide

  • Ethanol (B145695)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas source

Procedure:

  • Synthesis of 3,4-Dimethoxy ethyl cinnamate:

    • In a reaction vessel, dissolve 3,4-dimethoxybenzaldehyde in ethyl acetate.

    • Under stirring, add a sodium ethoxide solution at a controlled temperature (e.g., 25-30 °C).

    • After the addition, heat the reaction mixture (e.g., to 70-75 °C) and monitor the reaction for completion using thin-layer chromatography.

    • Cool the solution and neutralize it with concentrated hydrochloric acid.

    • Separate the organic layer, wash, dry, and concentrate it to obtain crude 3,4-dimethoxy ethyl cinnamate.

  • Hydrolysis and Hydrogenation:

    • To the crude 3,4-dimethoxy ethyl cinnamate, add an aqueous solution of sodium hydroxide.

    • Heat the mixture (e.g., to 60 °C) to facilitate hydrolysis.

    • After hydrolysis is complete, cool the reaction mixture and neutralize it with concentrated hydrochloric acid.

    • Extract the product with ethyl acetate, and dry the combined organic layers.

    • Concentrate the solution to obtain 3,4-dimethoxycinnamic acid.

    • Dissolve the 3,4-dimethoxycinnamic acid in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of Pd/C.

    • Pressurize the vessel with hydrogen gas and stir the reaction mixture until the uptake of hydrogen ceases.

    • Filter off the catalyst and concentrate the filtrate to obtain crude this compound.

Purification by Recrystallization

A general recrystallization procedure can be applied for the purification of the final product.[10]

Materials:

  • Crude this compound

  • Suitable solvent (e.g., a mixture of ethanol and water, or toluene)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude solid in a minimal amount of hot solvent in an Erlenmeyer flask.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals, for example, in a vacuum oven at 60-70 °C.[9]

HPLC Analysis

A high-performance liquid chromatography (HPLC) method can be used for purity assessment.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid.

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample solution by dissolving the synthesized product in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm).

  • The purity of the sample can be determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Biological Activities and Experimental Assays

This compound has demonstrated interesting biological activities, including the induction of γ-globin gene expression and anti-atherosclerotic effects.

Induction of γ-Globin Gene Expression

The induction of fetal hemoglobin (HbF), which contains γ-globin chains, is a promising therapeutic strategy for β-hemoglobinopathies like sickle cell disease and β-thalassemia.

Experimental Model: K562 Cell Line

The human erythroleukemia cell line K562 is a common in vitro model to screen for compounds that can induce erythroid differentiation and γ-globin expression.[11][12]

Protocol for K562 Cell Differentiation Assay: [13][14]

  • Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Seed the cells at a specific density and treat them with various concentrations of this compound. A positive control, such as hydroxyurea (B1673989) or hemin, should be included.

  • Erythroid Differentiation Assessment: After a specific incubation period (e.g., 24-72 hours), assess erythroid differentiation. This can be done by:

    • Benzidine Staining: To detect hemoglobin-producing cells.

    • Flow Cytometry: To quantify the expression of erythroid surface markers like Glycophorin A (CD235a).[13]

  • γ-Globin Expression Analysis:

    • Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the treated and untreated cells, synthesize cDNA, and perform qRT-PCR using primers specific for the γ-globin gene and a housekeeping gene for normalization.[14]

    • Western Blotting or ELISA: To quantify the amount of fetal hemoglobin.

Signaling Pathway:

The precise signaling pathway through which this compound induces γ-globin expression is not fully elucidated. However, studies on other inducers suggest the involvement of the p38 MAPK/CREB1 pathway.[15][16] It is hypothesized that the compound may activate this pathway, leading to the phosphorylation of CREB1, which then transactivates the γ-globin gene promoter.

G DMPPA 3-(3,4-Dimethoxyphenyl) propionic acid p38 p38 MAPK DMPPA->p38 Activates CREB1 CREB1 p38->CREB1 Phosphorylates promoter γ-globin Gene Promoter CREB1->promoter Binds to & Transactivates gamma_globin γ-globin Expression promoter->gamma_globin

Caption: Proposed signaling pathway for γ-globin gene induction.

Anti-Atherosclerotic Activity

A related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), an active principle from kimchi, has been shown to inhibit the development of atherosclerosis in animal models.[17][18] The mechanism is thought to involve the reduction of oxidative stress.

Experimental Model: Rabbit Model of Atherosclerosis [19][20][21][22]

Protocol for In Vivo Atherosclerosis Rabbit Model: [17]

  • Animal Model: Use male New Zealand White rabbits.

  • Induction of Atherosclerosis: Feed the rabbits a high-cholesterol diet (e.g., 0.5-1% cholesterol) for a specified period (e.g., 4-8 weeks) to induce hypercholesterolemia and atherosclerotic plaque formation. In some models, this is combined with endothelial injury, for example, by balloon catheterization of an artery.[23]

  • Treatment: Administer this compound (or the related compound) to the treatment group, for instance, via intravenous injection or oral gavage, at a specific dosage. A control group receiving a placebo and a positive control group (e.g., receiving simvastatin) should be included.

  • Assessment of Atherosclerosis:

    • Lipid Profile Analysis: Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.

    • Histopathological Analysis: After the treatment period, euthanize the animals and dissect the aorta. Stain the aorta with Oil Red O to visualize and quantify the area of atherosclerotic lesions.[20]

    • Oxidative Stress Markers: Measure levels of reactive oxygen species (ROS) and the activity of enzymes like NADPH oxidase in aortic tissue.[24]

Signaling Pathway:

The anti-atherosclerotic effect appears to be mediated by the reduction of oxidative stress. The compound may inhibit the expression and activity of NADPH oxidase subunits, such as p47phox and Rac-1, which are key enzymes in the production of superoxide (B77818) radicals in the vascular wall. This leads to a decrease in ROS generation and subsequently attenuates the inflammatory processes that drive atherosclerosis.

G DMPPA 3-(3,4-Dimethoxyphenyl) propionic acid NADPH_oxidase NADPH Oxidase (p47phox, Rac-1) DMPPA->NADPH_oxidase Inhibits expression & activity ROS Reactive Oxygen Species (ROS) NADPH_oxidase->ROS Generates Atherosclerosis Atherosclerosis ROS->Atherosclerosis Promotes

References

An In-depth Technical Guide to 3-(3,4-Dimethoxyphenyl)propionic Acid: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3,4-Dimethoxyphenyl)propionic acid, a versatile organic compound with significant applications in pharmaceutical and agrochemical research. This document details its discovery and historical synthesis, presents modern and detailed experimental protocols for its preparation, and summarizes its key physicochemical and biological properties in structured tables. Furthermore, it elucidates the compound's known biological mechanisms of action through detailed signaling pathway diagrams, offering a valuable resource for professionals engaged in drug discovery and development.

Introduction

This compound, also known as 3,4-dimethoxyhydrocinnamic acid, is an aromatic carboxylic acid derivative. Its structure, featuring a substituted benzene (B151609) ring coupled to a propionic acid moiety, makes it a valuable building block in the synthesis of more complex molecules.[1] It serves as a key intermediate in the preparation of various pharmaceuticals, particularly those targeting inflammatory diseases.[2] The compound is also explored in the agrochemical sector as a precursor for herbicides and pesticides.[1]

Discovery and History

While a definitive singular "discovery" of this compound is not prominently documented in easily accessible historical records, its synthesis is intrinsically linked to the development of classic organic reactions in the late 19th and early 20th centuries. The structural components of the molecule, veratraldehyde (3,4-dimethoxybenzaldehyde) and a propionic acid side chain, suggest that its first synthesis likely emerged from the application of established synthetic methodologies to commercially available starting materials.

The most probable historical route to this compound involves a two-step process:

  • Condensation Reaction: The initial step would have been the condensation of 3,4-dimethoxybenzaldehyde (B141060) with a suitable reagent to introduce the three-carbon side chain. The Perkin reaction , discovered by Sir William Henry Perkin in 1868, is a prime candidate for this transformation.[3][4] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid to yield an α,β-unsaturated carboxylic acid.[3] In this case, the reaction of 3,4-dimethoxybenzaldehyde with acetic anhydride and sodium acetate (B1210297) would produce 3,4-dimethoxycinnamic acid.

  • Reduction of the Double Bond: The subsequent step involves the reduction of the carbon-carbon double bond in the cinnamic acid derivative to yield the saturated propionic acid side chain. Catalytic hydrogenation , a technique that gained prominence in the early 20th century, would be the most efficient method for this transformation. The use of catalysts like palladium on carbon (Pd/C) allows for the selective reduction of the alkene functional group under relatively mild conditions.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name 3-(3,4-dimethoxyphenyl)propanoic acid[7]
Synonyms 3,4-Dimethoxyhydrocinnamic acid
CAS Number 2107-70-2
Molecular Formula C₁₁H₁₄O₄[8]
Molecular Weight 210.23 g/mol [8]
Appearance White to off-white solid[2]
Melting Point 96-97 °C[2]
Solubility Soluble in DMSO and ethanol (B145695); insoluble in water[9]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are provided below. These are based on modern adaptations of the historical synthetic route.

Synthesis of 3,4-Dimethoxycinnamic Acid via Perkin-Type Condensation

This protocol describes the synthesis of the unsaturated intermediate, 3,4-dimethoxycinnamic acid, from 3,4-dimethoxybenzaldehyde.

Reaction:

G cluster_reactants Reactants cluster_products Products A 3,4-Dimethoxybenzaldehyde D 3,4-Dimethoxycinnamic Acid A->D Condensation B Acetic Anhydride B->D C Sodium Acetate (catalyst) C->D

Figure 1: Synthesis of 3,4-Dimethoxycinnamic Acid.

Materials:

  • 3,4-Dimethoxybenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • A mixture of 3,4-dimethoxybenzaldehyde (1 mole), acetic anhydride (1.5 moles), and anhydrous sodium acetate (1 mole) is placed in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated in an oil bath at 180°C for 8 hours.

  • The hot mixture is then poured into a large volume of water and boiled for 15 minutes to hydrolyze the excess acetic anhydride.

  • If the product solidifies, it is crushed and washed with water. If it remains oily, the aqueous layer is decanted, and the oil is boiled with water again.

  • The crude product is dissolved in a dilute sodium carbonate solution and filtered to remove any insoluble impurities.

  • The filtrate is acidified with dilute hydrochloric acid to precipitate the 3,4-dimethoxycinnamic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • Recrystallization from ethanol yields pure 3,4-dimethoxycinnamic acid.

Catalytic Hydrogenation of 3,4-Dimethoxycinnamic Acid

This protocol details the reduction of the cinnamic acid derivative to the final product, this compound.

Reaction:

G cluster_reactants Reactants cluster_products Products A 3,4-Dimethoxycinnamic Acid D This compound A->D Hydrogenation B Hydrogen (H₂) B->D C Palladium on Carbon (Pd/C catalyst) C->D IGF1_Pathway cluster_input Input cluster_pathway Signaling Pathway DMPPA This compound IGF1 IGF-1 DMPPA->IGF1 promotes IGF1R IGF-1 Receptor IGF1->IGF1R activates PI3K PI3K IGF1R->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis stimulates Hypertrophy Fast-twitch Fiber Hypertrophy Protein_Synthesis->Hypertrophy

References

An In-Depth Technical Guide to the Structure of 3-(3,4-Dimethoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3-(3,4-Dimethoxyphenyl)propionic acid. The information is intended for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a key intermediate or building block in the synthesis of bioactive molecules.

Chemical Structure and Properties

This compound, also known as 3,4-dimethoxyhydrocinnamic acid, is a carboxylic acid derivative of hydrocinnamic acid. The core of its structure consists of a benzene (B151609) ring substituted with two methoxy (B1213986) groups at the 3 and 4 positions. A propionic acid functional group is attached to the benzene ring at the 1 position.

Systematic IUPAC Name: 3-(3,4-dimethoxyphenyl)propanoic acid[1][2]

Molecular Formula: C₁₁H₁₄O₄[1][2]

The structure is characterized by the presence of a phenyl ring, two ether functional groups (methoxy groups), and a carboxylic acid functional group. This combination of features makes it a versatile intermediate in organic synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Weight 210.23 g/mol [1][2]
Melting Point 96-97 °C[2]
Appearance Solid[2]
CAS Number 2107-70-2[1][2]
SMILES COc1ccc(CCC(=O)O)cc1OC[2]
InChI Key LHHKQWQTBCTDQM-UHFFFAOYSA-N[2]

Experimental Protocols: Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from 3,4-dimethoxybenzaldehyde (B141060). The first step is a condensation reaction to form an unsaturated ester, followed by hydrolysis and catalytic hydrogenation.

Step 1: Synthesis of Ethyl 3,4-dimethoxycinnamate

This step involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetate (B1210297) in the presence of a strong base, such as sodium ethoxide.

Materials:

  • 3,4-dimethoxybenzaldehyde

  • Ethyl acetate

  • Sodium ethoxide

  • Saturated salt solution

  • Anhydrous sodium sulfate

Procedure:

  • Under the action of sodium ethoxide, react 3,4-dimethoxybenzaldehyde with ethyl acetate to obtain the intermediate ethyl 3,4-dimethoxycinnamate.[3]

  • After the reaction is complete, perform a liquid-liquid extraction. The aqueous layer is extracted with ethyl acetate.[3]

  • Combine the organic layers and wash with a saturated salt solution.[3]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 3,4-dimethoxycinnamate.[3]

Step 2: Hydrolysis and Catalytic Hydrogenation to this compound

The unsaturated ester is then hydrolyzed to the corresponding carboxylic acid and subsequently reduced to the final product.

Materials:

  • Ethyl 3,4-dimethoxycinnamate

  • Base (e.g., sodium hydroxide) for hydrolysis

  • Hydrogen source for hydrogenation

  • Catalyst for hydrogenation (e.g., Palladium on carbon)

Procedure:

  • Hydrolyze the ethyl 3,4-dimethoxycinnamate obtained in Step 1 under basic conditions to yield 3,4-dimethoxycinnamic acid.[3]

  • Perform a catalytic hydrogenation of the 3,4-dimethoxycinnamic acid. This reduction of the carbon-carbon double bond yields the final product, this compound.[3]

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Synthesis Pathway of this compound

G cluster_0 Synthesis Pathway 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde Ethyl 3,4-dimethoxycinnamate Ethyl 3,4-dimethoxycinnamate 3,4-Dimethoxybenzaldehyde->Ethyl 3,4-dimethoxycinnamate Ethyl acetate, Sodium ethoxide 3,4-Dimethoxycinnamic acid 3,4-Dimethoxycinnamic acid Ethyl 3,4-dimethoxycinnamate->3,4-Dimethoxycinnamic acid Hydrolysis This compound This compound 3,4-Dimethoxycinnamic acid->this compound Catalytic Hydrogenation

Caption: Reaction scheme for the synthesis of this compound.

References

An In-depth Technical Guide to 3-(3,4-Dimethoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3,4-Dimethoxyphenyl)propionic acid, a compound of interest in pharmaceutical research. This document details its identification, synthesis, analytical methodologies, and known biological activities, with a focus on its potential therapeutic applications.

Core Identification

This compound is a carboxylic acid and a derivative of dimethoxybenzene.[1] It is also known by several synonyms, which are listed in the identification table below.

Key Identifiers and Properties

The fundamental chemical and physical properties of this compound are summarized in the following table for easy reference.

IdentifierValueReference
CAS Number 2107-70-2[2]
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol [1][2]
IUPAC Name 3-(3,4-dimethoxyphenyl)propanoic acid[1]
Synonyms 3,4-Dimethoxyhydrocinnamic acid, Benzenepropanoic acid, 3,4-dimethoxy-[1][2]
Appearance White crystalline solid[3]
Melting Point 96-97 °C[2]
Boiling Point 344.2 °C[4]
Flash Point 132 °C[4]

Spectroscopic and Chromatographic Identification

Accurate identification of this compound is crucial for research and development purposes. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Data
TechniqueKey Data Points
¹H NMR Chemical shifts are expected for aromatic protons, methoxy (B1213986) groups, and the propionic acid chain.
¹³C NMR Signals corresponding to the carboxylic acid carbon, aromatic carbons, methoxy carbons, and the aliphatic chain carbons are characteristic.
Mass Spectrometry (MS) The molecular ion peak [M]+ is expected at m/z 210.
Infrared (IR) Spectroscopy Characteristic peaks for the carboxylic acid O-H and C=O stretching, as well as aromatic C-H and C-O stretching are observed.
Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis and purification of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the hydrogenation of its unsaturated precursor, 3,4-dimethoxycinnamic acid.[5] This reaction reduces the carbon-carbon double bond in the cinnamic acid side chain to yield the desired saturated propionic acid.

Materials:

  • 3,4-Dimethoxycinnamic acid

  • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

  • Hydrogen gas (H₂)

  • Suitable solvent (e.g., ethanol, ethyl acetate)

  • Reaction vessel equipped with a magnetic stirrer and a port for gas introduction

Procedure:

  • Dissolve 3,4-dimethoxycinnamic acid in the chosen solvent in the reaction vessel.

  • Carefully add the Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the starting material.

  • Seal the reaction vessel and purge with an inert gas, such as nitrogen or argon, to remove any air.

  • Introduce hydrogen gas into the vessel, typically at a pressure of 1-5 atmospheres.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of the solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate (B1210297) and hexane) to afford the pure product.

Analytical Identification by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

  • A reverse-phase C18 column is suitable for this analysis.

Mobile Phase:

  • A mixture of acetonitrile (B52724) and water, with a small amount of an acid modifier such as formic acid or phosphoric acid to ensure good peak shape for the carboxylic acid. A typical gradient could be from 20% to 80% acetonitrile over 20 minutes.

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample solution by dissolving the synthesized or test material in the mobile phase.

  • Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

  • Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Inject a known volume of the standard solution and record the chromatogram.

  • Inject the same volume of the sample solution and record the chromatogram.

  • The identity of the compound in the sample is confirmed by comparing its retention time with that of the standard. The purity can be estimated by the area percentage of the main peak.

Below is a graphical representation of a typical analytical workflow for the identification and quantification of this compound.

G Figure 1: Analytical Workflow for this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Test Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Inject_Sample Inject Sample Dissolve_Sample->Inject_Sample Inject_Standard Inject Standard Dissolve_Standard->Inject_Standard HPLC HPLC System (C18 Column, UV Detector) Chromatogram_Sample Sample Chromatogram HPLC->Chromatogram_Sample Chromatogram_Standard Standard Chromatogram HPLC->Chromatogram_Standard Inject_Sample->HPLC Inject_Standard->HPLC Compare Compare Retention Times & Peak Areas Chromatogram_Sample->Compare Chromatogram_Standard->Compare Result Identification, Purity & Quantification Compare->Result

Figure 1: Analytical Workflow for this compound

Biological Activity and Signaling Pathways

This compound has been identified as a compound with the potential to induce γ-globin gene expression.[2] This activity is of significant interest for the development of treatments for β-hemoglobinopathies, such as sickle cell disease and β-thalassemia, where increased levels of fetal hemoglobin (HbF, α₂γ₂) can ameliorate the clinical symptoms.

The induction of γ-globin expression by various small molecules is often mediated through specific cellular signaling pathways. For several inducers of fetal hemoglobin, the p38 mitogen-activated protein kinase (MAPK) signaling pathway has been implicated.[6][7] Activation of this pathway leads to the phosphorylation and activation of downstream transcription factors, such as the cAMP response element-binding protein 1 (CREB1).[1][4] Activated CREB1 can then bind to specific response elements in the promoter region of the γ-globin genes, leading to enhanced transcription.

The proposed signaling pathway for the induction of γ-globin expression by compounds like this compound is illustrated in the diagram below.

G Figure 2: Proposed Signaling Pathway for γ-Globin Induction cluster_pathway p38 MAPK/CREB1 Signaling Pathway cluster_nucleus Nucleus Compound This compound Cell Erythroid Precursor Cell p38 p38 MAPK p_p38 Phosphorylated p38 MAPK (Active) p38->p_p38 Phosphorylation CREB1 CREB1 p_p38->CREB1 p_CREB1 Phosphorylated CREB1 (Active) CREB1->p_CREB1 Phosphorylation DNA γ-Globin Gene Promoter p_CREB1->DNA Transcription Increased γ-Globin Gene Transcription DNA->Transcription Binding & Activation

Figure 2: Proposed Signaling Pathway for γ-Globin Induction

This guide provides a foundational understanding of this compound for professionals in the fields of chemical and pharmaceutical sciences. Further research into its mechanism of action and preclinical studies are warranted to fully elucidate its therapeutic potential.

References

The Natural Occurrence of 3-(3,4-Dimethoxyphenyl)propionic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources and occurrence of 3-(3,4-Dimethoxyphenyl)propionic acid. While direct, widespread natural sources are not extensively documented, evidence points to its presence in specific plant species and its likely formation as a microbial metabolite of more common dietary polyphenols, such as ferulic acid. This document details the known occurrences, provides inferred biosynthetic pathways, and outlines detailed experimental protocols for the extraction, isolation, and quantification of this and structurally related compounds from natural matrices. The information is presented to support further research into the pharmacological potential and natural product chemistry of this compound.

Introduction

This compound, also known as 3,4-dimethoxyhydrocinnamic acid, is a phenylpropanoic acid derivative with a molecular formula of C₁₁H₁₄O₄. Its chemical structure, characterized by a benzene (B151609) ring with two methoxy (B1213986) groups at the 3 and 4 positions and a propionic acid side chain, suggests potential bioactivity and makes it a compound of interest for pharmaceutical and nutraceutical research. While its synthetic applications are established, its natural origins are less well-defined. This guide aims to consolidate the current knowledge on its natural sources and provide the technical framework for its further investigation.

Natural Occurrence

The documented natural occurrence of this compound is limited. However, available data and the known metabolism of related compounds suggest two primary origins: direct isolation from plant sources and as a product of microbial metabolism.

Plant Sources
Microbial Metabolism

A more probable and widespread source of this compound in nature is through the microbial transformation of ferulic acid (4-hydroxy-3-methoxycinnamic acid). Ferulic acid is an abundant phenolic acid in the plant kingdom, found in grains, fruits, and vegetables. Gut microbiota and other microorganisms are known to metabolize ferulic acid through a series of reduction and demethylation reactions. The formation of dihydroferulic acid (3-(4-hydroxy-3-methoxyphenyl)propionic acid) is a known step in this metabolic cascade[2]. Subsequent methylation of the hydroxyl group at the 4-position would yield this compound. This suggests that fermented foods and environments with high microbial activity on plant matter could be potential sources. A structurally related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, has been identified as an active principle in kimchi, a fermented vegetable product, lending support to this hypothesis[3].

Quantitative Data

To date, there is a lack of publicly available, peer-reviewed quantitative data on the concentration of this compound in specific natural sources. The tables below are presented as templates for researchers to populate as data becomes available. The data for the related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, in kimchi is included as an example of the type of quantitative information that is valuable.

Table 1: Reported Concentration of this compound in Natural Sources

Natural SourcePlant Part/MatrixConcentration RangeAnalytical MethodReference
Stellaria dichotomaNot SpecifiedData Not AvailableNot Specified[1]
Fermented FoodsNot SpecifiedData Not AvailableNot Specified
Microbial CulturesBrothData Not AvailableNot Specified

Table 2: Example Quantitative Data for a Structurally Related Compound

CompoundNatural SourceConcentrationAnalytical MethodReference
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acidKimchiNot specified, but identified as an active principleNot Specified[3]

Biosynthetic Pathway

The biosynthesis of this compound is likely to occur via the microbial metabolism of ferulic acid. This proposed pathway involves two key enzymatic steps: the reduction of the double bond in the propionic acid side chain, followed by the O-methylation of the hydroxyl group.

Ferulic Acid Metabolism Ferulic Acid Ferulic Acid Dihydroferulic Acid Dihydroferulic Acid Ferulic Acid->Dihydroferulic Acid  Hydroxycinnamate  reductase This compound This compound Dihydroferulic Acid->this compound  O-methyltransferase  (e.g., COMT) Plant Extraction Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Sample Plant Material (e.g., dried Stellaria dichotoma) Grind Grind to a fine powder Sample->Grind Solvent Add extraction solvent (e.g., 80% Methanol) Grind->Solvent Sonicate Ultrasonication (e.g., 30 min) Solvent->Sonicate Centrifuge Centrifugation (e.g., 10,000 x g for 15 min) Sonicate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Filter through 0.22 µm syringe filter Collect->Filter Analyze HPLC or GC-MS Analysis Filter->Analyze GCMS Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Extract Plant Extract Dry Evaporate to dryness (e.g., under Nitrogen) Extract->Dry Reagent Add derivatization reagent (e.g., BSTFA with 1% TMCS) Dry->Reagent Heat Heat at 70°C for 30 min Reagent->Heat Inject Inject into GC-MS Heat->Inject Analyze Analyze mass spectrum Inject->Analyze

References

An In-depth Technical Guide to the Biological Activity of 3-(3,4-Dimethoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,4-Dimethoxyphenyl)propionic acid, also known as 3,4-dimethoxyhydrocinnamic acid, is an organic compound that has garnered interest in the scientific community for its diverse biological activities and its role as a metabolite of the anti-allergic drug, Tranilast. This technical guide provides a comprehensive overview of the known biological effects of this molecule and its hydroxylated analogs, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) and 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA). The content herein is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.

Core Biological Activities

The primary biological activities associated with this compound and its derivatives include anti-inflammatory, antioxidant, and erythropoiesis-stimulating effects. Furthermore, related compounds have demonstrated potential in neuroprotection, muscle function enhancement, and modulation of hepatic lipid metabolism.

Anti-inflammatory Activity

The anti-inflammatory properties are most prominently documented for 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA). HDMPPA has been shown to significantly suppress the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, HDMPPA inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2)[1][2][3][4]. This inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression[1][2][3][4].

The underlying mechanism of this anti-inflammatory action involves the blockage of several key signaling pathways. HDMPPA has been observed to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. This is achieved by preventing the degradation and phosphorylation of its inhibitory subunit, IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB[1][3][4]. Additionally, HDMPPA has been found to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) and the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway in LPS-stimulated microglial cells[1][3][4].

Signaling Pathway of HDMPPA-Mediated Anti-inflammatory Effects

G HDMPPA Anti-inflammatory Signaling Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPKs TLR4->MAPK Ikk IKK TLR4->Ikk HDMPPA HDMPPA HDMPPA->PI3K HDMPPA->MAPK HDMPPA->Ikk Akt Akt PI3K->Akt activates Akt->Ikk NFkB NF-κB (p65/p50) MAPK->NFkB IkB IκBα Ikk->IkB phosphorylates IkB->NFkB inhibits NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Inflammation Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β) NFkB_nuc->Inflammation

Caption: Signaling cascade showing HDMPPA inhibition of inflammatory pathways.

Antioxidant Activity

HDMPPA has demonstrated potent antioxidant properties. It exhibits significant radical scavenging activity and can inhibit the oxidative modification of low-density lipoprotein (LDL)[5].

Assay Test Compound IC50 Value Reference
DPPH Radical ScavengingHDMPPA0.78 µg/mL[5]
LDL Oxidation InhibitionHDMPPA1.4 µg/mL[5]

Experimental Workflow for Antioxidant Activity Assessment

G Workflow for Antioxidant Assays cluster_dpph DPPH Radical Scavenging Assay cluster_ldl LDL Oxidation Inhibition Assay dpph1 Prepare DPPH solution in methanol (B129727)/ethanol dpph2 Add HDMPPA at various concentrations dpph1->dpph2 dpph3 Incubate in the dark dpph2->dpph3 dpph4 Measure absorbance at 517 nm dpph3->dpph4 dpph5 Calculate % inhibition and IC50 dpph4->dpph5 ldl1 Isolate LDL from human plasma ldl2 Incubate LDL with HDMPPA at various concentrations ldl1->ldl2 ldl3 Induce oxidation (e.g., with Cu2+) ldl2->ldl3 ldl4 Measure oxidation products (e.g., TBARS) ldl3->ldl4 ldl5 Calculate % inhibition and IC50 ldl4->ldl5

Caption: Generalized workflow for DPPH and LDL oxidation assays.

Stimulation of Erythropoiesis

This compound has been identified as an orally active short-chain fatty acid derivative that can stimulate γ-globin gene expression and erythropoiesis in vivo[6]. This property makes it a compound of interest for the treatment of β-hemoglobinopathies, such as sickle cell disease and β-thalassemia[6].

Metabolite of Tranilast

This compound is a known metabolite of Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid), an anti-allergic drug[7]. The pharmacokinetic properties of Tranilast have been studied, and understanding its metabolism is crucial for evaluating its overall pharmacological profile[8].

Neuroprotective Potential and Inhibition of Amyloid-β Aggregation

While direct neuroprotective studies on this compound are limited, the related compound 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) has been shown to inhibit the aggregation of amyloid-β (Aβ) peptide in vitro, a key pathological event in Alzheimer's disease. Thioflavin T (ThT) assays demonstrated that HMPA inhibits both the nucleation and elongation phases of Aβ42 aggregation with an EC50 of 5–6 mM[9].

Enhancement of Muscle Function

Studies on HMPA have also revealed its potential to enhance muscle function. Oral administration of HMPA in mice has been shown to improve grip strength[7]. This effect is associated with a reduction in oxidative stress[7].

Modulation of Hepatic Lipid Metabolism

HMPA has been implicated in the regulation of hepatic lipid metabolism. It is suggested that HMPA may exert its effects through the activation of G-protein-coupled receptor 41 (GPR41)[5].

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the principle that a hydrogen donor is an antioxidant. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to diphenylpicrylhydrazine, and the color of the solution changes to yellow.

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light[1][9][10][11].

  • Prepare serial dilutions of the test compound (HDMPPA) in the same solvent.

  • In a 96-well plate or cuvettes, add a defined volume of the test compound dilutions[9][11].

  • Add an equal volume of the DPPH working solution to each well/cuvette and mix thoroughly[9][11].

  • Include a control containing the solvent and DPPH solution, and a blank for each sample concentration containing the sample and solvent without DPPH.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes)[9][10][11].

  • Measure the absorbance at 517 nm using a spectrophotometer[1][9][10][11].

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of inhibition against the sample concentration[9].

LDL Oxidation Inhibition Assay

This assay measures the ability of a compound to inhibit the copper-induced oxidation of low-density lipoprotein (LDL). The extent of oxidation is often quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS).

Procedure:

  • Isolate LDL from fresh human plasma by ultracentrifugation[12].

  • Dialyze the isolated LDL against phosphate-buffered saline (PBS) to remove EDTA.

  • Incubate a standardized amount of LDL protein with various concentrations of the test compound (HDMPPA) for a short period (e.g., 30 minutes)[12].

  • Initiate lipid peroxidation by adding a solution of copper sulfate (B86663) (CuSO4) to a final concentration of, for example, 10 µM[12].

  • Incubate the mixture at 37°C for a specified time (e.g., 5 and 20 hours)[12].

  • Stop the reaction and measure the formation of malondialdehyde (MDA), a product of lipid peroxidation, using the TBARS assay. This involves reacting the sample with thiobarbituric acid (TBA) at high temperature and acidic pH to form a colored adduct[12][13].

  • Measure the absorbance of the resulting pink-colored solution at approximately 532 nm[13].

  • Calculate the percentage of inhibition of LDL oxidation and determine the IC50 value.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, in this case, key components of the NF-κB signaling pathway.

Procedure:

  • Cell Culture and Treatment: Culture cells (e.g., BV2 microglia) and pre-treat with various concentrations of HDMPPA before stimulating with an inflammatory agent like LPS[3].

  • Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein or to separate cytoplasmic and nuclear fractions[14].

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[14][15][16].

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose)[14][15][16].

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding[14][15][16].

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, p65) overnight at 4°C[14][15][16].

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody[14][15][16].

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system[14].

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels[14].

Thioflavin T (ThT) Assay for Amyloid-β Aggregation

The ThT assay is a widely used method to monitor the formation of amyloid fibrils. ThT is a fluorescent dye that exhibits a significant increase in fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Procedure:

  • Prepare a stock solution of ThT in a suitable buffer (e.g., phosphate (B84403) buffer) and filter it[2].

  • Prepare a working solution of ThT on the day of the experiment[2].

  • Prepare solutions of Aβ peptide (e.g., Aβ42) and the test compound (HMPA) at various concentrations.

  • In a black 96-well plate suitable for fluorescence measurements, mix the Aβ peptide, ThT working solution, and the test compound[2][17].

  • Include controls with Aβ and ThT without the test compound, and blanks with buffer and ThT.

  • Monitor the fluorescence intensity over time at an excitation wavelength of approximately 440 nm and an emission wavelength of around 482 nm, with periodic shaking at 37°C[2][17][18][19][20].

  • The inhibition of aggregation is determined by the reduction in ThT fluorescence in the presence of the test compound compared to the control. The EC50 value can be calculated from the dose-response curve.

Conclusion

This compound and its hydroxylated derivatives, particularly HDMPPA and HMPA, exhibit a range of promising biological activities. The anti-inflammatory and antioxidant properties of HDMPPA are well-documented, with clear evidence of its ability to modulate key signaling pathways involved in inflammation. The potential of this compound to stimulate erythropoiesis and the neuroprotective effects of HMPA highlight the therapeutic potential of this class of compounds. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore the pharmacological applications of these molecules. Further research is warranted to fully elucidate the quantitative aspects of their biological activities and to translate these findings into clinical applications.

References

3-(3,4-Dimethoxyphenyl)propionic acid and its role in plant metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(3,4-Dimethoxyphenyl)propionic Acid and Its Role in Plant Metabolism

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3,4-Dimethoxyhydrocinnamic acid, is a phenolic compound belonging to the phenylpropanoid class of secondary metabolites.[1] Phenylpropanoids are a diverse group of organic compounds synthesized by plants from the amino acid phenylalanine.[2] They play crucial roles in plant growth, development, and defense against environmental stresses.[3][4] This compound is characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups and a propionic acid side chain. While its presence has been confirmed in plant species such as Stellaria dichotoma, its specific metabolic functions are an area of ongoing investigation.[1] This technical guide provides a comprehensive overview of the biosynthesis, known occurrences, and putative roles of this compound in plant metabolism, along with detailed experimental protocols for its extraction and analysis. The compound is also recognized for its potential as a building block in the synthesis of pharmaceuticals and agrochemicals, such as herbicides.[5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 3-(3,4-dimethoxyphenyl)propanoic acid[1]
Synonyms 3,4-Dimethoxyhydrocinnamic acid, Benzenepropanoic acid, 3,4-dimethoxy-[1]
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol [1]
CAS Number 2107-70-2
Appearance White to off-white solid/crystal
Melting Point 96-97 °C

Biosynthesis in Plant Metabolism

The biosynthesis of this compound is rooted in the general phenylpropanoid pathway, a central route in plant secondary metabolism. This pathway converts L-phenylalanine into a variety of phenolic compounds.

The proposed biosynthetic route involves three key stages:

  • Core Phenylpropanoid Pathway: L-phenylalanine is converted to p-coumaroyl-CoA through the sequential action of three enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).[3]

  • Hydroxylation and O-Methylation: p-Coumaroyl-CoA is hydroxylated to form caffeoyl-CoA, which is then methylated to produce feruloyl-CoA. These methylation steps are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), such as Caffeoyl-CoA O-methyltransferase (CCoAOMT) and Caffeic acid O-methyltransferase (COMT).[6][7][8] A second methylation can convert ferulic acid derivatives to the corresponding 3,4-dimethoxy compounds.

  • Side-Chain Reduction: The final step involves the reduction of the double bond in the propenoic side chain of a dimethoxylated cinnamic acid precursor to form the propionic acid side chain. While the specific enzymes for this reduction in the context of this molecule are not fully elucidated, such reductions are known to occur in plant metabolic pathways.

Biosynthesis of this compound Proposed Biosynthetic Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid C3H C3'H pCou->C3H Caf Caffeic Acid COMT1 COMT/CCoAOMT Caf->COMT1 Fer Ferulic Acid COMT2 OMT Fer->COMT2 DiMetCin (E)-3-(3,4-Dimethoxyphenyl) propenoic acid Reductase Reductase DiMetCin->Reductase Target 3-(3,4-Dimethoxyphenyl) propionic acid PAL->Cin C4H->pCou C3H->Caf COMT1->Fer COMT2->DiMetCin Reductase->Target

Proposed Biosynthetic Pathway

Occurrence and Quantitative Data

The presence of this compound in the plant kingdom appears to be limited or under-reported. To date, its occurrence has been explicitly documented in a few species. Quantitative data remains scarce, highlighting a need for broader analytical surveys of plant metabolomes.

Table 2: Documented Occurrence of this compound in Plants

Plant SpeciesPart of PlantConcentrationReference(s)
Stellaria dichotomaNot specifiedData available (not quantified in source)[1]
Angelica sinensisNot specifiedActive compound[9]
Scrophularia buergerianaNot specifiedActive compound[9]
Kaempferia galangaNot specifiedActive compound[9]

Role in Plant Metabolism

While direct studies on the physiological role of this compound are limited, its function can be inferred from its chemical nature as a phenylpropanoid and its structural similarity to other well-studied phenolic acids. The primary proposed roles are in plant defense, particularly through allelopathy and as a response to abiotic and biotic stresses.

Allelopathy

Allelopathy is the process by which a plant releases biochemicals into the environment that influence the germination, growth, survival, and reproduction of other organisms. Many phenolic acids, including cinnamic and ferulic acids, are known allelochemicals.[10][11] These compounds can leach from plant tissues or be exuded from roots, inhibiting the growth of competing plant species. Given its structure, this compound is likely to possess similar allelopathic properties, contributing to the plant's competitive fitness.

Allelopathy Mechanism of Allelopathy Producer Producer Plant (e.g., Stellaria dichotoma) Release Release of Allelochemicals (e.g., this compound) Producer->Release Leaching, Root Exudation, Decomposition Environment Soil Environment Release->Environment Target Target Plant Environment->Target Uptake Effect Inhibition of: - Seed Germination - Root Growth - Nutrient Uptake Target->Effect

Mechanism of Allelopathy
Plant Defense and Stress Response

The phenylpropanoid pathway is a cornerstone of the plant's response to environmental stress.[12][4] Phenylpropanoids accumulate in response to various stimuli, including UV radiation, pathogen attack, and nutrient deficiency.[2] They function in several defense mechanisms:

  • Antioxidant Activity: Phenolic compounds can scavenge reactive oxygen species (ROS) that are produced during stress, mitigating oxidative damage to cells.[12]

  • Structural Support: Phenylpropanoids are precursors to lignin, a complex polymer that strengthens plant cell walls. This provides a physical barrier against pathogens and herbivores.[3]

  • Signaling Molecules: Certain phenolic acids can act as signaling molecules, triggering the expression of defense-related genes and orchestrating a systemic defense response.[2]

The accumulation of this compound could therefore be part of a plant's integrated defense strategy against a range of biotic and abiotic threats.

StressResponse Role of Phenylpropanoids in Plant Stress Response Stress Biotic Stress (Pathogens, Herbivores) Abiotic Stress (UV, Drought) Signal Stress Perception & Signal Transduction Stress->Signal Pathway Upregulation of Phenylpropanoid Pathway Signal->Pathway Compound Accumulation of Phenolic Acids (incl. This compound) Pathway->Compound Response Plant Defense Responses Compound->Response ROS ROS Scavenging (Antioxidant) Response->ROS Lignin Lignin Biosynthesis (Cell Wall Reinforcement) Response->Lignin DefenseGenes Defense Gene Activation (Signaling) Response->DefenseGenes

Role of Phenylpropanoids in Plant Stress Response

Experimental Protocols

The accurate extraction and quantification of this compound from plant matrices are essential for its study. The following protocols are adapted from established methods for the analysis of phenolic compounds.[13][14][15]

Extraction from Plant Material: Ultrasound-Assisted Extraction (UAE)

UAE is an efficient method for extracting phenolic compounds from plant tissues.[13]

Methodology:

  • Sample Preparation:

    • Dry the plant material (e.g., leaves, roots) at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh) to maximize surface area.

  • Extraction:

    • Weigh 1.0 g of the powdered sample into an extraction vessel.

    • Add 20-30 mL of a suitable solvent (e.g., 80% methanol (B129727) in water). Methanol is often effective for extracting a broad range of metabolites.[16]

    • Place the vessel in an ultrasonic bath.

    • Perform sonication for 30-45 minutes at a controlled temperature (e.g., 40°C).

  • Separation and Filtration:

    • Centrifuge the mixture at approximately 4000 rpm for 15 minutes to pellet the solid residue.

    • Carefully decant the supernatant.

    • For exhaustive extraction, the residue can be re-extracted with fresh solvent.

    • Combine the supernatants and filter through a 0.22 or 0.45 µm syringe filter prior to analysis.

ExtractionWorkflow Extraction and Analysis Workflow Start Plant Material (Dried, Ground) Extraction Ultrasound-Assisted Extraction (e.g., 80% Methanol) Start->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filtration (0.22 µm filter) Supernatant->Filter Analysis HPLC-MS/MS Analysis Filter->Analysis Data Quantification Analysis->Data

Extraction and Analysis Workflow
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC coupled with MS/MS is a highly sensitive and selective method for the quantification of specific metabolites in complex extracts.[17]

Instrumentation and Conditions:

  • HPLC System: A standard UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution (Example):

    • Start with 5% B.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2-5 µL.

  • Mass Spectrometer: Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic acids.

  • Quantification:

    • Operate in Multiple Reaction Monitoring (MRM) mode for a triple quadrupole instrument.

    • Precursor Ion [M-H]⁻: m/z 209.08

    • Product Ions: Monitor specific fragments for quantification and confirmation (determined by infusion of a pure standard).

    • Prepare a calibration curve using a certified standard of this compound to determine the concentration in the samples.

Conclusion and Future Directions

This compound is a plant-derived phenylpropanoid with a plausible role in plant defense and allelopathy, inferred from its chemical structure and the known functions of related compounds. Its biosynthesis follows the general phenylpropanoid pathway, involving key methylation and reduction steps. However, there are significant gaps in the current understanding of this molecule.

Future research should focus on:

  • Broadening Occurrence Data: Conducting wide-scale metabolomic screening across various plant families to identify other plant sources and to quantify its concentration under different physiological and environmental conditions.

  • Elucidating Biosynthetic Enzymes: Identifying and characterizing the specific reductase(s) and O-methyltransferase(s) responsible for its synthesis in plants.

  • Validating Biological Functions: Performing bioassays to confirm its allelopathic potential and investigating its specific roles in plant responses to biotic and abiotic stress. This includes examining its impact on signaling pathways and gene expression in plants.

  • Exploring Downstream Metabolism: Investigating how this compound is further metabolized or conjugated within the plant cell.

A deeper understanding of this compound will not only enhance our knowledge of plant biochemistry and chemical ecology but may also open new avenues for its application in sustainable agriculture and drug development.

References

Preliminary Studies on 3-(3,4-Dimethoxyphenyl)propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3,4-Dimethoxyphenyl)propionic acid, also known as 3,4-Dimethoxyhydrocinnamic acid, is a versatile organic compound with a range of documented biological activities. This technical guide provides a comprehensive overview of preliminary research on this molecule, focusing on its synthesis, and its potential as an antioxidant, anti-inflammatory, and therapeutic agent for hemoglobinopathies. Detailed experimental protocols, quantitative data where available, and visualizations of key pathways are presented to support further investigation and drug development efforts.

Chemical and Physical Properties

This compound is a derivative of cinnamic acid with the chemical formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol .[1][2][3] It is a white to off-white crystalline solid with a melting point of 96-97 °C.

PropertyValueReference
Synonyms 3,4-Dimethoxyhydrocinnamic acid, Benzenepropanoic acid, 3,4-dimethoxy-[1][4]
CAS Number 2107-70-2[1][2][3]
Molecular Formula C₁₁H₁₄O₄[1][2][3]
Molecular Weight 210.23 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 96-97 °C
Boiling Point 344.2 °C[1]
Flash Point 132 °C[1]
SMILES COC1=C(OC)C=C(CCC(=O)O)C=C1[2]

Synthesis

A general method for the preparation of 3,4-dimethoxy benzenepropanoic acid involves a two-step process starting from 3,4-dimethoxybenzaldehyde.[5]

Experimental Protocol: Synthesis of this compound[6]

Step 1: Synthesis of 3,4-dimethoxy-cinnamic acid ethyl ester

  • 3,4-dimethoxybenzaldehyde is reacted with ethyl acetate (B1210297) in the presence of sodium ethoxide.

  • The reaction mixture is stirred at a controlled temperature (15-35 °C) during the dropwise addition of the sodium ethoxide solution.

  • The reaction is then heated to 50-75 °C for 2-5 hours, with progress monitored by thin-layer chromatography.

  • Upon completion, the mixture is cooled, and the pH is adjusted to neutral with hydrochloric acid to yield the intermediate, 3,4-dimethoxy-cinnamic acid ethyl ester.

Step 2: Hydrolysis and Reduction to this compound

  • The ethyl ester intermediate is hydrolyzed under alkaline conditions using sodium hydroxide (B78521) or potassium hydroxide.

  • The resulting cinnamic acid derivative is then subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst to reduce the double bond.

  • Following the reduction, the catalyst is filtered, and the final product, this compound, is isolated.

G Workflow for the Synthesis of this compound cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrolysis and Reduction 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde Reaction 1 Claisen-Schmidt Condensation 3,4-Dimethoxybenzaldehyde->Reaction 1 Ethyl Acetate Ethyl Acetate Ethyl Acetate->Reaction 1 Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction 1 3,4-Dimethoxy-cinnamic acid ethyl ester 3,4-Dimethoxy-cinnamic acid ethyl ester Reaction 1->3,4-Dimethoxy-cinnamic acid ethyl ester Alkaline Hydrolysis Alkaline Hydrolysis 3,4-Dimethoxy-cinnamic acid ethyl ester->Alkaline Hydrolysis Hydrogenation Hydrogenation Alkaline Hydrolysis->Hydrogenation Pd/C, H₂ This compound This compound Hydrogenation->this compound G Proposed Signaling Pathway for γ-Globin Induction This compound This compound Cell Membrane Cell Membrane STAT-5 STAT-5 Cell Membrane->STAT-5 Activation p-STAT-5 p-STAT-5 STAT-5->p-STAT-5 Phosphorylation Nucleus Nucleus p-STAT-5->Nucleus Translocation γ-Globin Gene γ-Globin Gene p-STAT-5->γ-Globin Gene Transcription Activation γ-Globin mRNA γ-Globin mRNA γ-Globin Gene->γ-Globin mRNA Transcription Fetal Hemoglobin (HbF) Fetal Hemoglobin (HbF) γ-Globin mRNA->Fetal Hemoglobin (HbF) Translation

References

An In-depth Technical Guide to 3-(3,4-Dimethoxyphenyl)propionic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3,4-dimethoxyphenyl)propionic acid, its derivatives, and analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information is curated to be a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound: this compound

This compound, also known as 3,4-dimethoxyhydrocinnamic acid, is an organic compound with the chemical formula C₁₁H₁₄O₄.[1] It serves as a key structural motif and a versatile starting material for the synthesis of a wide range of biologically active molecules.[2] Its structure features a phenylpropanoic acid backbone with two methoxy (B1213986) groups at the 3 and 4 positions of the phenyl ring. This compound and its analogs have garnered significant interest due to their diverse pharmacological properties.

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be achieved through various established organic chemistry methods. A common approach involves the reduction of the double bond of 3-(3,4-dimethoxyphenyl)propenoic acid (3,4-dimethoxycinnamic acid).

Derivatives, particularly amides and hydrazides, can be synthesized from the parent acid. A general method involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with a desired amine or hydrazine.[3]

Experimental Protocol: Synthesis of Amide Derivatives from 3-(3,4-Dimethoxyphenyl)propenoic Acid

The following is a representative protocol for the synthesis of amide and hydrazide derivatives, based on established methodologies.[3]

Step 1: Formation of the Acid Chloride

  • To a solution of 3-(3,4-dimethoxyphenyl)propenoic acid in a dry, inert solvent such as benzene (B151609) or toluene, add thionyl chloride (SOCl₂) in a stoichiometric excess (e.g., 1.5 equivalents).

  • Heat the reaction mixture at reflux (approximately 60-80 °C) for 1-2 hours, or until the evolution of HCl gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(3,4-dimethoxyphenyl)propenoyl chloride.

Step 2: Amide or Hydrazide Formation

  • Dissolve the crude acid chloride in a fresh portion of dry benzene or toluene.

  • To this solution, add the desired substituted amine or hydrazide (1.0-1.2 equivalents).

  • Heat the reaction mixture at 60-80 °C for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash it with a dilute aqueous acid solution (e.g., 1M HCl) to remove unreacted amine/hydrazide, followed by a wash with a saturated aqueous sodium bicarbonate solution to remove any remaining acid chloride.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the resulting amide or hydrazide derivative by recrystallization or column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound and its analogs exhibit a wide spectrum of biological activities. The following tables summarize the available quantitative data for some of these activities.

Compound/DerivativeBiological ActivityQuantitative DataReference Organism/System
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA)Anti-atherosclerotic (Inhibition of LDL oxidation)IC₅₀ = 1.4 µg/mLIn vitro
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA)Antioxidant (DPPH radical scavenging)IC₅₀ = 0.78 µg/mLIn vitro
3-(3,4,5-trimethoxyphenyl)propanoic acidAntileishmanialIC₅₀ = 145 µg/mLLeishmania amazonensis promastigotes
Amide/hydrazide derivatives of 3-(3,4-dimethoxyphenyl)propenoic acidAnthelminticDerivative II: 67.5% activity of levamisoleNippostrongylus brasiliensis
Amide/hydrazide derivatives of 3-(3,4-dimethoxyphenyl)propenoic acidAnthelminticDerivative VI: 63.5% activity of levamisoleNippostrongylus brasiliensis

Signaling Pathways and Mechanisms of Action

The diverse biological effects of this compound and its analogs are mediated through various cellular signaling pathways.

Induction of γ-Globin Gene Expression

This compound has been shown to promote the expression of the γ-globin gene, which is a key component of fetal hemoglobin.[4][5] This property makes it a potential therapeutic agent for β-hemoglobinopathies such as sickle cell disease and β-thalassemia. The mechanism is believed to involve the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, leading to the phosphorylation and activation of the transcription factor CREB1 (cAMP response element-binding protein 1).[6][7][8] Activated CREB1 then binds to the promoter region of the γ-globin gene, enhancing its transcription.

G 3_3_4_DMPPA 3-(3,4-Dimethoxyphenyl)propionic acid p38_MAPK p38 MAPK 3_3_4_DMPPA->p38_MAPK Activates CREB1 CREB1 p38_MAPK->CREB1 Phosphorylates p_CREB1 p-CREB1 (Active) CREB1->p_CREB1 gamma_globin_gene γ-Globin Gene p_CREB1->gamma_globin_gene Binds to promoter gamma_globin_mRNA γ-Globin mRNA gamma_globin_gene->gamma_globin_mRNA Transcription Fetal_Hemoglobin Fetal Hemoglobin (HbF) gamma_globin_mRNA->Fetal_Hemoglobin Translation

Caption: Proposed signaling pathway for γ-globin induction.

Anti-inflammatory Effects

Analogs of this compound, such as 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), have demonstrated significant anti-inflammatory properties.[9] These effects are attributed to the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, mitogen-activated protein kinases (MAPKs), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. HDMPPA has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9] This is achieved by blocking the activation of NF-κB and the phosphorylation of MAPKs and Akt.[9]

G cluster_0 Nucleus HDMPPA HDMPPA PI3K_Akt PI3K/Akt HDMPPA->PI3K_Akt MAPKs MAPKs HDMPPA->MAPKs IKK IKK HDMPPA->IKK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->PI3K_Akt TLR4->MAPKs TLR4->IKK IkB IκBα IKK->IkB Phosphorylates (degradation) NF_kB NF-κB IkB->NF_kB Inhibits p_NF_kB p-NF-κB (Active) NF_kB->p_NF_kB Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) p_NF_kB->Pro_inflammatory_genes Translocates & Activates Nucleus Nucleus Inflammation Inflammation Pro_inflammatory_genes->Inflammation Expression

Caption: Inhibition of inflammatory pathways by HDMPPA.

Experimental Workflows

The investigation of this compound derivatives typically follows a structured workflow from synthesis to biological evaluation.

G Start Start: Design of Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., Enzyme assays, Cell-based assays) Purification->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification Hit_Identification->Synthesis No (Redesign) Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, qPCR) Hit_Identification->Mechanism_Studies Yes In_Vivo_Studies In Vivo Animal Models (Efficacy & Toxicity) Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Drug discovery workflow for novel derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of therapeutic possibilities. Their straightforward synthesis and diverse biological activities, including the potential to treat genetic blood disorders and inflammatory conditions, make them attractive candidates for further research and development. This guide provides a foundational understanding for scientists and researchers to explore the full potential of this chemical scaffold in the pursuit of novel therapeutics.

References

Spectroscopic Profile of 3-(3,4-Dimethoxyphenyl)propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(3,4-Dimethoxyphenyl)propionic acid, a compound of interest in various scientific and pharmaceutical research fields. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound (CAS No: 2107-70-2), presenting a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
6.81Doublet1HAr-H
6.75Doublet of doublets1HAr-H
6.71Singlet1HAr-H
3.85Singlet3H-OCH₃
3.83Singlet3H-OCH₃
2.88Triplet2H-CH₂-Ar
2.62Triplet2H-CH₂-COOH

¹³C NMR (Carbon NMR) Data [1]

Chemical Shift (δ) ppmAssignment
178.0C=O (Carboxylic Acid)
149.0Ar-C-O
147.5Ar-C-O
133.0Ar-C
121.0Ar-C-H
112.5Ar-C-H
111.5Ar-C-H
55.9-OCH₃
55.8-OCH₃
35.5-CH₂-COOH
30.0-CH₂-Ar
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum for this compound displays characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
2930MediumC-H stretch (aliphatic)
1700StrongC=O stretch (Carboxylic Acid)
1605, 1515, 1465MediumC=C stretch (Aromatic ring)
1260, 1140StrongC-O stretch (Ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The mass spectrum of this compound was obtained via electron ionization[2][3].

m/zRelative Intensity (%)Assignment
210100[M]⁺ (Molecular Ion)
16540[M - COOH]⁺
15185[M - CH₂COOH]⁺
13620[M - COOH - CH₃]⁺
10715[C₇H₇O]⁺
7710[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), was added for chemical shift calibration.

  • The solution was transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Spectra were acquired on a 500 MHz NMR spectrometer.[4]

  • ¹³C NMR: Spectra were acquired on a 125 MHz NMR spectrometer.[1]

  • Standard pulse sequences were used for both ¹H and ¹³C NMR experiments.

IR Spectroscopy

Sample Preparation:

  • KBr Pellet Method: A small amount of the solid sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample was placed directly on the ATR crystal.[5]

Data Acquisition:

  • The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.[5]

  • The spectrum was typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction and Ionization:

  • A small amount of the sample was introduced into the mass spectrometer.

  • The molecules were ionized using electron ionization (EI)[2][3].

Data Acquisition:

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector measures the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Elucidation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Introduce into Ion Source Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C NMR) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Analyze_NMR Analyze Chemical Shifts, Coupling, Integration NMR->Analyze_NMR Analyze_IR Identify Functional Group Absorptions IR->Analyze_IR Analyze_MS Determine Molecular Weight & Fragmentation MS->Analyze_MS Structure Confirm Chemical Structure Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Methodological & Application

Synthesis of 3-(3,4-Dimethoxyphenyl)propionic Acid from Veratraldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(3,4-dimethoxyphenyl)propionic acid from veratraldehyde. This compound is a valuable intermediate in the synthesis of various pharmaceuticals, most notably as a key precursor to Donepezil, a medication used in the management of Alzheimer's disease.[1] The synthetic strategies outlined herein involve a two-step process: an initial condensation of veratraldehyde to form an unsaturated intermediate, followed by a reduction of the carbon-carbon double bond. Three primary condensation methodologies are presented: the Perkin reaction, the Knoevenagel condensation, and a Claisen-type condensation. These are followed by a standardized protocol for catalytic hydrogenation to yield the final product. This guide is intended to provide researchers with a comprehensive resource for the laboratory-scale preparation of this important synthetic building block.

Introduction

This compound, also known as 3,4-dimethoxyhydrocinnamic acid, is a carboxylic acid derivative of dimethoxybenzene.[2] Its structural framework is a key component in a number of biologically active molecules.[3] Beyond its role in agrochemical synthesis, its primary significance lies in pharmaceutical development as a crucial intermediate for drugs targeting inflammatory diseases and neurodegenerative disorders.[3] The synthesis of this compound from the readily available and cost-effective starting material, veratraldehyde (3,4-dimethoxybenzaldehyde), offers an efficient and scalable route.

The overall synthetic approach involves the formation of a carbon-carbon double bond via condensation, followed by its saturation. The choice of condensation reaction can be guided by factors such as reagent availability, desired yield, and reaction conditions.

Synthetic Pathways

The synthesis of this compound from veratraldehyde is typically achieved in two main stages. The first stage is a condensation reaction to form 3,4-dimethoxycinnamic acid or its ester. The second stage is the reduction of the alkene bond to afford the desired propionic acid derivative.

Synthesis_Pathway cluster_condensation Step 1: Condensation cluster_reduction Step 2: Reduction veratraldehyde Veratraldehyde cinnamic_acid 3,4-Dimethoxycinnamic Acid veratraldehyde->cinnamic_acid Perkin Reaction veratraldehyde->cinnamic_acid Knoevenagel Condensation cinnamic_ester 3,4-Dimethoxycinnamic Acid Ethyl Ester veratraldehyde->cinnamic_ester Claisen-type Condensation acetic_anhydride Acetic Anhydride + Sodium Acetate malonic_acid Malonic Acid + Pyridine/Piperidine ethyl_acetate Ethyl Acetate + Sodium Ethoxide propionic_acid 3-(3,4-Dimethoxyphenyl)propionic Acid cinnamic_acid->propionic_acid Catalytic Hydrogenation (H₂, Pd/C) cinnamic_ester->cinnamic_acid Hydrolysis Experimental_Workflow start Start: Veratraldehyde & Reagents condensation Step 1: Condensation Reaction (Heating/Stirring) start->condensation monitoring1 Reaction Monitoring (e.g., TLC) condensation->monitoring1 workup1 Work-up & Isolation (Neutralization, Extraction, Drying) monitoring1->workup1 intermediate Intermediate: 3,4-Dimethoxycinnamic Acid (or ester) workup1->intermediate hydrogenation Step 2: Catalytic Hydrogenation (H₂ gas, Pd/C catalyst) intermediate->hydrogenation monitoring2 Reaction Monitoring (H₂ uptake) hydrogenation->monitoring2 workup2 Work-up & Purification (Catalyst filtration, Solvent removal, Drying) monitoring2->workup2 final_product Final Product: This compound workup2->final_product

References

Application Notes and Protocols for the Purification of 3-(3,4-Dimethoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3,4-Dimethoxyphenyl)propionic acid, also known as 3,4-Dimethoxyhydrocinnamic acid, is a valuable intermediate in medicinal chemistry and organic synthesis.[1] It serves as a crucial building block in the development of various bioactive molecules, including anti-inflammatory and analgesic agents.[1] Its structural features make it a versatile precursor for more complex pharmaceutical compounds. This document provides a detailed protocol for the extraction and purification of this compound from a typical synthetic reaction mixture. The methodology leverages fundamental acid-base chemistry to achieve high purity.

Principle of Extraction

The purification protocol is based on the principles of liquid-liquid extraction, exploiting the acidic nature of the carboxylic acid group. This compound is an organic acid that is soluble in many organic solvents but largely insoluble in neutral or acidic water. However, when treated with an aqueous inorganic base (e.g., sodium hydroxide (B78521) or sodium bicarbonate), it is deprotonated to form its corresponding carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase.

This chemical property allows for its selective separation from non-acidic organic impurities (e.g., unreacted starting materials, byproducts) which remain in the organic phase. After separating the aqueous phase containing the desired salt, the solution is re-acidified. This protonates the carboxylate, regenerating the neutral carboxylic acid, which precipitates out of the aqueous solution due to its low solubility and can be collected. Further purification is achieved by recrystallization.

Experimental Protocols

This section details the methodology for the purification of this compound from a crude synthetic reaction mixture.

Protocol 1: Liquid-Liquid Extraction

This protocol describes the separation of the acidic product from neutral organic impurities.

Materials:

  • Crude reaction mixture containing this compound in an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Diethyl ether (or other suitable water-immiscible organic solvent).

  • 5% aqueous Sodium Hydroxide (NaOH) solution.

  • 5% aqueous Hydrochloric Acid (HCl) solution.

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine).

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Separatory funnel.

  • Beakers and Erlenmeyer flasks.

  • pH paper or pH meter.

  • Rotary evaporator.

Procedure:

  • Dissolution: Ensure the crude reaction product is fully dissolved in a suitable organic solvent like diethyl ether. If the reaction was performed in a water-miscible solvent, it must first be removed and the residue redissolved. Transfer the solution to a separatory funnel.

  • Base Wash: Add an equal volume of 5% aqueous NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate completely. The deprotonated this compound (as its sodium salt) will move to the upper aqueous layer (note: if using a denser solvent like dichloromethane, the aqueous layer will be on top).

  • Separation: Carefully drain the lower organic layer, which contains neutral impurities, into a flask. Collect the upper aqueous layer containing the sodium 3-(3,4-dimethoxyphenyl)propionate into a separate clean beaker or flask.

  • Re-extraction (Optional but Recommended): To maximize yield, return the organic layer to the separatory funnel and repeat the extraction (steps 2-3) with a fresh portion of 5% NaOH solution. Combine this second aqueous extract with the first one.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 5% HCl solution dropwise while stirring until the solution becomes acidic (pH ~2), which can be verified with pH paper. The this compound will precipitate as a white or off-white solid.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Allow the solid to air-dry on the filter paper, then transfer it to a watch glass or weighing dish to dry completely, preferably in a desiccator or a vacuum oven at low heat.

Protocol 2: Recrystallization

This protocol is a final purification step to obtain high-purity crystalline product.

Materials:

  • Crude this compound from Protocol 1.

  • A suitable solvent system (e.g., water, or a mixture like ethyl acetate/hexane).

  • Erlenmeyer flask.

  • Hot plate.

  • Ice bath.

  • Vacuum filtration apparatus.

Procedure:

  • Solvent Selection: Choose a solvent in which the acid is sparingly soluble at room temperature but highly soluble when hot. Water or an ethanol/water mixture are often suitable.

  • Dissolution: Place the crude, dried solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the pure crystals thoroughly under vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid.[1]

Data Presentation

The following table summarizes key quantitative data for this compound.

ParameterValueReference / Notes
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 96 - 99 °C[1]
Typical Purity (Post-Recrystallization) ≥ 99% (by HPLC)[1]
Typical Synthetic Yield 35 - 85%Varies significantly with the synthetic route.
Base for Extraction 5% aq. NaOH or 5% aq. NaHCO₃NaOH is stronger; NaHCO₃ is milder and more selective for stronger acids.
Acid for Precipitation 5% aq. HClAdded until pH ≈ 2.

Visualizations

Workflow for Purification

The diagram below illustrates the complete workflow for the extraction and purification of this compound from a crude reaction mixture.

G cluster_extraction Liquid-Liquid Extraction cluster_recrystallization Recrystallization start Crude Reaction Mixture (Product + Neutral Impurities in Organic Solvent) sep_funnel 1. Add 5% NaOH (aq) 2. Shake & Separate Layers start->sep_funnel organic_layer Organic Layer (Neutral Impurities) sep_funnel->organic_layer Discard aqueous_layer Aqueous Layer (Sodium 3,4-dimethoxy- phenylpropionate) sep_funnel->aqueous_layer acidify Acidify with 5% HCl to pH ~2 aqueous_layer->acidify precipitate Precipitation of Product acidify->precipitate filter1 Vacuum Filtration precipitate->filter1 crude_solid Crude Solid Product filter1->crude_solid dissolve Dissolve in Minimal Hot Solvent crude_solid->dissolve cool Cool Slowly to Induce Crystallization dissolve->cool filter2 Vacuum Filtration cool->filter2 pure_product Pure Crystalline Product (>99% Purity) filter2->pure_product

Caption: Workflow for the purification of this compound.

Role in Drug Development

This diagram shows the logical relationship of this compound as a key intermediate in the synthetic pathway toward a potential therapeutic agent.

G cluster_synthesis Synthetic Pathway cluster_application Application start Commercially Available Starting Materials intermediate 3-(3,4-Dimethoxyphenyl) propionic acid (Key Intermediate) start->intermediate Synthesis modification Further Chemical Modifications (e.g., Amidation, Esterification) intermediate->modification Functionalization api Active Pharmaceutical Ingredient (API) (e.g., Anti-inflammatory Agent) modification->api Final Step(s) pathway Target Signaling Pathway (e.g., COX-2 Inhibition) api->pathway Biological Activity effect Therapeutic Effect (e.g., Reduction of Inflammation) pathway->effect

Caption: Role of the compound as a key intermediate in drug synthesis.

References

Application Notes and Protocols for HPLC Analysis of 3-(3,4-Dimethoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,4-Dimethoxyphenyl)propionic acid, also known as 3,4-dimethoxyhydrocinnamic acid, is a phenolic acid that has garnered interest in various scientific fields. It is recognized as a metabolite of dietary polyphenols, formed through the metabolic activity of gut microbiota on precursors like ferulic acid. This compound is also utilized as a building block in the synthesis of various pharmaceutical agents. Accurate and reliable quantitative analysis of this compound is crucial for pharmacokinetic studies, quality control in pharmaceutical manufacturing, and research into the bioactivity of polyphenol metabolites.

This document provides a detailed application note for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol outlines the chromatographic conditions, sample preparation procedures, and method validation parameters.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (≥98% purity)

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)

  • Acids: Phosphoric acid (analytical grade), Formic acid (analytical grade)

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon)

Instrumentation

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

Chromatographic Conditions

A reverse-phase HPLC method is recommended for the analysis of this compound. The following conditions have been found to be effective for its separation[1]:

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV detector
Column Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)
Mobile Phase A mixture of Acetonitrile and Water, with an acid modifier. A typical starting point is a ratio of 30:70 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient or controlled at 30 °C
Detection Wavelength 280 nm
Run Time Approximately 10 minutes

Note: For mass spectrometry (MS) compatible applications, 0.1% formic acid should be used in the mobile phase instead of phosphoric acid[1].

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method should be tailored to the specific matrix. The following are general guidelines:

  • Pharmaceutical Formulations (e.g., tablets, capsules):

    • Accurately weigh and finely powder a representative number of tablets or the contents of capsules.

    • Transfer an amount of powder equivalent to a known quantity of this compound into a suitable volumetric flask.

    • Add a portion of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution.

    • Dilute to the mark with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Biological Samples (e.g., plasma, urine):

    • Protein Precipitation: For plasma samples, add three volumes of a cold organic solvent (e.g., acetonitrile or methanol) to one volume of the plasma sample. Vortex for 1-2 minutes to precipitate proteins. Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

    • Dilution: For urine samples, a simple dilution with the mobile phase may be sufficient. The dilution factor will depend on the expected concentration of the analyte.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

Data Presentation

The following table summarizes representative quantitative data for a validated HPLC method for the analysis of this compound.

Disclaimer: The following data is illustrative and based on typical performance characteristics for HPLC analysis of similar phenolic acids. This data should be experimentally verified for the specific method and instrumentation used.

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~ 0.2 µg/mL
Limit of Quantitation (LOQ) ~ 0.7 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD)
    - Repeatability (Intra-day)< 2.0%
    - Intermediate Precision (Inter-day)< 3.0%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Sample Collection (Pharmaceutical or Biological) dissolve Dissolution / Extraction (e.g., Sonication, Precipitation) sample->dissolve filter Filtration (0.45 or 0.22 µm filter) dissolve->filter hplc HPLC Injection filter->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (280 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Result Reporting integration->report metabolic_pathway cluster_polyphenol Dietary Polyphenol cluster_metabolism Gut Microbiota Metabolism ferulic_acid Ferulic Acid dihydroferulic Dihydroferulic Acid ferulic_acid->dihydroferulic Reduction dihydroxy 3-(3,4-Dihydroxyphenyl)propionic Acid dihydroferulic->dihydroxy Demethylation target_metabolite This compound dihydroxy->target_metabolite Methylation (Hypothetical)

References

Applications of 3-(3,4-Dimethoxyphenyl)propionic Acid in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,4-Dimethoxyphenyl)propionic acid, also known as 3,4-dimethoxyhydrocinnamic acid, is a versatile chemical intermediate with significant applications in pharmaceutical research. Its structural motif is found in various biologically active molecules, making it a valuable building block for the synthesis of novel therapeutic agents. Research has primarily focused on its utility as a precursor for anti-inflammatory drugs and its derivatives have been investigated for a range of pharmacological activities, including anthelmintic and erythropoietic effects. Furthermore, the closely related metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been the subject of studies exploring its impact on oxidative stress, muscle physiology, and metabolic regulation.

This document provides a detailed overview of the applications of this compound and its analogs in pharmaceutical research, complete with experimental protocols and data presented for easy interpretation.

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial starting material in the synthesis of a variety of pharmaceutical compounds. Its propionic acid side chain and dimethoxy-substituted benzene (B151609) ring allow for diverse chemical modifications to generate molecules with desired pharmacological properties. A key application lies in the development of anti-inflammatory agents.[1]

Synthesis of Amide and Hydrazide Derivatives

Derivatives of 3-(3,4-dimethoxyphenyl)propenoic acid, a closely related precursor, have been synthesized to explore their biological activities. The general approach involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with various amines or hydrazides.

Experimental Protocol: General Synthesis of Amide/Hydrazide Derivatives

  • Acid Chloride Formation: 3-(3,4-dimethoxyphenyl)propenoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (B109758) (DCM) or benzene at room temperature or with gentle heating. The reaction progress is monitored until the starting carboxylic acid is consumed. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 3-(3,4-dimethoxyphenyl)propenoyl chloride.

  • Amidation/Hydrazide Formation: The crude acid chloride is dissolved in an appropriate aprotic solvent (e.g., benzene, toluene, or DCM).[2]

  • To this solution, a slight excess of the desired substituted amine or hydrazide is added, often in the presence of a base (e.g., triethylamine (B128534) or pyridine) to scavenge the HCl byproduct.

  • The reaction mixture is stirred at a temperature ranging from ambient to 60-80°C until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, the reaction mixture is typically washed with dilute acid, dilute base, and brine to remove unreacted starting materials and byproducts.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated.

  • The resulting crude amide or hydrazide is then purified using a suitable technique, such as recrystallization or column chromatography.

Anthelmintic Activity of Derivatives

Amide and hydrazide derivatives of 3-(3,4-dimethoxyphenyl)propenoic acid have been screened for their anthelmintic properties against nematodes like Nippostrongylus brasiliensis.[2]

Quantitative Data on Anthelmintic Activity

Two synthesized derivatives, referred to as II and VI in a study, demonstrated significant anthelmintic activity when compared to the standard drug, levamisole.[2]

DerivativeAnthelmintic Activity (% of Levamisole)
II67.5%
VI63.5%

Table 1: In vitro anthelmintic activity of 3-(3,4-dimethoxyphenyl)propenoic acid derivatives against Nippostrongylus brasiliensis.[2]

Experimental Protocol: In Vitro Anthelmintic Assay (Nippostrongylus brasiliensis)
  • Parasite Collection: Infective third-stage larvae (L3) of Nippostrongylus brasiliensis are obtained from fecal cultures of infected rats.

  • In Vitro Culture: The L3 larvae are cultured in a suitable medium that supports their development to the fourth larval (L4) and adult stages. This medium is typically supplemented with nutrients and antibiotics to prevent bacterial growth.

  • Compound Preparation: The test compounds (derivatives of 3-(3,4-dimethoxyphenyl)propenoic acid) and the positive control (levamisole) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. These are then diluted to the desired final concentrations in the culture medium.

  • Assay Setup: A defined number of L4 or adult worms are placed in each well of a multi-well plate containing the culture medium with different concentrations of the test compounds or the control drug. A vehicle control (medium with solvent) is also included.

  • Incubation: The plates are incubated under controlled conditions (e.g., 37°C, 5% CO₂) for a specified period (e.g., 24-72 hours).

  • Assessment of Viability: The viability of the worms is assessed at different time points. This can be done by observing their motility under a microscope. A common scoring system is used to quantify the degree of paralysis or death. Alternatively, biochemical assays that measure metabolic activity (e.g., ATP levels) can be employed for a more quantitative assessment.

  • Data Analysis: The percentage of inhibition of motility or the reduction in viability is calculated for each compound concentration relative to the vehicle control. The activity is then often expressed as a percentage of the activity of the standard drug, levamisole.

Induction of γ-Globin Gene Expression

This compound has been identified as a short-chain fatty acid derivative that was investigated for its ability to induce γ-globin gene expression.[3] The reactivation of fetal hemoglobin (HbF), which is composed of two α-globin and two γ-globin chains, is a promising therapeutic strategy for β-hemoglobinopathies such as sickle cell disease and β-thalassemia.

Experimental Protocol: γ-Globin Gene Expression Assay in K562 Cells
  • Cell Culture: Human erythroleukemia K562 cells, which can be induced to differentiate and express embryonic and fetal globins, are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: K562 cells are seeded at a specific density (e.g., 1 x 10⁵ cells/mL) and treated with various concentrations of this compound or a known inducer of γ-globin expression (e.g., hemin (B1673052) or hydroxyurea) as a positive control. An untreated control group is also maintained.

  • Incubation: The cells are incubated for a specific period (e.g., 24-72 hours) to allow for the induction of gene expression.

  • RNA Extraction: Total RNA is extracted from the treated and untreated cells using a commercial RNA isolation kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

    • PCR Amplification: The cDNA is then used as a template for qPCR using specific primers for the γ-globin gene and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The qPCR is performed using a SYBR Green-based detection method or a probe-based assay (e.g., TaqMan).

    • Data Analysis: The relative expression of the γ-globin gene is calculated using the comparative Ct (ΔΔCt) method, where the expression level in the treated cells is normalized to the housekeeping gene and compared to the untreated control.

Applications of the Related Metabolite: 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)

HMPA, a major metabolite of dietary polyphenols like ferulic acid, shares a structural similarity with this compound. Studies on HMPA provide valuable insights into the potential biological activities of this class of compounds.

Regulation of Oxidative Stress and Muscle Fiber Composition

HMPA has been shown to reduce oxidative stress and influence muscle fiber composition in mice.

Quantitative Data on HMPA's Effects

ParameterTreatment GroupEffectp-value
Absolute Grip StrengthHMPA-administeredSignificantly enhancedp = 0.0256
Relative Grip StrengthHMPA-administeredSignificantly enhancedp = 0.0209
Plasma Blood Urea NitrogenLow-dose HMPA (post-exercise)Decreasedp = 0.0183
Myf5 mRNA expressionLow-dose HMPA (sedentary)Increasedp = 0.0106

Table 2: Effects of HMPA administration in mice.

Experimental Protocols

  • Mouse Grip Strength Test:

    • A grip strength meter with a wire grid is used.

    • The mouse is held by the tail and allowed to grasp the grid with its forelimbs.

    • The mouse is gently pulled backward horizontally until it releases its grip.

    • The peak force exerted by the mouse is recorded.

    • The procedure is repeated for a set number of trials, and the average force is calculated. The results can be normalized to the body weight of the mouse.[1][4][5][6][7]

  • Measurement of Oxidative Stress Markers (d-ROMs and OXY-adsorbent tests):

    • Blood samples are collected from the mice.

    • The d-ROMs test measures reactive oxygen metabolites (hydroperoxides). It is based on the ability of hydroperoxides to generate free radicals in the presence of iron, which then oxidize a chromogen, leading to a color change that is measured spectrophotometrically.[8][9][10][11]

    • The OXY-adsorbent test measures the total antioxidant capacity of the plasma. It assesses the ability of the plasma to counteract a standardized oxidant.

  • Quantitative RT-PCR for Gene Expression: The protocol is similar to the one described for γ-globin gene expression, but with specific primers for the genes of interest, such as Sod1, Nqo1, Myh4, Igf1, Sirt1, and Nrf1.

  • Western Blot for Protein Expression (e.g., MYH4):

    • Protein Extraction: Muscle tissue is homogenized in a lysis buffer containing protease inhibitors to extract total protein.

    • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-MYH4), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with HRP, and the signal is captured on X-ray film or with a digital imager. The band intensity can be quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).[12][13][14][15][16]

Signaling Pathway Modulation by HMPA

HMPA is suggested to exert its effects through the activation of specific signaling pathways, including the IGF-1 and GPR41 pathways.

IGF-1 Signaling Pathway

Low-dose HMPA has been shown to enhance the gene expression of Igf1, suggesting a role in promoting muscle hypertrophy through the IGF-1 pathway.

IGF1_Pathway cluster_HMPA HMPA Effect cluster_Cell Muscle Cell HMPA HMPA (Low Dose) IGF1_gene Igf1 gene HMPA->IGF1_gene enhances expression IGF1 IGF-1 IGF1_gene->IGF1 IGF1R IGF-1 Receptor IGF1->IGF1R binds PI3K PI3K IGF1R->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Hypertrophy Muscle Hypertrophy mTOR->Hypertrophy promotes

Caption: HMPA-induced IGF-1 signaling pathway promoting muscle hypertrophy.

GPR41 Signaling Pathway

HMPA, as a short-chain fatty acid-like molecule, is proposed to interact with G protein-coupled receptor 41 (GPR41), influencing metabolic processes.

GPR41_Pathway cluster_HMPA Ligand cluster_Cell Target Cell (e.g., Adipocyte, Hepatocyte) HMPA HMPA GPR41 GPR41 HMPA->GPR41 activates Gi Gi GPR41->Gi couples to AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces Metabolic_Effects Modulation of Lipid Metabolism cAMP->Metabolic_Effects leads to

Caption: HMPA-mediated GPR41 signaling pathway influencing cellular metabolism.

Experimental Workflow: Investigating HMPA's Effects in a Mouse Model

HMPA_Workflow cluster_Analysis Analysis Animal_Model C57BL/6 Mice Grouping Grouping: - Vehicle Control - Low-dose HMPA - High-dose HMPA Animal_Model->Grouping Treatment Oral Administration (14 days) Grouping->Treatment Intervention Sedentary vs. Exhaustive Exercise Treatment->Intervention Sample_Collection Sample Collection: - Blood (Plasma) - Muscle Tissue (Soleus, Gastrocnemius) Intervention->Sample_Collection Grip_Strength Grip Strength Test Sample_Collection->Grip_Strength Oxidative_Stress Oxidative Stress Markers (d-ROMs, OXY-adsorbent) Sample_Collection->Oxidative_Stress Gene_Expression Gene Expression (qRT-PCR) Sample_Collection->Gene_Expression Protein_Expression Protein Expression (Western Blot) Sample_Collection->Protein_Expression Data_Analysis Data Analysis and Interpretation Grip_Strength->Data_Analysis Oxidative_Stress->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis

References

Application Notes and Protocols: 3-(3,4-Dimethoxyphenyl)propionic Acid as a Precursor for Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of isoquinoline (B145761) alkaloids, a critical class of compounds in medicinal chemistry and drug development, utilizing 3-(3,4-dimethoxyphenyl)propionic acid as a versatile precursor. The protocols focus on two primary synthetic routes: the Bischler-Napieralski reaction and the Pictet-Spengler reaction, culminating in the formation of key isoquinoline and tetrahydroisoquinoline scaffolds.

Introduction

Isoquinoline alkaloids are a large and diverse family of naturally occurring compounds, many of which exhibit significant biological activities, including analgesic, antimicrobial, and anticancer properties.[1][2] The synthesis of these complex molecules is a cornerstone of medicinal chemistry. This compound serves as a readily available and strategic starting material for constructing the core structures of various isoquinoline alkaloids, such as papaverine (B1678415). This document outlines the key synthetic transformations, providing detailed experimental protocols, quantitative data, and visual workflows to guide researchers in this field.

Synthetic Strategies

Two principal pathways for the synthesis of isoquinoline alkaloids from this compound are the Bischler-Napieralski and Pictet-Spengler reactions.

  • Bischler-Napieralski Reaction: This method involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃), to yield a 3,4-dihydroisoquinoline (B110456).[3][4] This intermediate can then be dehydrogenated to the fully aromatic isoquinoline.

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[5][6]

Data Presentation

The following tables summarize quantitative data for the key steps in the synthesis of isoquinoline alkaloids from this compound.

Table 1: Synthesis of N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethoxyphenyl)propionamide

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
Amide Formation This compound, HomoveratrylamineDicyclohexylcarbodiimide (B1669883) (DCC), 1-Hydroxybenzotriazole (B26582) (HOBt)Dichloromethane (B109758) (DCM)0 to RT12High

Table 2: Bischler-Napieralski Route to Papaverine

StepStarting MaterialReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
Cyclization N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethoxyphenyl)propionamidePhosphorus oxychloride (POCl₃)Toluene (B28343)Reflux (~110)2Not specified
Dehydrogenation 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolinePalladium on Charcoal (Pd/C)Not specified0-80Not specifiedUp to 89

Experimental Protocols

Protocol 1: Synthesis of Papaverine via Bischler-Napieralski Reaction

This protocol details the three main stages for the synthesis of papaverine, a benzylisoquinoline alkaloid.[7]

Stage 1: Synthesis of N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethoxyphenyl)propionamide (Amide Formation)

This procedure outlines the formation of the amide precursor necessary for the Bischler-Napieralski reaction.[8]

  • Materials:

    • This compound (1.0 eq)

    • Homoveratrylamine (1.0 eq)

    • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • 1-Hydroxybenzotriazole (HOBt) (0.2 eq)

    • Dichloromethane (DCM), anhydrous

    • 1 M HCl

    • Saturated NaHCO₃ solution

    • Brine

    • Anhydrous Na₂SO₄

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • To a solution of this compound (1.0 eq) and 1-hydroxybenzotriazole (0.2 eq) in anhydrous dichloromethane, add dicyclohexylcarbodiimide (1.1 eq) at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of homoveratrylamine (1.0 eq) in dichloromethane to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethyl acetate/hexanes to afford N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethoxyphenyl)propionamide as a white solid.[8]

Stage 2: Synthesis of 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (Bischler-Napieralski Cyclization)

This is the key ring-forming step to generate the 3,4-dihydroisoquinoline core.[8]

  • Materials:

    • N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethoxyphenyl)propionamide (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (3.0 eq)

    • Toluene, anhydrous

  • Procedure:

    • To a solution of N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethoxyphenyl)propionamide (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (3.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours.[8]

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding it to a stirred mixture of ice and concentrated ammonium (B1175870) hydroxide (B78521) until the solution is basic.

    • Extract the aqueous layer with toluene or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.

Stage 3: Synthesis of Papaverine (Dehydrogenation)

The final step involves the aromatization of the dihydroisoquinoline ring.

  • Materials:

    • 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

    • Palladium on charcoal (Pd/C, 10 mol%)

    • Solvent (e.g., Toluene or Xylene)

  • Procedure:

    • Dissolve the crude 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline in a suitable high-boiling solvent such as toluene or xylene.

    • Add 10 mol% of palladium on charcoal to the solution.

    • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of celite to remove the catalyst.

    • Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude papaverine by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Protocol 2: Synthesis of Tetrahydroisoquinolines via Pictet-Spengler Reaction

This protocol outlines a general procedure for the Pictet-Spengler reaction to form a tetrahydroisoquinoline scaffold.

Stage 1: Preparation of 3,4-Dimethoxyphenylacetaldehyde

The aldehyde is a key component for the Pictet-Spengler reaction.

  • Materials:

    • 3-(3,4-Dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt

    • KH₂PO₄

    • Toluene

    • Water

  • Procedure:

    • In a reaction flask, combine 52.4g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6g (0.24 mol) of KH₂PO₄, 100ml of purified water, and 100ml of toluene.[9]

    • Maintain the reaction temperature at 15°C and stir for 3 hours.[9]

    • Separate the toluene layer, which contains the 3,4-dimethoxyphenylacetaldehyde. This solution can be used directly in the next step.

Stage 2: Pictet-Spengler Cyclization

  • Materials:

    • Toluene solution of 3,4-dimethoxyphenylacetaldehyde (from Stage 1)

    • Homoveratrylamine (1.0 eq relative to the aldehyde)

    • Acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid)

    • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Procedure:

    • To the toluene solution of 3,4-dimethoxyphenylacetaldehyde, add homoveratrylamine (1.0 eq).

    • Add a catalytic amount of a strong acid (e.g., a few drops of trifluoroacetic acid).

    • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress should be monitored by TLC or LC-MS. Reaction conditions can be harsher, including refluxing with strong acids like hydrochloric acid, for less nucleophilic aromatic rings.[5]

    • Once the reaction is complete, neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution).

    • Extract the product with an organic solvent like dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude tetrahydroisoquinoline derivative by column chromatography or recrystallization.

Mandatory Visualizations

Bischler_Napieralski_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 3_4_Dimethoxyphenylpropionic_Acid 3-(3,4-Dimethoxyphenyl) propionic acid Amide_Formation Amide Formation (DCC, HOBt) 3_4_Dimethoxyphenylpropionic_Acid->Amide_Formation Homoveratrylamine Homoveratrylamine Homoveratrylamine->Amide_Formation Amide N-(3,4-dimethoxyphenethyl)- 3-(3,4-dimethoxyphenyl)propionamide Amide_Formation->Amide Cyclization Bischler-Napieralski Cyclization (POCl3) Amide->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Intermediate Cyclization->Dihydroisoquinoline Dehydrogenation Dehydrogenation (Pd/C) Dihydroisoquinoline->Dehydrogenation Papaverine Papaverine Dehydrogenation->Papaverine

Caption: Synthetic workflow for papaverine via the Bischler-Napieralski reaction.

Pictet_Spengler_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Propionic_Acid_Derivative 3-(3,4-Dimethoxyphenyl) propionic acid derivative Aldehyde_Formation Aldehyde Formation Propionic_Acid_Derivative->Aldehyde_Formation Homoveratrylamine Homoveratrylamine Condensation Pictet-Spengler Condensation (Acid Catalyst) Homoveratrylamine->Condensation Aldehyde 3,4-Dimethoxyphenyl acetaldehyde Aldehyde_Formation->Aldehyde Aldehyde->Condensation Tetrahydroisoquinoline Tetrahydroisoquinoline Derivative Condensation->Tetrahydroisoquinoline

Caption: Synthetic workflow for tetrahydroisoquinolines via the Pictet-Spengler reaction.

References

Application Notes and Protocols for the Derivatization of 3-(3,4-Dimethoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,4-Dimethoxyphenyl)propionic acid, also known as 3,4-dimethoxyhydrocinnamic acid, is a versatile building block in medicinal chemistry and drug development. Its structure, featuring a carboxylic acid functional group and a dimethoxy-substituted phenyl ring, makes it an ideal scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. This document provides detailed experimental protocols for the derivatization of this compound into esters and amides, common modifications employed to alter the pharmacokinetic and pharmacodynamic properties of a lead compound.

Derivatization Strategies

The primary site for derivatization on this compound is the carboxylic acid moiety. The two most common and effective strategies for its modification are esterification and amidation. These reactions allow for the introduction of a diverse range of chemical groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.

General Experimental Workflow

The overall workflow for the derivatization of this compound is depicted below. The process begins with the selection of the appropriate derivatization strategy, followed by the reaction, purification, and characterization of the final product.

G start Start: This compound strategy Select Derivatization Strategy start->strategy esterification Esterification strategy->esterification amidation Amidation strategy->amidation reaction Reaction Setup & Monitoring esterification->reaction amidation->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end Final Derivative characterization->end

A generalized workflow for the derivatization of this compound.

Experimental Protocols

The following sections provide detailed protocols for the esterification and amidation of this compound. The reaction conditions and yields are based on established methods for structurally similar compounds and may require optimization for specific substrates.

Protocol 1: Fischer Esterification - Synthesis of Methyl 3-(3,4-dimethoxyphenyl)propanoate

This protocol describes the acid-catalyzed esterification of this compound with methanol (B129727) to yield its corresponding methyl ester.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (B1210297) or Diethyl ether

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add an excess of anhydrous methanol to the flask, sufficient to act as both the reactant and the solvent.

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate or diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Based on Analogous Reactions):

DerivativeAlcoholCatalystReaction Time (h)Yield (%)
Methyl 3-(3,4-dimethoxyphenyl)propanoateMethanolH₂SO₄2-4>90
Ethyl 3-(3,4-dimethoxyphenyl)propanoateEthanolH₂SO₄2-4>90

Note: Yields are estimated based on typical Fischer esterification reactions of similar aromatic carboxylic acids.

Protocol 2: Amidation - Synthesis of N-Benzyl-3-(3,4-dimethoxyphenyl)propionamide

This protocol details the synthesis of an amide derivative using a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the reaction between the carboxylic acid and an amine.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (optional, catalyst)

  • Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF) (anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane or dimethylformamide.

  • Add the amine (e.g., benzylamine, 1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add the coupling agent (EDC or DCC, 1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data (Based on Analogous Reactions):

DerivativeAmineCoupling AgentReaction Time (h)Yield (%)
N-Benzyl-3-(3,4-dimethoxyphenyl)propionamideBenzylamineEDC/DMAP12-2480-95
N-Phenyl-3-(3,4-dimethoxyphenyl)propionamideAnilineEDC/DMAP12-2475-90
N-Morpholinyl-3-(3,4-dimethoxyphenyl)propionamideMorpholineEDC/DMAP12-2485-98

Note: Yields are estimated based on standard amidation reactions of 3-phenylpropionic acid, a structurally similar compound.

Signaling Pathways and Logical Relationships

The derivatization of a lead compound like this compound is a critical step in the drug discovery process. The rationale behind this is to modulate the physicochemical properties of the molecule to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) profile and to enhance its interaction with the biological target. The following diagram illustrates this logical relationship.

G lead_compound Lead Compound (this compound) derivatization Derivatization (Esterification, Amidation) lead_compound->derivatization physicochemical Modulation of Physicochemical Properties (Lipophilicity, Solubility, H-bonding) derivatization->physicochemical adme Improved ADME Profile physicochemical->adme target_interaction Enhanced Target Interaction physicochemical->target_interaction drug_candidate Optimized Drug Candidate adme->drug_candidate target_interaction->drug_candidate

The role of derivatization in drug discovery and development.

Conclusion

The protocols outlined in this application note provide a solid foundation for the derivatization of this compound. By employing these esterification and amidation methodologies, researchers can efficiently generate a library of derivatives for biological screening. The successful synthesis and characterization of these novel compounds will be instrumental in advancing drug discovery programs aimed at developing new and effective therapeutics. It is recommended that each reaction be optimized for the specific alcohol or amine being used to achieve the best possible outcomes.

Application Notes and Protocols for 3-(3,4-Dimethoxyphenyl)propionic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,4-Dimethoxyphenyl)propionic acid (DMPPA), also known as 3,4-dimethoxyhydrocinnamic acid, is a phenolic acid derivative with a range of potential applications in biomedical research. Its structural similarity to other biologically active phenylpropanoids suggests potential utility in studies related to inflammation, oxidative stress, cancer, and neurodegenerative diseases. DMPPA serves as a versatile building block in the synthesis of various bioactive molecules and is explored for its therapeutic potential.[1] This document provides detailed application notes and standardized protocols for the use of DMPPA in cell culture experiments, designed to guide researchers in investigating its cellular and molecular effects.

Physicochemical Properties and Handling

PropertyValueReference
Molecular Formula C₁₁H₁₄O₄[2]
Molecular Weight 210.23 g/mol [2][3]
Appearance Solid[3]
Melting Point 96-97 °C[3]
CAS Number 2107-70-2[2][3]
Solubility Soluble in DMSO[4]

Stock Solution Preparation:

To prepare a stock solution, dissolve this compound in sterile dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-100 mM. To minimize the potential for degradation, store the stock solution in aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure that the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Applications in Cell Culture

Based on the known biological activities of structurally related compounds, DMPPA is a candidate for investigation in several key areas of cell-based research:

  • Anti-inflammatory Activity: Investigating the inhibition of inflammatory pathways, such as the NF-κB signaling cascade, and the production of pro-inflammatory mediators.

  • Antioxidant Effects: Assessing the capacity to scavenge free radicals and protect cells from oxidative stress-induced damage.

  • Anticancer Properties: Evaluating the potential to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis.

  • Neuroprotective Effects: Studying the ability to protect neuronal cells from toxins and conditions that model neurodegenerative diseases.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the effect of DMPPA on the viability and proliferation of cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

  • Selected cell line (e.g., RAW 264.7 macrophages for inflammation studies, MCF-7 or HeLa for cancer studies, SH-SY5Y for neuroprotection studies)

  • Complete cell culture medium

  • This compound (DMPPA)

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DMPPA in complete culture medium from the stock solution. The final concentrations should typically range from 1 µM to 100 µM. Remove the existing medium from the wells and replace it with 100 µL of medium containing the different concentrations of DMPPA. Include a vehicle control (medium with DMSO at the same final concentration as the highest DMPPA concentration) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well to dissolve the formazan. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells).

Data Presentation:

Concentration of DMPPA (µM)Absorbance (570 nm) - 24hCell Viability (%) - 24hAbsorbance (570 nm) - 48hCell Viability (%) - 48h
0 (Control)Value100Value100
1ValueValueValueValue
10ValueValueValueValue
50ValueValueValueValue
100ValueValueValueValue
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol assesses the free radical scavenging activity of DMPPA using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound (DMPPA)

  • Methanol (B129727) or Ethanol

  • DPPH solution (0.1 mM in methanol/ethanol)

  • Ascorbic acid (positive control)

  • 96-well plate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of DMPPA and ascorbic acid in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate, add 50 µL of the sample or standard solution to 150 µL of DPPH solution. For a spectrophotometer, mix 0.5 mL of the sample with 2.5 mL of DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only the solvent and DPPH should be measured.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC₅₀ value (the concentration of DMPPA required to scavenge 50% of the DPPH radicals).

Data Presentation:

CompoundConcentration (µg/mL)% DPPH ScavengingIC₅₀ (µg/mL)
DMPPAValueValueValue
Ascorbic AcidValueValueValue
Anti-inflammatory Activity: Inhibition of NF-κB Activation (Western Blot Analysis)

This protocol details the investigation of DMPPA's effect on the NF-κB signaling pathway by analyzing the expression and phosphorylation of key proteins like p65 and IκBα.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • This compound (DMPPA)

  • Lipopolysaccharide (LPS)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blot equipment and reagents

  • Chemiluminescence detection system

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of DMPPA for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes (for IκBα analysis) or 1-2 hours (for p65 analysis). Include an untreated control and a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Data Presentation:

Treatmentp-p65/p65 Ratio (Fold Change)IκBα/β-actin Ratio (Fold Change)
Control1.01.0
LPSValueValue
LPS + DMPPA (10 µM)ValueValue
LPS + DMPPA (50 µM)ValueValue

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Cell Seeding (e.g., RAW 264.7, SH-SY5Y) treatment Treat cells with varying concentrations of DMPPA prep_cells->treatment prep_dmppa DMPPA Stock Solution (in DMSO) prep_dmppa->treatment viability Cell Viability (MTT Assay) treatment->viability antioxidant Antioxidant Activity (DPPH Assay) treatment->antioxidant inflammation Anti-inflammatory (Western Blot for NF-κB) treatment->inflammation neuroprotection Neuroprotection (vs. Neurotoxin) treatment->neuroprotection analysis Quantification and Statistical Analysis viability->analysis antioxidant->analysis inflammation->analysis neuroprotection->analysis

Caption: Experimental workflow for DMPPA bioactivity testing.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates DMPPA DMPPA DMPPA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates p65_p50 p65/p50 (NF-κB) IkB->p65_p50 Sequesters IkB_p p-IκBα IkB->IkB_p p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation proteasome Proteasome IkB_p->proteasome Ubiquitination & Degradation DNA DNA p65_p50_nuc->DNA Binds genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->genes Transcription

Caption: Postulated inhibitory effect of DMPPA on the NF-κB signaling pathway.

Conclusion

This compound is a promising compound for cell-based research in several therapeutic areas. The protocols provided herein offer a standardized framework for investigating its biological activities. Researchers should note that optimal experimental conditions, such as cell type, compound concentration, and incubation time, may require empirical determination for each specific application. Careful adherence to these protocols and appropriate data analysis will facilitate the reliable characterization of the cellular effects of DMPPA.

References

Application Notes & Protocols: Quantification of 3-(3,4-Dimethoxyphenyl)propionic acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(3,4-Dimethoxyphenyl)propionic acid (DMPPA) is a compound of interest in various fields of biomedical research. Accurate quantification of DMPPA in biological matrices is crucial for pharmacokinetic studies, metabolism research, and for understanding its physiological and pathological roles. These application notes provide detailed protocols for the sensitive and specific quantification of DMPPA in plasma, urine, and tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

While specific quantitative data for this compound (DMPPA) in biological matrices is not extensively available in published literature, data from a pharmacokinetic study of a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), provides valuable insights into expected concentration ranges and distribution. The following tables present representative data from a study in rats, which can serve as a reference for DMPPA analysis.

Table 1: Plasma Pharmacokinetic Parameters of a Structurally Similar Compound (HMPA) in Rats following Oral Administration

ParameterValueUnits
Cmax (Maximum Concentration)2.6 ± 0.4nmol/mL
Tmax (Time to Cmax)15min
AUC (Area Under the Curve)--
Half-life (t1/2)--

Data adapted from a study on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in Sprague-Dawley rats and should be considered as an illustrative example.

Table 2: Tissue Distribution of a Structurally Similar Compound (HMPA) in Rats 15 Minutes Post-Oral Administration

TissueConcentration (nmol/g)
LiverDetected
KidneysDetected
HeartDetected
LungsDetected
SpleenDetected
BrainDetected

Data adapted from a study on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in Sprague-Dawley rats and should be considered as an illustrative example.

Table 3: UPLC-MS/MS Method Parameters for Analysis of Related Phenolic Acids

ParameterSetting
LC System
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Gradient5% B to 95% B over 10 min
Flow Rate0.3 mL/min
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Negative
Monitored Transition (Precursor > Product)To be optimized for DMPPA
Collision EnergyTo be optimized for DMPPA

These parameters are based on established methods for similar compounds and should be optimized for the specific instrumentation and DMPPA analysis.

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and quantification of DMPPA from various biological samples.

Protocol 1: Extraction of DMPPA from Plasma/Serum

Objective: To extract DMPPA from plasma or serum samples for LC-MS/MS analysis.

Materials:

  • Plasma or serum samples

  • This compound (DMPPA) analytical standard

  • Internal Standard (IS) solution (e.g., deuterated DMPPA)

  • Acetonitrile (ACN), LC-MS grade, chilled

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 ACN:Water with 0.1% FA)

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Spike with 10 µL of the internal standard solution and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds and transfer to an LC-MS vial for analysis.

Protocol 2: Extraction of DMPPA from Urine

Objective: To prepare urine samples for the quantification of DMPPA by LC-MS/MS.

Materials:

  • Urine samples

  • This compound (DMPPA) analytical standard

  • Internal Standard (IS) solution (e.g., deuterated DMPPA)

  • β-glucuronidase/sulfatase enzyme solution (for analysis of total DMPPA)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g)

Procedure:

  • Thaw urine samples to room temperature.

  • For total DMPPA quantification (including conjugated forms), perform enzymatic hydrolysis:

    • To 100 µL of urine, add 25 µL of β-glucuronidase/sulfatase solution.

    • Incubate at 37°C for 2 hours.

  • For free DMPPA quantification, proceed directly to step 4.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the urine sample (hydrolyzed or neat).

  • Spike with 10 µL of the internal standard solution and vortex briefly.

  • Add 400 µL of acetonitrile to precipitate any proteins and other macromolecules.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to an LC-MS vial for analysis. A dilution with the initial mobile phase may be necessary depending on the expected concentration.

Protocol 3: Extraction of DMPPA from Tissues

Objective: To extract DMPPA from tissue homogenates for LC-MS/MS analysis.

Materials:

  • Tissue samples

  • This compound (DMPPA) analytical standard

  • Internal Standard (IS) solution (e.g., deuterated DMPPA)

  • Homogenization buffer (e.g., Phosphate Buffered Saline, PBS)

  • Tissue homogenizer (e.g., bead beater, sonicator)

  • Acetonitrile (ACN), LC-MS grade, chilled

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 ACN:Water with 0.1% FA)

Procedure:

  • Weigh approximately 50-100 mg of the frozen tissue sample.

  • Add 500 µL of ice-cold homogenization buffer.

  • Homogenize the tissue until a uniform suspension is achieved.

  • In a 2 mL microcentrifuge tube, add 100 µL of the tissue homogenate.

  • Spike with 10 µL of the internal standard solution and vortex briefly.

  • Add 500 µL of ice-cold acetonitrile containing 0.1% formic acid for protein precipitation and extraction.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds and centrifuge to pellet any remaining debris.

  • Transfer the clear supernatant to an LC-MS vial for analysis.

Mandatory Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis Plasma Plasma/Serum Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma->Protein_Precipitation Urine Urine Hydrolysis Enzymatic Hydrolysis (Urine - Total DMPPA) Urine->Hydrolysis Optional Urine->Protein_Precipitation Tissue Tissue Homogenization Tissue Homogenization Tissue->Homogenization Homogenization->Protein_Precipitation Hydrolysis->Protein_Precipitation Extraction Supernatant Collection Protein_Precipitation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data_Processing Data Processing & Quantification LCMS->Data_Processing

Caption: Experimental workflow for DMPPA quantification.

signaling_pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-kB Pathway DMPPA This compound (DMPPA) MEK MEK DMPPA->MEK Inhibition? IKK IKK DMPPA->IKK Inhibition? RAS RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activation IkB IkB IKK->IkB Inhibits NFkB NF-kB IkB->NFkB Inhibits Gene_Expression Gene Expression (Inflammation, Cell Survival) NFkB->Gene_Expression Activation Cellular_Response_MAPK Modulation of Proliferation & Differentiation Transcription_Factors->Cellular_Response_MAPK Leads to Cellular_Response_NFkB Modulation of Inflammatory Response Gene_Expression->Cellular_Response_NFkB Leads to

Caption: Hypothesized signaling pathways affected by DMPPA.

Application Notes and Protocols for 3-(3,4-Dimethoxyphenyl)propionic Acid as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,4-Dimethoxyphenyl)propionic acid, also known as 3,4-dimethoxyhydrocinnamic acid, is a compound suitable for use as a standard in various chromatographic techniques. Its chemical properties, including its stability and structural similarity to various analytes of interest, make it a valuable tool for quantification in complex matrices. These application notes provide detailed protocols for the use of this compound as an internal or external standard in High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄--INVALID-LINK--
Molecular Weight 210.23 g/mol --INVALID-LINK--
CAS Number 2107-70-2--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 96-97 °C--INVALID-LINK--
Solubility Soluble in methanol (B129727) and acetonitrile (B52724).General chemical knowledge

Applications

As a chromatographic standard, this compound is primarily utilized for:

  • Quantification of Analytes in Biological Matrices: Serving as an internal standard to account for sample preparation variability and matrix effects in the analysis of plasma, urine, and tissue homogenates.

  • Pharmacokinetic Studies: To accurately determine the concentration of drug candidates or their metabolites over time.

  • Food Analysis: As an external or internal standard for the quantification of phenolic compounds and other metabolites in food extracts.

  • Metabolomics Research: As a surrogate standard for the analysis of endogenous and exogenous metabolites in complex biological samples.

Experimental Workflows and Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for chromatographic analysis using a standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological or Food Sample Spike Spike Sample with Internal Standard Sample->Spike Internal Standard Standard This compound (Stock Solution) Standard->Spike Cal_Curve Prepare Calibration Curve (External Standard) Standard->Cal_Curve Extract Analyte Extraction Spike->Extract HPLC HPLC-UV Extract->HPLC LCMS LC-MS/MS Extract->LCMS GCMS GC-MS Extract->GCMS Cal_Curve->HPLC Cal_Curve->LCMS Cal_Curve->GCMS Integration Peak Integration HPLC->Integration LCMS->Integration GCMS->Integration Quantification Quantification Integration->Quantification Results Results Quantification->Results

A general workflow for chromatographic analysis using a standard.

Protocol 1: HPLC-UV Analysis of Phenolic Compounds in Plant Extracts

This protocol describes the use of this compound as an external standard for the quantification of phenolic acids in plant extracts.

1. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Homogenize 1 g of dried and powdered plant material with 20 mL of methanol.

    • Sonicate the mixture for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions

ParameterCondition
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min, 10% B5-20 min, 10-50% B20-25 min, 50-10% B25-30 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

3. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Quantify the phenolic acids in the plant extracts by comparing their peak areas to the calibration curve.

Quantitative Data (Representative)

AnalyteRetention Time (min)Linearity (r²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Gallic Acid4.50.99950.10.398.5
Caffeic Acid12.80.99920.20.699.1
Ferulic Acid15.20.99980.150.4597.8

Protocol 2: LC-MS/MS Analysis of Drug Metabolites in Plasma

This protocol details the use of this compound as an internal standard for the quantification of a hypothetical drug metabolite in human plasma.

1. Standard and Sample Preparation

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the drug metabolite in methanol.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Prepare working solutions of the analyte and IS by diluting the stock solutions with 50% methanol.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 10 µL of the IS working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

ParameterCondition
LC System UPLC System
Column C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Time-based gradient appropriate for analyte separation
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MRM Transitions To be optimized for each analyte and the IS

3. Data Analysis

  • Quantify the drug metabolite using the ratio of its peak area to the peak area of the internal standard against a calibration curve prepared in a similar matrix.

Quantitative Data (Representative)

AnalyteMRM Transition (m/z)Linearity (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
Drug Metabolite X350.2 -> 180.11 - 1000195 - 105< 10
This compound (IS)211.1 -> 165.1----

Protocol 3: GC-MS Analysis of Volatile and Semi-Volatile Organic Compounds

This protocol outlines the use of this compound as a surrogate standard in the GC-MS analysis of environmental or food samples after derivatization.

1. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Sample Preparation and Derivatization:

    • Extract the analytes from the sample matrix using an appropriate solvent (e.g., ethyl acetate).

    • Spike the extract with a known amount of the this compound stock solution.

    • Evaporate the solvent and derivatize the residue. A common derivatization for carboxylic acids is silylation using BSTFA with 1% TMCS.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

2. GC-MS Conditions

ParameterCondition
GC System Gas Chromatograph with Mass Spectrometer
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Injector Temperature 250 °C
Injection Mode Splitless
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 550 amu

3. Data Analysis

  • Identify the derivatized this compound and other analytes by their retention times and mass spectra.

  • Quantify the analytes using the internal standard method, comparing the response of the analyte to the response of the surrogate standard.

Quantitative Data (Representative)

Analyte (Derivatized)Retention Time (min)Target Ion (m/z)Qualifier Ion(s) (m/z)
Analyte Y-TMS12.5250180, 120
This compound-TMS (Surrogate)14.8282267, 195

Signaling Pathway and Logical Relationship Diagrams

While this compound is primarily used as an analytical standard and is not typically involved in signaling pathways, the following diagram illustrates the logical relationship in its application as an internal standard for ensuring data quality in quantitative analysis.

internal_standard_logic cluster_process Analytical Process cluster_variability Sources of Variability Sample_Prep Sample Preparation (e.g., Extraction) Instrumental_Analysis Instrumental Analysis (e.g., LC-MS/MS) Sample_Prep->Instrumental_Analysis Ratio Analyte/IS Ratio Instrumental_Analysis->Ratio Prep_Variability Preparation Variability (e.g., recovery loss) Prep_Variability->Sample_Prep Instrument_Variability Instrumental Variability (e.g., injection volume) Instrument_Variability->Instrumental_Analysis IS Internal Standard (this compound) IS->Sample_Prep Analyte Analyte of Interest Analyte->Sample_Prep Quantification Accurate Quantification Ratio->Quantification

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3,4-Dimethoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3,4-dimethoxyphenyl)propionic acid. The information is designed to help improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly following a common two-step pathway: Perkin condensation of veratraldehyde followed by catalytic hydrogenation.

Issue 1: Low Yield in Perkin Condensation of Veratraldehyde

  • Question: My Perkin condensation of veratraldehyde with acetic anhydride (B1165640) is resulting in a low yield of 3,4-dimethoxycinnamic acid. What are the potential causes and how can I resolve this?

  • Answer:

    • Incomplete Reaction: The Perkin reaction often necessitates elevated temperatures and extended reaction times to proceed to completion.[1] It is crucial to maintain the reaction temperature, typically between 140-150°C, for several hours. Progress should be monitored by a suitable method, such as Thin Layer Chromatography (TLC), to ensure the consumption of starting material.

    • Presence of Moisture: Acetic anhydride is susceptible to hydrolysis in the presence of water, which will reduce its effectiveness. Similarly, the basic catalyst (e.g., sodium acetate) can be deactivated by moisture.[1] To mitigate this, all glassware must be scrupulously dried prior to use, and anhydrous reagents should be employed.

    • Incorrect Stoichiometry: The molar ratios of the reactants are critical for optimizing the yield. An excess of acetic anhydride is commonly used to drive the reaction forward.

    • Suboptimal Base: While anhydrous sodium acetate (B1210297) is a frequently used catalyst, other weak bases such as potassium acetate or triethylamine (B128534) can also be effective.[1] Experimenting with the choice of base may lead to improved yields under your specific conditions.

Issue 2: Incomplete Catalytic Hydrogenation of 3,4-Dimethoxycinnamic Acid

  • Question: The catalytic hydrogenation of my 3,4-dimethoxycinnamic acid is not reaching completion. What steps can I take to improve the conversion rate?

  • Answer:

    • Catalyst Activity and Loading: The activity of the palladium on carbon (Pd/C) catalyst is paramount for a successful hydrogenation.[2] It is advisable to use a fresh, high-quality catalyst. The catalyst loading is also a key parameter, with 5-10 mol% being a typical range for this transformation.

    • Hydrogen Pressure: While some hydrogenations proceed efficiently at atmospheric pressure, others may require elevated pressures to achieve a reasonable reaction rate and complete conversion.[3] The optimal pressure should be determined based on the specific substrate and reaction setup.

    • Solvent Selection: The choice of solvent can significantly influence the reaction. Common solvents for catalytic hydrogenation include ethanol (B145695), methanol, and ethyl acetate.[2] It is essential that the 3,4-dimethoxycinnamic acid is fully dissolved in the chosen solvent to ensure efficient contact with the catalyst.

    • Reaction Time and Temperature: Sufficient time must be allowed for the reaction to go to completion. The progress can be monitored by the cessation of hydrogen uptake or by TLC analysis. In some cases, gentle heating may be beneficial, but excessive temperatures should be avoided as they can promote side reactions.

    • Catalyst Poisoning: Impurities present in the 3,4-dimethoxycinnamic acid starting material or the solvent can poison the catalyst, leading to reduced activity and incomplete reaction.[4] Ensuring the purity of the starting material is a critical step for a successful hydrogenation.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am encountering challenges in purifying the final this compound. What are the likely impurities, and what are the best methods for their removal?

  • Answer:

    • Unreacted Starting Material: Incomplete hydrogenation will result in the presence of 3,4-dimethoxycinnamic acid in the final product. This impurity can typically be removed by recrystallization from a suitable solvent system.

    • Perkin Reaction Byproducts: The Perkin condensation can sometimes generate colored impurities. A common technique to remove these is to treat a solution of the crude product with activated charcoal prior to recrystallization.

    • Recrystallization Solvent: The selection of an appropriate solvent for recrystallization is crucial for obtaining a pure product. A binary solvent system, such as water and a miscible organic solvent like ethanol or isopropanol, is often effective. The ideal solvent will dissolve the product at elevated temperatures and allow it to crystallize upon cooling.

    • Column Chromatography: If recrystallization proves insufficient for achieving the desired purity, column chromatography on silica (B1680970) gel is a reliable alternative. A mobile phase consisting of a mixture of ethyl acetate and hexane (B92381) is a good starting point for elution.

Frequently Asked Questions (FAQs)

  • Q1: What is a realistic overall yield for the two-step synthesis of this compound from veratraldehyde?

    • A1: A proficiently executed two-step synthesis should provide an overall yield in the range of 70-85%. The initial Perkin condensation can be expected to yield approximately 80-90% of the intermediate cinnamic acid derivative, and the subsequent catalytic hydrogenation is typically highly efficient, with yields often surpassing 95%.

  • Q2: Are there alternative catalysts for the hydrogenation step?

    • A2: While palladium on carbon (Pd/C) is the most prevalent and generally effective catalyst, other options such as platinum on carbon (Pt/C) or Raney nickel can also be utilized.[4] It is important to note that reaction conditions, including solvent, temperature, and pressure, may need to be re-optimized when using these alternative catalysts.

  • Q3: Is a one-pot synthesis from veratraldehyde a viable option?

    • A3: A true one-pot synthesis for this transformation is not commonly reported. However, it is feasible to perform the hydrolysis of the intermediate from the Perkin reaction and the subsequent hydrogenation in a sequential manner without extensive purification of the intermediate. This approach may, however, impact the final purity and overall yield of the desired product.

  • Q4: What are the primary safety considerations for this synthesis?

    • A4:

      • Acetic Anhydride: This reagent is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.

      • Catalytic Hydrogenation: This procedure involves the use of flammable hydrogen gas and requires appropriate safety measures. The reaction should be conducted in a well-ventilated area, away from potential ignition sources, and using equipment rated for the intended pressure. The Pd/C catalyst can be pyrophoric, especially when dry and exposed to air. It should be handled with care, preferably in a wetted state or under an inert atmosphere.

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of Cinnamic Acid Derivatives

CatalystTypical Loading (mol%)PressureTemperature (°C)SolventTypical Yield (%)
5% Pd/C5-10Atmospheric - 6.89 MPa25-50Ethanol, Methanol, Ethyl Acetate>95[2][5]
5% Pt/C5-10Atmospheric - 5 MPa25-50Acetic Acid, Ethanol>95
Raney Nickel10-201-10 MPa50-100Ethanol>90
Rhodium on Carbon1-51-5 MPa25-60Ethanol, THF>95[6]

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dimethoxycinnamic Acid via Perkin Condensation

  • Reactants:

    • Veratraldehyde (1.0 eq)

    • Acetic anhydride (3.0 eq)

    • Anhydrous sodium acetate (2.0 eq)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine veratraldehyde, acetic anhydride, and anhydrous sodium acetate.

    • Heat the reaction mixture to 140-150°C in an oil bath and maintain this temperature for 5-8 hours.

    • Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

    • Upon completion, cool the mixture to room temperature.

    • Slowly and cautiously add water to the reaction mixture to hydrolyze the excess acetic anhydride, being mindful that this is an exothermic process.

    • The product will precipitate from the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.

    • The crude 3,4-dimethoxycinnamic acid can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

  • Reactants:

    • 3,4-Dimethoxycinnamic acid (1.0 eq)

    • 5% Palladium on carbon (Pd/C) (5-10 mol%)

    • Solvent (e.g., Ethanol)

    • Hydrogen gas

  • Procedure:

    • In a hydrogenation flask, dissolve the 3,4-dimethoxycinnamic acid in a suitable solvent such as ethanol.

    • Carefully add the 5% Pd/C catalyst to the solution.

    • Connect the flask to a hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., atmospheric or higher).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction by observing the uptake of hydrogen or by TLC.

    • Once the reaction is complete, as indicated by the cessation of hydrogen uptake, carefully vent the excess hydrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric. Do not allow it to dry completely in the air; quench it with water immediately after filtration.

    • Wash the Celite® pad with additional reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

    • If necessary, the product can be purified by recrystallization, for instance, from an ethanol/water mixture.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Perkin Condensation cluster_step2 Step 2: Catalytic Hydrogenation Veratraldehyde Veratraldehyde PerkinReaction Perkin Reaction Veratraldehyde->PerkinReaction AceticAnhydride Acetic Anhydride AceticAnhydride->PerkinReaction NaOAc Sodium Acetate (catalyst) NaOAc->PerkinReaction Heat Heat (140-150°C) CinnamicAcid 3,4-Dimethoxycinnamic Acid PerkinReaction->CinnamicAcid Yield: ~80-90% HydrogenationReaction Catalytic Hydrogenation CinnamicAcid->HydrogenationReaction FinalProduct This compound HydrogenationReaction->FinalProduct Yield: >95% PdC 5% Pd/C (catalyst) PdC->HydrogenationReaction H2 H2 gas H2->HydrogenationReaction

Caption: Two-step synthesis of this compound.

TroubleshootingFlowchart Start Low Yield or Impure Product CheckStep Which step has the issue? Start->CheckStep PerkinStep Perkin Condensation CheckStep->PerkinStep Step 1 H2Step Catalytic Hydrogenation CheckStep->H2Step Step 2 PurificationStep Purification CheckStep->PurificationStep Final Product Perkin_Q1 Incomplete Reaction? PerkinStep->Perkin_Q1 H2_Q1 Incomplete Conversion? H2Step->H2_Q1 Purify_Q1 Starting material contamination? PurificationStep->Purify_Q1 Perkin_A1 Increase reaction time/temp. Monitor with TLC. Perkin_Q1->Perkin_A1 Yes Perkin_Q2 Moisture Present? Perkin_Q1->Perkin_Q2 No Perkin_A2 Use anhydrous reagents and dry glassware. Perkin_Q2->Perkin_A2 Yes Perkin_Q3 Incorrect Stoichiometry? Perkin_Q2->Perkin_Q3 No Perkin_A3 Verify molar ratios. Perkin_Q3->Perkin_A3 Yes H2_A1 Check catalyst activity/loading. Increase H2 pressure. H2_Q1->H2_A1 Yes H2_Q2 Catalyst Poisoning? H2_Q1->H2_Q2 No H2_A2 Purify intermediate. Use pure solvent. H2_Q2->H2_A2 Yes Purify_A1 Recrystallize from a suitable solvent. Purify_Q1->Purify_A1 Yes Purify_Q2 Colored impurities? Purify_Q1->Purify_Q2 No Purify_A2 Treat with activated charcoal. Purify_Q2->Purify_A2 Yes Purify_Q3 Recrystallization ineffective? Purify_Q2->Purify_Q3 No Purify_A3 Use column chromatography. Purify_Q3->Purify_A3 Yes

Caption: Troubleshooting flowchart for the synthesis.

References

Technical Support Center: Purification of 3-(3,4-Dimethoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-(3,4-Dimethoxyphenyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the purification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data to support your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities depend on the synthetic route used. A prevalent method for synthesizing this compound is the catalytic hydrogenation of 3,4-dimethoxycinnamic acid. In this case, the most likely impurity is the unreacted starting material, 3,4-dimethoxycinnamic acid. Other potential impurities can include by-products from the reaction and residual solvents.

Q2: How can I assess the purity of my this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of your sample. A reverse-phase HPLC method can be employed to separate the target compound from its impurities. For structural confirmation and identification of organic impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" can occur for several reasons, including the presence of impurities that depress the melting point of the mixture, or if the solution is cooling too rapidly. To address this, try reheating the solution and adding a small amount of additional solvent to ensure the compound remains dissolved as it cools more slowly. Allowing the flask to cool gradually to room temperature before placing it in an ice bath can promote crystal formation. If the issue persists, consider a preliminary purification step, such as passing the crude material through a short plug of silica (B1680970) gel, to remove some of the impurities before attempting recrystallization again.

Q4: I am seeing significant peak tailing in my HPLC chromatogram. What could be the cause?

A4: Peak tailing for acidic compounds like this compound is often due to strong interactions with the stationary phase. If you are using a silica-based column, free silanol (B1196071) groups can interact with the carboxylic acid moiety. Adding a small amount of an acid, such as formic acid or phosphoric acid, to the mobile phase can help to protonate the silanol groups and reduce this interaction, leading to more symmetrical peaks.[1]

Troubleshooting Guides

Recrystallization
Observed IssuePotential CauseRecommended Solution
No crystal formation upon cooling The solution is not sufficiently supersaturated.- Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. - Reduce the volume of the solvent by evaporation and allow it to cool again.[2]
Low recovery of purified product - The chosen solvent is too effective, and the compound remains significantly soluble even at low temperatures. - Too much solvent was used.- Choose a solvent in which the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent necessary to dissolve the compound.
Product "oils out" instead of crystallizing - The compound is precipitating from a supersaturated solution at a temperature above its melting point. - High levels of impurities are present.- Reheat the solution and add more solvent to decrease the saturation level. - Allow the solution to cool more slowly. - Purify the crude material by another method (e.g., column chromatography) to remove some impurities before recrystallization.[3]
Crystals are discolored Colored impurities from the reaction have co-crystallized with the product.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that charcoal can also adsorb some of your product. - Consider a preliminary purification step like column chromatography to remove the bulk of the colored impurities.
Column Chromatography
Observed IssuePotential CauseRecommended Solution
Poor separation of the product from impurities - Inappropriate solvent system (eluent). - Column overloading.- Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation (aim for an Rf value of the product around 0.25-0.35). A gradient elution may be necessary. - Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of crude material by weight relative to the stationary phase.
Peak tailing of the product The compound is interacting too strongly with the stationary phase.For silica gel chromatography, add a small amount of a polar solvent like acetic acid or formic acid to the eluent to reduce tailing of the acidic product.
Product elutes too quickly or too slowly The polarity of the eluent is too high or too low.- Adjust the polarity of the mobile phase. For normal-phase chromatography, increase the proportion of the polar solvent to decrease the retention time, and vice versa.
Low recovery of the product The compound may be irreversibly adsorbed onto the stationary phase or an inappropriate solvent system was used.- Ensure the chosen solvent system effectively elutes the compound by checking with TLC first. - Consider using a different stationary phase, such as alumina.

Data Presentation

The following table summarizes typical purification outcomes for this compound.

Purification MethodStarting Purity (HPLC)Final Purity (HPLC)Molar Yield
Recrystallization ~98.5%99.62%92.0%

Note: The data presented is based on a reported synthesis where the crude product was obtained after hydrolysis of the corresponding ethyl ester and subsequent hydrogenation, followed by recrystallization from ethanol (B145695).[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes. Perform a hot filtration to remove the charcoal.

  • Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid (the cloud point).

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals under vacuum to obtain the final product.

Protocol 2: Purification by Column Chromatography

Objective: To purify crude this compound by silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane (B92381)

  • Ethyl acetate

  • Acetic acid (optional)

  • Chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection: Using TLC, determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. The polarity should be adjusted so that the Rf value of this compound is approximately 0.25-0.35. A small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent to reduce peak tailing.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system, starting with a lower polarity if using a gradient. Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Protocol 3: Purity Assessment by HPLC

Objective: To determine the purity of a sample of this compound using reverse-phase HPLC.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% phosphoric acid or formic acid[1]

  • Mobile Phase B: Acetonitrile[1]

  • Sample of this compound

  • Methanol (B129727) (HPLC grade) for sample preparation

Chromatographic Conditions (Example):

  • Mobile Phase: A suitable gradient, for example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Detection: UV at a suitable wavelength (e.g., 280 nm)

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in methanol (e.g., 1 mg/mL) and dilute it to a suitable concentration with the mobile phase.

  • Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the prepared sample and record the chromatogram.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the peak area of the this compound by the total peak area and multiplying by 100.

Visualizations

Purification_Troubleshooting_Workflow cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Crude Product purification_choice Select Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chromatography Column Chromatography purification_choice->column_chromatography Liquid/Difficult Separation analysis Assess Purity (HPLC) recrystallization->analysis column_chromatography->analysis pure_product Pure Product (>99%) analysis->pure_product Purity OK fail Impure Product analysis->fail Purity Not OK troubleshoot Troubleshoot Issue fail->troubleshoot troubleshoot->recrystallization If Recrystallization Failed troubleshoot->column_chromatography If Chromatography Failed no_crystals No Crystals Form troubleshoot->no_crystals oiling_out Oiling Out troubleshoot->oiling_out low_yield Low Yield troubleshoot->low_yield poor_separation Poor Separation troubleshoot->poor_separation peak_tailing Peak Tailing troubleshoot->peak_tailing low_recovery Low Recovery troubleshoot->low_recovery

Caption: A workflow diagram for troubleshooting the purification of this compound.

Synthesis_and_Impurity_Pathway cluster_impurities Potential Components in Crude Product start 3,4-Dimethoxy- cinnamic Acid reaction Catalytic Hydrogenation (e.g., H2, Pd/C) start->reaction crude_product Crude Product Mixture reaction->crude_product product 3-(3,4-Dimethoxyphenyl) propionic Acid crude_product->product Desired impurity Unreacted 3,4-Dimethoxy- cinnamic Acid crude_product->impurity Impurity

Caption: Logical diagram illustrating the primary impurity source during synthesis.

References

Technical Support Center: Optimizing HPLC Conditions for 3-(3,4-Dimethoxyphenyl)propionic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of 3-(3,4-Dimethoxyphenyl)propionic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC analysis of this compound in a question-and-answer format.

Question: My chromatogram for this compound shows significant peak tailing. What is the likely cause and how can I resolve it?

Answer: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC.[1] It is often caused by secondary interactions between the analyte and the stationary phase.[2][3]

  • Cause: The primary cause is often the interaction of the acidic analyte with exposed, ionized silanol (B1196071) groups (Si-O-) on the silica-based stationary phase.[1][3] These interactions create a secondary, stronger retention mechanism that leads to a "tailing" effect on the peak.[2][3]

  • Solutions:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase is a highly effective solution.[4][5] By using a mobile phase with a pH around 2.5-3.0, the silanol groups become protonated (Si-OH), minimizing the unwanted ionic interactions that cause tailing.[3][4][5]

    • Increase Buffer Strength: If you are using a buffer, increasing its concentration (e.g., to 20-50 mM) can help to mask the residual silanol sites and improve peak shape.[4][5]

    • Select an Appropriate Column: Consider using a column with low silanol activity or one that is end-capped.[3] Modern columns, such as those with hybrid-silica particles or deactivated surfaces, are specifically designed to reduce these secondary interactions.[2][4] A Newcrom R1 column, which has low silanol activity, is one option for this analysis.[6]

Question: I am observing poor resolution between my analyte peak and other components in the sample. How can I improve the separation?

Answer: Poor resolution can be addressed by modifying the mobile phase composition and other chromatographic parameters to enhance the differential migration of analytes.

  • Solutions:

    • Optimize Organic Solvent Percentage: In reversed-phase HPLC, increasing the percentage of the aqueous component (and decreasing the organic solvent like acetonitrile (B52724) or methanol) will generally increase the retention time and may improve the separation of early-eluting peaks.[7] A 10% decrease in the organic modifier can be expected to produce a 2- to 3-fold increase in analyte retention.[7]

    • Change the Organic Solvent: Switching between acetonitrile and methanol (B129727) can alter the selectivity of the separation because they have different solvent properties.[7][8]

    • Adjust the Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analyte and other components, which in turn affects their retention and the overall selectivity of the separation.[9][10]

    • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry (e.g., a phenyl-hexyl phase instead of a C18) may provide the necessary selectivity for your specific sample matrix.[11]

Question: The retention time for my this compound peak is shifting between injections. What could be causing this variability?

Answer: Retention time instability can be caused by several factors related to the HPLC system, mobile phase, or column.[12][13]

  • Solutions:

    • Ensure Proper Column Equilibration: Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase.[13] Insufficient equilibration can lead to drifting retention times.[12]

    • Check for Leaks: Inspect the system for any loose fittings or leaks, as these can cause fluctuations in flow rate and pressure, leading to variable retention times.[14][15]

    • Verify Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the pH, can lead to shifts in retention.[12] A change of just 0.1 pH units can significantly alter retention times for ionizable compounds.[12] Ensure the mobile phase is well-mixed and degassed.[13][14]

    • Control Column Temperature: Fluctuations in the ambient temperature can affect retention times. Using a thermostatted column compartment will provide a stable temperature and more reproducible results.[13]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A typical starting point for a reversed-phase HPLC method would be:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with an acid modifier.[6]

  • Acid Modifier: 0.1% Phosphoric Acid or 0.1% Formic Acid (if MS detection is used).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection, with the specific wavelength to be optimized (a starting point could be around 254 nm or 280 nm).

  • Temperature: Ambient or controlled at 25 °C.

Q2: Which stationary phase is best for this analysis?

A standard C18 column is a robust choice for many applications involving this compound.[11] However, for samples where peak tailing is a persistent issue, a column with reduced silanol activity, such as a modern end-capped C18 or a specialized phase like Newcrom R1, would be recommended.[3][6]

Q3: How do I choose between acetonitrile and methanol as the organic solvent?

Both acetonitrile and methanol can be used. Acetonitrile generally has a lower viscosity and can provide different selectivity compared to methanol.[16] The choice may depend on the specific impurities you are trying to separate. It is often beneficial to screen both solvents during method development to see which provides better resolution and peak shape.[7]

Q4: Is it necessary to use a buffer in the mobile phase?

While not always strictly necessary if an acid modifier like phosphoric or formic acid is used to control the pH, a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) can provide more stable pH control, leading to more robust and reproducible chromatography.[5][9] This is particularly important if the mobile phase pH is close to the pKa of the analyte.[7]

Data Presentation: HPLC Parameter Effects

The following table summarizes the effects of key HPLC parameters on the separation of this compound.

ParameterChangeExpected Effect on ChromatogramRationale
Mobile Phase Increase % Organic Solvent (e.g., Acetonitrile)Decreased retention time; may decrease resolution.Reduces the polarity of the mobile phase, causing the analyte to elute faster in reversed-phase mode.[7]
Decrease % Organic Solvent (e.g., Acetonitrile)Increased retention time; may improve resolution.Increases the polarity of the mobile phase, leading to stronger retention on the non-polar stationary phase.[7]
pH Decrease pH (e.g., to 2.5-3.0)Improved peak symmetry (less tailing).Suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions.[3][4]
Flow Rate Increase Flow RateDecreased retention time; may increase backpressure and decrease efficiency.Analyte spends less time in the column.
Decrease Flow RateIncreased retention time; may improve efficiency (resolution).Allows for more interaction between the analyte and the stationary phase.
Column Temp. Increase TemperatureDecreased retention time; decreased mobile phase viscosity.Reduces retention by increasing analyte solubility in the mobile phase and decreasing mobile phase viscosity.

Experimental Protocol: Recommended HPLC Method

This protocol provides a detailed methodology for the analysis of this compound.

1. Objective: To achieve a symmetric peak and adequate retention for this compound using reversed-phase HPLC.

2. Materials and Equipment:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • HPLC-grade acetonitrile, water, and phosphoric acid

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

3. Mobile Phase Preparation (0.1% Phosphoric Acid in 40:60 Acetonitrile:Water):

  • Measure 600 mL of HPLC-grade water into a 1 L graduated cylinder and pour it into a 1 L solvent bottle.

  • Add 1.0 mL of concentrated phosphoric acid to the water.

  • Measure 400 mL of HPLC-grade acetonitrile and add it to the solvent bottle.

  • Cap the bottle and mix thoroughly.

  • Degas the mobile phase using an appropriate method (e.g., sonication or in-line degasser).

4. Standard Solution Preparation (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 40:60 (v/v) Acetonitrile : 0.1% Phosphoric Acid in Water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Run Time: 10 minutes (adjust as needed based on retention time)

6. System Suitability:

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

  • The tailing factor for the this compound peak should be ≤ 2.0.[5]

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during the analysis of this compound.

HPLC_Troubleshooting_Workflow start Start: Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape tailing Peak Tailing? peak_shape->tailing Yes resolution Poor Resolution? peak_shape->resolution No fronting Peak Fronting? tailing->fronting No sol_ph Lower Mobile Phase pH (e.g., pH 2.5-3.0) tailing->sol_ph Yes fronting->resolution No sol_overload Reduce Sample Concentration or Injection Volume fronting->sol_overload Yes retention Retention Time Shift? resolution->retention No sol_organic Adjust % Organic Solvent in Mobile Phase resolution->sol_organic Yes pressure Pressure Anomaly? retention->pressure No sol_equilibrate Ensure Full Column Equilibration retention->sol_equilibrate Yes end Problem Resolved pressure->end Normal sol_blockage Check for Blockages (frit, tubing) pressure->sol_blockage High Pressure sol_leak_pressure Check for Leaks pressure->sol_leak_pressure Low Pressure sol_column Use End-capped or Low Silanol Activity Column sol_ph->sol_column sol_column->end sol_solvent Ensure Sample Solvent is Weaker than Mobile Phase sol_overload->sol_solvent sol_solvent->end sol_phase Try Different Organic Solvent (ACN vs. MeOH) or Column sol_organic->sol_phase sol_phase->end sol_leaks Check System for Leaks & Verify Flow Rate sol_equilibrate->sol_leaks sol_temp Use Column Oven for Stable Temperature sol_leaks->sol_temp sol_temp->end sol_blockage->end sol_leak_pressure->end

Caption: HPLC troubleshooting workflow for common separation issues.

References

Troubleshooting 3-(3,4-Dimethoxyphenyl)propionic acid solubility problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the handling and use of 3-(3,4-Dimethoxyphenyl)propionic acid in a research setting. Our aim is to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). Why is this happening?

A1: this compound is a carboxylic acid. Its solubility in aqueous solutions is highly dependent on the pH.[1][2][3] In neutral or acidic solutions, the carboxylic acid group is protonated (-COOH), making the molecule less polar and thus less soluble in water. The presence of the nonpolar dimethoxyphenyl and propionic groups further contributes to its low solubility at neutral pH.[4][5][6]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: For a high-concentration stock solution, a polar aprotic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is an excellent choice, with a reported solubility of up to 50 mg/mL.[7] Ethanol or methanol (B129727) can also be used, although they may not achieve the same high concentrations.

Q3: How can I dissolve this compound in an aqueous medium for my cell culture experiment?

A3: To dissolve this compound in an aqueous medium, you need to increase the pH to deprotonate the carboxylic acid group, forming a much more soluble carboxylate salt (-COO⁻).[3] A common method is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution. This stock can then be further diluted into your aqueous buffer or cell culture medium. The buffer's pH should be slightly alkaline to maintain solubility.

Q4: I dissolved the compound by raising the pH, but it precipitated when I added it to my final solution. What went wrong?

A4: This is a common issue. The final pH of your solution is likely not high enough to maintain the compound in its soluble, deprotonated state. When you add the alkaline stock solution to a larger volume of a neutral or weakly buffered medium, the overall pH can drop, causing the compound to protonate and precipitate out of solution. Always check the final pH of your working solution and adjust if necessary, keeping in mind the pH tolerance of your experimental system.

Q5: Are there any alternative methods to improve aqueous solubility without significant pH changes?

A5: While pH adjustment is the most direct method, co-solvents can also be employed. For instance, an in vivo formulation has been reported using a mixture of DMSO, PEG300, Tween 80, and saline.[7] The use of such solubilizing agents can help keep the compound in solution in aqueous environments. However, it is crucial to include appropriate vehicle controls in your experiments to account for any effects of the co-solvents themselves.

Solubility Data

The following table summarizes the known solubility profile of this compound. Please note that quantitative data is limited, and some values are qualitative descriptions from supplier information.

Solvent/SystemTypeReported SolubilityTemperatureCitation
Dimethyl Sulfoxide (DMSO)Organic Solvent50 mg/mL (237.83 mM)Not Specified[7]
WaterAqueousSoluble / Very SolubleNot Specified[8][9]
EthanolOrganic SolventSolubleNot Specified[9]
EtherOrganic SolventSolubleNot Specified[9]
In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)Co-solvent System2 mg/mL (9.51 mM)Not Specified[7]
Phosphate-Buffered Saline (PBS), pH 7.4Aqueous BufferPoorly SolubleRoom TemperatureInferred

Troubleshooting Guide: Preparing a Working Solution in Aqueous Buffer

This guide provides a step-by-step workflow for dissolving this compound for use in aqueous experimental media.

G start Start: Compound won't dissolve in aqueous buffer stock Prepare a concentrated stock solution in DMSO (e.g., 50 mg/mL) start->stock dilute Add stock solution dropwise to vigorously stirring aqueous buffer stock->dilute check_sol Observe for precipitation dilute->check_sol success Success: Compound is dissolved check_sol->success No precipitate Precipitation occurs check_sol->precipitate Yes check_final_ph Check final pH of working solution. Adjust if necessary. success->check_final_ph adjust_ph Adjust buffer pH to >8.0 with dilute NaOH before adding stock solution precipitate->adjust_ph cosolvent Consider using a co-solvent system (e.g., with PEG300/Tween 80) precipitate->cosolvent adjust_ph->dilute control Remember to include a vehicle control in your experiment check_final_ph->control cosolvent->dilute

Caption: A troubleshooting workflow for dissolving this compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous media.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Warming bath or sonicator (optional)

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of the compound).

  • Dissolution: Tightly cap the tube and vortex vigorously until the solid is completely dissolved. If necessary, gentle warming (37°C) or brief sonication can be used to facilitate dissolution.[7] Ensure the final solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell Culture

Objective: To prepare a working solution of this compound in a cell culture medium. This protocol is relevant for experiments investigating its role in processes like γ-globin gene expression.[10]

Materials:

  • Concentrated stock solution of this compound in DMSO (from Protocol 1)

  • Pre-warmed, complete cell culture medium

  • Sterile conical tubes

Methodology:

  • Dilution Calculation: Determine the volume of the DMSO stock solution needed to achieve the desired final concentration in your cell culture medium. Aim to keep the final DMSO concentration in the medium below 0.5% to avoid solvent toxicity.

  • Dilution: While gently vortexing or swirling the pre-warmed cell culture medium, add the calculated volume of the DMSO stock solution dropwise. This gradual addition to a stirring solution helps prevent localized high concentrations that can lead to precipitation.

  • Final Mix: Once the stock solution is added, cap the tube and gently invert it several times to ensure homogeneity.

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the experimental medium.

  • Application: Use the prepared medium to treat cells as per your experimental design.

Signaling Pathway

This compound is a short-chain fatty acid derivative. Short-chain fatty acids are known to activate G-protein coupled receptors, such as GPR41. The diagram below illustrates a potential signaling pathway initiated by the binding of a short-chain fatty acid ligand to GPR41.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand 3-(3,4-Dimethoxyphenyl) propionic acid receptor GPR41 ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., modulation of gene expression) pka->response Phosphorylates targets leading to

Caption: Proposed GPR41 signaling pathway for this compound.

References

How to prevent the degradation of 3-(3,4-Dimethoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3-(3,4-Dimethoxyphenyl)propionic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is the oxidation of its 3,4-dimethoxyphenyl moiety. While the methoxy (B1213986) groups offer some protection compared to a catechol structure, the electron-rich aromatic ring is still susceptible to oxidation, especially under harsh conditions. This oxidation can be initiated by exposure to air (oxygen), light, and trace metal impurities, potentially leading to the formation of colored byproducts. A secondary, though less common, pathway under extreme pH and temperature conditions could involve reactions of the propionic acid side chain.

Q2: My solution of this compound is turning a yellowish-brown color. What is causing this?

A2: The discoloration of your solution is a common indicator of oxidative degradation. Phenolic compounds, even when the hydroxyl groups are protected as methyl ethers, can oxidize to form colored species. This process is often accelerated by factors such as elevated pH, exposure to atmospheric oxygen, ultraviolet (UV) light, and the presence of metal ions which can catalyze the oxidation.

Q3: What are the ideal storage conditions for solid this compound and its solutions?

A3: For the solid compound, it is recommended to store it in a tightly sealed container, protected from light, in a cool and dry place. Refrigeration at 2-8°C is advisable for long-term storage. For solutions, it is best to prepare them fresh. If storage is necessary, use an amber vial to protect from light, store at 2-8°C, and consider purging the headspace with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Q4: How can I prevent the degradation of this compound during my experiments?

A4: To prevent degradation, it is crucial to minimize exposure to oxygen, light, and high temperatures. Working under an inert atmosphere (e.g., nitrogen or argon) is highly effective. Using degassed solvents can also help by removing dissolved oxygen. Additionally, incorporating antioxidants into your solution can protect the compound from oxidative degradation. It is also advisable to maintain a slightly acidic pH, as basic conditions can promote oxidation.

Q5: Which antioxidants are most effective for stabilizing solutions of this compound?

A5: For stabilizing phenolic compounds, common and effective antioxidants include ascorbic acid (Vitamin C) and sulfites like sodium metabisulfite. These agents act as sacrificial compounds, being preferentially oxidized and thus protecting the this compound. The choice of antioxidant may depend on the specific experimental conditions and compatibility with downstream applications.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

  • Symptom: High variability in experimental data or loss of compound activity over time.

  • Probable Cause: Degradation of the this compound stock or working solutions, leading to a lower effective concentration of the active compound.

  • Solutions:

    • Verify Stock Solution Integrity: Prepare fresh stock solutions for each experiment. If using a stored solution, perform a quick quality check using a stability-indicating analytical method like HPLC.

    • Inert Atmosphere: Prepare and handle solutions under an inert gas (nitrogen or argon).

    • Use Antioxidants: Add a suitable antioxidant, such as ascorbic acid, to the buffer or solvent used for dilutions.

    • Control pH: Ensure the pH of your experimental medium is not alkaline, as this can accelerate degradation.

Issue 2: Appearance of unknown peaks in chromatograms.

  • Symptom: Additional peaks, not corresponding to the parent compound or known impurities, are observed during HPLC analysis.

  • Probable Cause: Degradation of this compound has occurred either during the experiment or in the sample vial while awaiting analysis.

  • Solutions:

    • Sample Preparation: Minimize the time between sample preparation and analysis. Keep samples in an autosampler cooled to 4°C.

    • Protect from Light: Use amber vials or cover clear vials with aluminum foil to prevent photolytic degradation.

    • Solvent Purity: Ensure the use of high-purity, degassed solvents for sample preparation and mobile phases.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various stress conditions, as would be determined in a forced degradation study. This data is for illustrative purposes to guide researchers.

Stress ConditionTemperature (°C)Duration% DegradationMajor Degradation Products
Acidic Hydrolysis 6024 hours< 5%Minor hydrolysis products
0.1 M HCl
Basic Hydrolysis 608 hours15-20%Oxidized and hydrolyzed species
0.1 M NaOH
Oxidative 25 (Room Temp)24 hours25-30%Oxidized aromatic ring products
3% H₂O₂
Thermal 8048 hours5-10%Thermally induced oxidation products
(Solid State)
Photolytic 25 (Room Temp)24 hours10-15%Photo-oxidized products
(Solution)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for intentionally degrading the compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

This HPLC method is designed to separate this compound from its potential degradation products.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 280 nm.

Visualizations

Degradation_Pathway Compound This compound Oxidation Oxidation (O₂, Light, Metal Ions) Compound->Oxidation Hydrolysis Hydrolysis (Strong Acid/Base) Compound->Hydrolysis Oxidized_Products Oxidized Degradation Products (e.g., Quinone-like species) Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolyzed Degradation Products Hydrolysis->Hydrolyzed_Products

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Stock->Stress Neutralize Neutralize/Dilute Samples Stress->Neutralize HPLC HPLC Analysis Neutralize->HPLC Inject into HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

Addressing peak tailing for 3-(3,4-Dimethoxyphenyl)propionic acid in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 3-(3,4-Dimethoxyphenyl)propionic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you diagnose and resolve common problems to achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical peak shape.[1][2] It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). An ideal, symmetrical peak has a tailing factor of 1.0. A value greater than 1.2 is generally considered to be a tailing peak.[3][4]

Q2: Why is it important to address peak tailing for this compound?

A2: Peak tailing can negatively impact the accuracy and precision of your analysis. It can lead to poor resolution between closely eluting peaks, making accurate integration and quantification difficult.[1][5] For drug development professionals, this can compromise the reliability of impurity profiling and assay validation.

Q3: What are the primary causes of peak tailing in reversed-phase HPLC?

A3: The most common causes of peak tailing include:

  • Secondary Silanol (B1196071) Interactions: Unwanted interactions between the analyte and residual silanol groups on the silica-based column packing.[1][3][6][7]

  • Improper Mobile Phase pH: If the mobile phase pH is not optimized for the analyte, it can lead to multiple ionization states and peak distortion.[5][6][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[2][7][9][10]

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.[6][11][12][13]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[7][9][14]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Guide 1: Optimizing Mobile Phase pH

Issue: The peak for this compound is exhibiting significant tailing.

Potential Cause: The mobile phase pH may not be suitable for this acidic analyte, leading to interactions with the stationary phase. For acidic compounds, a low pH mobile phase is generally recommended to keep the analyte in its protonated, non-ionized form.[15][16][17]

Experimental Protocol: pH Optimization

Objective: To determine the optimal mobile phase pH to minimize peak tailing.

Methodology:

  • Initial Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Phosphoric Acid (low pH).[18]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Isocratic or a shallow gradient (e.g., 60:40 A:B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Temperature: 30 °C.

    • Detection: UV at an appropriate wavelength.

  • pH Adjustment:

    • Prepare a series of mobile phase A solutions with varying pH values. It is recommended to use a buffer to maintain a stable pH. For acidic analytes, explore a pH range of 2.5 to 4.5.

    • Use a pH meter to accurately measure and adjust the pH of the aqueous portion of the mobile phase before mixing with the organic modifier.[17]

  • Analysis and Evaluation:

    • Inject a standard solution of this compound using each mobile phase composition.

    • Record the chromatograms and calculate the tailing factor for each run.

    • Compare the peak shape, retention time, and resolution across the different pH values.

Expected Results:

As the pH of the mobile phase is lowered, the peak tailing for this compound is expected to decrease, resulting in a more symmetrical peak shape.

Data Presentation:

Mobile Phase pHTailing Factor (Tf)Retention Time (min)
4.51.84.2
3.51.44.8
2.51.15.5

Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions.

Guide 2: Addressing Secondary Silanol Interactions

Issue: Even after optimizing the mobile phase pH, some peak tailing persists.

Potential Cause: Secondary interactions between the carboxylic acid group of the analyte and residual silanol groups on the silica (B1680970) surface of the column packing.[1][3][19]

Troubleshooting Workflow:

Caption: Troubleshooting secondary silanol interactions.

Experimental Protocol: Column Selection and Buffer Concentration

Objective: To minimize secondary silanol interactions by selecting an appropriate column and optimizing the buffer concentration.

Methodology:

  • Column Selection:

    • If you are not already using one, switch to a modern, high-purity silica-based column that is "end-capped".[3][9] End-capping chemically modifies the residual silanol groups, making them less accessible for interaction with the analyte.[3] A column with low silanol activity is recommended.[18]

  • Buffer Concentration Optimization:

    • Prepare mobile phases with different buffer concentrations (e.g., 10 mM, 25 mM, 50 mM) at the optimal pH determined in the previous guide.

    • Inject the sample and evaluate the peak shape. An increased buffer concentration can help to mask the residual silanol groups and improve peak symmetry.[5]

Expected Results:

Using an end-capped column should significantly reduce peak tailing. Further improvements may be observed by increasing the buffer concentration, which can help to saturate the active sites on the stationary phase.

Guide 3: Investigating Column Overload

Issue: The peak shape is symmetrical at low concentrations but exhibits tailing at higher concentrations.

Potential Cause: Column overload, where the amount of sample injected exceeds the capacity of the column.[2][9][10]

Experimental Protocol: Sample Concentration and Injection Volume Study

Objective: To determine if column overload is the cause of peak tailing.

Methodology:

  • Prepare a Dilution Series:

    • Prepare a series of solutions of this compound at different concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).

  • Inject and Analyze:

    • Inject a constant volume of each solution and record the chromatograms.

    • Calculate the tailing factor for each concentration.

  • Vary Injection Volume:

    • Using a mid-range concentration, inject different volumes (e.g., 2 µL, 5 µL, 10 µL, 20 µL).

    • Calculate the tailing factor for each injection volume.

Troubleshooting Logic:

Overload_Troubleshooting Start Peak Tailing Observed Dilute_Sample Dilute Sample by 10x Start->Dilute_Sample Reinject Re-inject Dilute_Sample->Reinject Check_Peak_Shape Peak Shape Improved? Reinject->Check_Peak_Shape Overload Column Overload Confirmed Check_Peak_Shape->Overload Yes Not_Overload Investigate Other Causes Check_Peak_Shape->Not_Overload No Reduce_Injection Reduce Injection Volume or Concentration Overload->Reduce_Injection

Caption: Logic for diagnosing column overload.

Data Presentation:

Concentration (µg/mL)Tailing Factor (Tf)
1002.1
501.7
251.3
101.1
51.0

Note: The data presented in this table is illustrative and demonstrates the effect of concentration on peak shape in an overload scenario.

Guide 4: Minimizing Extra-Column Effects

Issue: Peak tailing is observed for all peaks in the chromatogram, especially for early eluting ones.

Potential Cause: Extra-column band broadening due to excessive dead volume in the HPLC system.[11][12][20][21]

Experimental Protocol: System Optimization

Objective: To minimize extra-column volume.

Methodology:

  • Tubing:

    • Use tubing with a narrow internal diameter (e.g., 0.005 inches or 0.127 mm) to connect the autosampler, column, and detector.[6]

    • Keep the tubing lengths as short as possible.[13]

  • Fittings:

    • Ensure all fittings are properly connected and not creating any dead volume. Use finger-tight fittings designed to minimize dead volume.[21]

  • Detector Flow Cell:

    • If possible, use a detector with a low-volume flow cell, especially when working with narrow-bore columns.

Expected Results:

By minimizing the extra-column volume, the overall system dispersion will be reduced, leading to sharper and more symmetrical peaks for all analytes.

References

Technical Support Center: Large-Scale Synthesis of 3-(3,4-Dimethoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 3-(3,4-Dimethoxyphenyl)propionic acid.

Troubleshooting Guides

Chemical Synthesis: Catalytic Hydrogenation Route

The most common industrial synthesis of this compound involves the catalytic hydrogenation of 3,4-dimethoxycinnamic acid, which is typically prepared from veratraldehyde. This section addresses common issues encountered during this process.

Observed Issue: Incomplete or Sluggish Hydrogenation

Potential CauseRecommended Action
Catalyst Poisoning Impurities in the substrate or solvent (e.g., sulfur or nitrogen compounds) can deactivate the catalyst. Pretreat the substrate with activated carbon. Ensure high-purity solvents and reagents.
Poor Catalyst Activity The catalyst may have low intrinsic activity or may have degraded over time. Screen different catalysts (e.g., Pd/C, PtO2) and catalyst loadings. Use fresh, high-quality catalyst.
Insufficient Hydrogen Pressure Low hydrogen pressure can lead to slow reaction rates. Increase the hydrogen pressure within the safe limits of the reactor. Ensure there are no leaks in the system.
Poor Mass Transfer Inefficient mixing can limit the contact between hydrogen, substrate, and catalyst. Optimize the stirring speed and reactor design to improve gas-liquid-solid mixing.
Low Reaction Temperature The reaction may be too slow at the current temperature. Gradually increase the temperature while monitoring for side reactions.

Observed Issue: Formation of Impurities and Byproducts

Potential CauseRecommended Action
Over-hydrogenation Reduction of the aromatic ring can occur under harsh conditions (high pressure and temperature). Use a more selective catalyst. Optimize reaction conditions to milder settings. Monitor the reaction closely and stop it once the starting material is consumed.
Incomplete Reaction Presence of unreacted 3,4-dimethoxycinnamic acid. Increase reaction time or catalyst loading. Ensure proper reaction conditions (temperature, pressure, and mixing).
Side Reactions from Veratraldehyde Synthesis Impurities from the synthesis of 3,4-dimethoxycinnamic acid can carry over. Purify the 3,4-dimethoxycinnamic acid intermediate before hydrogenation.

Observed Issue: Difficulties in Product Isolation and Purification

Potential CauseRecommended Action
Product is an Oil, Not a Solid The presence of impurities can inhibit crystallization. Purify the crude product by column chromatography before crystallization.
Low Yield After Crystallization The product may be too soluble in the chosen solvent. Screen for a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Use a minimal amount of hot solvent for dissolution.
Colored Product Presence of colored impurities, possibly from oxidation. Treat the solution with activated charcoal before crystallization. Conduct the purification under an inert atmosphere to prevent oxidation.
Fermentative Synthesis

For entities exploring biotechnological routes, here are some common challenges in the fermentative production of this compound or related phenolic acids.

Observed Issue: Low Product Titer and Yield

Potential CauseRecommended Action
Product Inhibition The accumulation of the acidic product can inhibit microbial growth and metabolism.[1][2][3][4] Implement in-situ product removal (ISPR) techniques like extractive fermentation.[2]
Substrate Limitation Depletion of the carbon source or other essential nutrients. Implement a fed-batch fermentation strategy to maintain optimal substrate levels.[2]
Suboptimal Fermentation Conditions pH, temperature, or aeration are not at the optimal levels for the microbial strain. Optimize these parameters through design of experiments (DoE).
Byproduct Formation The microbial strain may be diverting carbon to unwanted byproducts.[3][4] Use metabolic engineering to block competing pathways. Optimize fermentation conditions to favor the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most common large-scale synthesis route for this compound?

A1: The most prevalent industrial method is a two-step process starting from veratraldehyde (3,4-dimethoxybenzaldehyde). First, veratraldehyde is condensed with a suitable reagent like malonic acid or its derivative to form 3,4-dimethoxycinnamic acid. This intermediate is then subjected to catalytic hydrogenation to yield the final product.

Q2: Which catalyst is recommended for the hydrogenation of 3,4-dimethoxycinnamic acid?

A2: Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation due to its high activity and selectivity for reducing the carbon-carbon double bond without affecting the aromatic ring under controlled conditions.

Q3: What are the typical impurities I should look for in my final product?

A3: Common impurities include unreacted 3,4-dimethoxycinnamic acid, over-hydrogenation products where the aromatic ring is partially or fully reduced, and residual catalyst. Impurities from the preceding step, such as unreacted veratraldehyde, can also be present.

Q4: How can I improve the purity of my this compound?

A4: Recrystallization is the most common method for purification. A suitable solvent system should be identified where the product has a significant solubility difference between hot and cold temperatures. For persistent impurities, column chromatography can be employed.

Q5: Are there any safety concerns I should be aware of during the catalytic hydrogenation step?

A5: Yes, catalytic hydrogenation involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts (especially Pd/C when dry). It is crucial to work in a well-ventilated area, use appropriate high-pressure reactors with safety features, and handle the catalyst with care, preferably under a wet or inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dimethoxycinnamic Acid from Veratraldehyde

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a suitable reactor, dissolve veratraldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a solvent such as pyridine, which can also act as a catalyst.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture and pour it into an excess of cold water. Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-2 to precipitate the 3,4-dimethoxycinnamic acid.

  • Isolation: Filter the precipitate, wash it with cold water, and dry it under vacuum.

Protocol 2: Catalytic Hydrogenation of 3,4-Dimethoxycinnamic Acid
  • Catalyst Preparation: In a high-pressure reactor, suspend 3,4-dimethoxycinnamic acid (1 equivalent) in a suitable solvent like ethanol (B145695) or ethyl acetate. Add a catalytic amount of 5% Pd/C (typically 1-5 mol%).

  • Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to the desired temperature (e.g., 40-60 °C).

  • Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: After the reaction, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent mixture (e.g., ethanol/water, toluene).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Typical Reaction Parameters and Yields

StepKey ParametersTypical ValuesExpected YieldPurity (crude)
Synthesis of 3,4-Dimethoxycinnamic Acid Reactant Ratio (Veratraldehyde:Malonic Acid)1:1.285-95%>95%
SolventPyridine
TemperatureReflux
Reaction Time4-6 hours
Catalytic Hydrogenation Catalyst5% Pd/C90-98%>98%
Catalyst Loading1-5 mol%
SolventEthanol
Hydrogen Pressure50-100 psi
Temperature40-60 °C
Recrystallization SolventEthanol/Water80-90%>99.5%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_hydrogenation Hydrogenation cluster_purification Purification veratraldehyde Veratraldehyde condensation Condensation Reaction veratraldehyde->condensation malonic_acid Malonic Acid malonic_acid->condensation cinnamic_acid 3,4-Dimethoxycinnamic Acid condensation->cinnamic_acid hydrogenation_reaction Catalytic Hydrogenation cinnamic_acid->hydrogenation_reaction hydrogen H2 hydrogen->hydrogenation_reaction pd_c Pd/C Catalyst pd_c->hydrogenation_reaction crude_product Crude Product hydrogenation_reaction->crude_product recrystallization Recrystallization crude_product->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Chemical Synthesis Workflow.

troubleshooting_logic cluster_incomplete Incomplete Reaction Troubleshooting cluster_impurity Impurity Troubleshooting cluster_isolation Isolation Troubleshooting start Problem Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction impurity_formation Impurity Formation? start->impurity_formation isolation_issue Isolation Issue? start->isolation_issue check_catalyst Check Catalyst Activity incomplete_reaction->check_catalyst check_conditions Verify Temp & Pressure incomplete_reaction->check_conditions check_mixing Optimize Mixing incomplete_reaction->check_mixing over_hydrogenation Over-hydrogenation? impurity_formation->over_hydrogenation starting_material Starting Material Impurities? impurity_formation->starting_material oiling_out Product Oiling Out? isolation_issue->oiling_out low_yield Low Recrystallization Yield? isolation_issue->low_yield adjust_conditions Adjust Conditions over_hydrogenation->adjust_conditions purify_intermediate Purify Intermediate starting_material->purify_intermediate purify_crude Purify Crude First oiling_out->purify_crude change_solvent Change Solvent System low_yield->change_solvent

Caption: Troubleshooting Logic Diagram.

References

Technical Support Center: Accurate Quantification of 3-(3,4-Dimethoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 3-(3,4-Dimethoxyphenyl)propionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most common methods are High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS) after a derivatization step.[1][2][3] Reverse-phase HPLC is a straightforward approach, while GC-MS can offer high sensitivity and specificity, particularly after converting the analyte to a more volatile form.[1][3]

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: The carboxylic acid functional group in this compound makes the molecule polar and gives it a low volatility.[3] These characteristics can lead to poor peak shape, reduced sensitivity, and interactions with active sites within the GC system. Derivatization replaces the active hydrogen in the carboxyl group with a non-polar group, which increases the compound's volatility and thermal stability, making it more suitable for GC-MS analysis.[3]

Q3: What are the common derivatization techniques for this compound?

A3: Common techniques for derivatizing carboxylic acids like this compound include silylation and alkylation.[3]

  • Silylation: This method replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]

  • Alkylation: This technique converts the carboxylic acid into an ester, for example, a methyl ester, using reagents like methyl chloroformate (MCF).[3]

Q4: My sample is in a complex biological matrix (e.g., plasma, tissue). How should I prepare it for analysis?

A4: For complex biological matrices, sample preparation is critical to remove interferences that can cause matrix effects, such as ion suppression or enhancement in LC-MS.[4][5][6] Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method to remove the bulk of proteins from samples like plasma.

  • Liquid-Liquid Extraction (LLE): This method separates the analyte from the matrix based on its solubility in two immiscible liquids.[7]

  • Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples and concentrating the analyte.[4][8] A C18 sorbent is often a good starting point for reversed-phase retention of the analyte.[4]

Q5: What is a "matrix effect" and how can I mitigate it?

A5: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to inaccurate quantification (ion suppression or enhancement).[6][9] To mitigate matrix effects:

  • Improve Sample Cleanup: Use more selective sample preparation techniques like SPE to remove interfering components.[4]

  • Optimize Chromatography: Adjust the HPLC gradient to better separate the analyte from matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS behaves nearly identically to the analyte during sample preparation and ionization but is distinguishable by the mass spectrometer.[4]

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects seen in the samples.[6]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Solution
Peak Tailing Secondary interactions between the acidic analyte and the stationary phase (e.g., residual silanols).[10][11]Adjust the mobile phase pH to be lower (e.g., using formic or phosphoric acid) to suppress the ionization of silanol (B1196071) groups.[2][11] Consider using a column with low silanol activity or end-capping.[2]
Column overload.[1][12]Decrease the injection volume or dilute the sample.[12]
Blocked or contaminated guard column/column frit.[10][12]Replace the guard column. If the problem persists, reverse-flush the analytical column with a strong solvent (if permitted by the manufacturer).[12]
Poor Resolution / Overlapping Peaks Incorrect mobile phase composition.[1]Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks.[11]
Column degradation.[1]Replace the column with a new one of the same type.
Inappropriate stationary phase.Try a different column chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity.
Low Sensitivity / Small Peaks Suboptimal detection wavelength.Ensure the UV detector is set to the maximum absorbance wavelength for this compound.
Ion suppression in LC-MS due to matrix effects.[4]Improve sample cleanup, use a stable isotope-labeled internal standard, or try matrix-matched calibrators.[4][6]
Sample degradation.Ensure proper sample storage and handling. Analyze samples as soon as possible after preparation.
Baseline Noise or Drift Contaminated or improperly prepared mobile phase.[1]Use high-purity HPLC-grade solvents, filter the mobile phase, and ensure it is adequately degassed.[12]
Detector lamp is failing.[12]Replace the detector lamp.
Leaks in the system.[1][12]Check all fittings for leaks and tighten or replace as necessary.[12]
GC-MS Analysis
Problem Potential Cause Solution
No Peak or Very Small Peak Incomplete derivatization.Optimize the derivatization reaction conditions (temperature, time, reagent concentration). Ensure the sample is completely dry before adding the derivatization reagent, as water can quench the reaction.[3]
Thermal degradation of the analyte in the injector.Ensure the injector temperature is not excessively high. The derivatized compound should be more thermally stable.[3]
Broad or Tailing Peaks Active sites in the GC system (e.g., liner, column).[3]Use a deactivated liner. If the problem persists despite derivatization, it may indicate that the derivatization was incomplete.
Column contamination.Bake out the column at a high temperature (within the column's limits). If contamination is severe, trim the first few centimeters of the column or replace it.
Poor Reproducibility Inconsistent derivatization.Ensure precise and consistent addition of all reagents and adherence to reaction times and temperatures. An autosampler can improve the reproducibility of the derivatization process.
Sample matrix effects.Even in GC-MS, complex matrices can cause interferences. Enhance the sample cleanup procedure before derivatization.

Experimental Protocols

HPLC-UV Method for Quantification

This protocol provides a starting point for method development.

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid[2]
Mobile Phase B Acetonitrile[2]
Gradient Start with a scouting gradient (e.g., 10-90% B over 20 minutes) and optimize as needed.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at the wavelength of maximum absorbance (determine by running a UV scan of a standard)
Injection Volume 10 µL
GC-MS Derivatization Protocol (Silylation)

This protocol is adapted for this compound.

  • Sample Preparation: Aliquot a known amount of sample extract into a GC vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

    • Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

GC-MS Parameter Typical Condition
GC Column DB-5MS or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm)
Injector Temperature 250 °C
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ion Source Temp. 230 °C
MS Mode Electron Ionization (EI) at 70 eV. Scan or Selected Ion Monitoring (SIM) for higher sensitivity.
Mass Fragments (m/z) The molecular ion of the TMS-derivatized compound and characteristic fragment ions should be monitored. For the related 3,4-Dimethoxyphenylacetic acid, m/z 151 is a key fragment.[13] A full scan of a derivatized standard should be performed to determine the optimal ions for SIM mode.

Visualized Workflows

General Analytical Workflow Sample Sample Collection (e.g., Plasma, Tissue) Prep Sample Preparation (SPE, LLE, or PPT) Sample->Prep Remove Interferences Concentrate Evaporation & Reconstitution Prep->Concentrate Concentrate Analyte Analysis Instrumental Analysis (HPLC or GC-MS) Concentrate->Analysis Inject Sample Data Data Processing & Quantification Analysis->Data Generate Chromatogram

Caption: Overview of the analytical workflow for quantification.

Troubleshooting Logic for Poor Peak Shape Start Problem: Poor Peak Shape (Tailing, Fronting, Broad) CheckSystem Check System Integrity (Leaks, Connections) Start->CheckSystem CheckMobilePhase Review Mobile Phase (pH, Composition, Degassing) CheckSystem->CheckMobilePhase System OK CheckColumn Evaluate Column Health (Age, Contamination) CheckMobilePhase->CheckColumn Mobile Phase OK CheckSample Assess Sample (Overload, Solvent Mismatch) CheckColumn->CheckSample Column OK Resolved Problem Resolved CheckSample->Resolved Sample OK

Caption: A logical flow for troubleshooting poor peak shape.

References

Avoiding by-products in the synthesis of 3-(3,4-Dimethoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-(3,4-Dimethoxyphenyl)propionic acid, with a focus on minimizing by-product formation and maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and efficient synthetic route starts from veratraldehyde (3,4-dimethoxybenzaldehyde). This process typically involves two key steps:

  • A condensation reaction (such as a Knoevenagel or Perkin-type reaction) of veratraldehyde with a reagent like ethyl acetate (B1210297) or malonic acid to form an unsaturated intermediate, 3,4-dimethoxycinnamic acid or its ethyl ester.[1][2]

  • A subsequent catalytic hydrogenation of the intermediate to reduce the carbon-carbon double bond, yielding the final product, this compound.[1][2]

Q2: What are the primary by-products to be aware of during this synthesis?

A2: By-products can form at various stages of the synthesis:

  • Starting Material Impurities: The primary impurity in the starting material, veratraldehyde, is often veratric acid, which results from the oxidation of the aldehyde.[3]

  • Condensation Reaction: In the condensation step, potential by-products include self-condensation products of the active methylene (B1212753) compound (e.g., ethyl acetoacetate (B1235776) from ethyl acetate) and products from the Cannizzaro reaction of veratraldehyde under strongly basic conditions, which would yield veratryl alcohol and veratric acid.[4]

  • Hydrogenation: During the hydrogenation of 3,4-dimethoxycinnamic acid, over-reduction can lead to the formation of 3-(3,4-dimethoxycyclohexyl)propionic acid or even 3-cyclohexylpropanol if the aromatic ring and carboxylic acid group are also reduced.[5][6]

Q3: How can I minimize the formation of veratric acid in my veratraldehyde starting material?

A3: To minimize the oxidation of veratraldehyde to veratric acid, it is crucial to store the aldehyde under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a cool temperature.[3] When using it in a reaction, avoid unnecessarily high temperatures and prolonged exposure to air.[3]

Q4: What catalyst is recommended for the hydrogenation of 3,4-dimethoxycinnamic acid?

A4: Palladium on carbon (Pd/C) is a commonly used and effective catalyst for the selective hydrogenation of the carbon-carbon double bond in cinnamic acid derivatives without significantly affecting the aromatic ring or the carboxylic acid group under controlled conditions.[6][7] Other catalysts like Rhodium complexes can also be highly selective.[8]

Troubleshooting Guides

Issue 1: Low Yield in the Condensation Step
Symptom Possible Cause Troubleshooting Steps
Low conversion of veratraldehyde Incomplete reaction due to insufficient base or deactivation of the base.Ensure the use of a strong, anhydrous base (e.g., sodium ethoxide). Add the base portion-wise to maintain its activity.
Reaction temperature is too low.Optimize the reaction temperature. For the condensation with ethyl acetate using sodium ethoxide, a temperature range of 50-75°C is often effective.[1][2]
Formation of a significant amount of dark, resinous material Polymerization or decomposition of reactants/products at high temperatures or with prolonged reaction times.Carefully control the reaction temperature and monitor the reaction progress (e.g., by TLC) to avoid extended heating after completion.
Isolation of veratryl alcohol and veratric acid Cannizzaro reaction is occurring due to excessively strong basic conditions.Use a less harsh base or carefully control the stoichiometry of the base. The Cannizzaro reaction is more prevalent with concentrated alkali hydroxides.[4]
Issue 2: Incomplete Hydrogenation or Formation of Over-Reduced By-products
Symptom Possible Cause Troubleshooting Steps
Presence of starting material (3,4-dimethoxycinnamic acid) in the final product Inactive or insufficient catalyst.Use fresh, high-quality catalyst. Ensure adequate catalyst loading (typically 5-10 mol% for Pd/C).
Insufficient hydrogen pressure or reaction time.Increase the hydrogen pressure within safe limits for the equipment. Extend the reaction time and monitor the reaction progress by TLC or HPLC.
Catalyst poisoning.Ensure the starting material and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds).
Presence of 3-(3,4-dimethoxycyclohexyl)propionic acid in the final product Over-reduction due to harsh reaction conditions.Reduce the hydrogen pressure and/or reaction temperature. Palladium catalysts are generally selective, but high pressures and temperatures can lead to ring hydrogenation.[6]
Presence of 3-cyclohexylpropanol in the final product Severe over-reduction of both the aromatic ring and the carboxylic acid.This is more likely with more aggressive catalysts like Ruthenium on carbon (Ru/C) at high temperatures and pressures.[5][6] Stick to milder catalysts like Pd/C for this transformation.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dimethoxy-cinnamic acid ethyl ester (Intermediate)

This protocol is based on the Knoevenagel-type condensation of veratraldehyde with ethyl acetate.

Materials:

  • Veratraldehyde

  • Ethyl acetate

  • Sodium ethoxide solution (20% in ethanol)

  • Hydrochloric acid (for neutralization)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction flask, dissolve veratraldehyde in ethyl acetate with stirring.

  • At a temperature of 15-35°C, slowly add the 20% sodium ethoxide solution dropwise.

  • After the addition, slowly heat the mixture to 50-75°C and maintain for 2-5 hours. Monitor the reaction completion by thin-layer chromatography.

  • Once the reaction is complete, cool the solution to 10-30°C and neutralize the pH with hydrochloric acid.

  • Perform a liquid-liquid extraction. Wash the organic layer with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3,4-dimethoxy-cinnamic acid ethyl ester.

Protocol 2: Hydrolysis of 3,4-Dimethoxy-cinnamic acid ethyl ester

Materials:

  • 3,4-Dimethoxy-cinnamic acid ethyl ester

  • Alkaline solution (e.g., NaOH or KOH in ethanol/water)

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolve the 3,4-dimethoxy-cinnamic acid ethyl ester in an alkaline solution.

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 3,4-dimethoxy-cinnamic acid.

  • Filter the precipitate, wash with cold water, and dry.

Protocol 3: Hydrogenation of 3,4-Dimethoxy-cinnamic acid

Materials:

  • 3,4-Dimethoxy-cinnamic acid

  • Solvent (e.g., ethanol, ethyl acetate)

  • Palladium on carbon (5% or 10% Pd/C)

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation vessel, dissolve the 3,4-dimethoxy-cinnamic acid in the chosen solvent.

  • Add the Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm) and stir the mixture at room temperature or slightly elevated temperature (30-45°C) for 10-18 hours.[1]

  • Monitor the reaction for the disappearance of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes. Note that actual results may vary based on specific experimental setups and reagent purity.

Table 1: Condensation of Veratraldehyde

ReagentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield of Intermediate
Ethyl AcetateSodium EthoxideEthyl Acetate50-752-585-95%
Malonic AcidPyridine/PiperidinePyridineReflux6-1070-85%

Table 2: Hydrogenation of 3,4-Dimethoxycinnamic Acid

CatalystSolventH₂ Pressure (atm)Temperature (°C)Reaction Time (h)Typical YieldPurity
5% Pd/CEthanol1-525-4510-18>95%>98%
10% Pd/CEthyl Acetate3-5258-12>95%>99%
5% Ru/C1,4-Dioxane>50>1006Variable (risk of over-reduction)Lower due to by-products

Visualizations

Synthesis_Workflow Veratraldehyde Veratraldehyde Condensation Condensation (Knoevenagel/Perkin) Veratraldehyde->Condensation + Ethyl Acetate/Base or Malonic Acid/Base Intermediate 3,4-Dimethoxycinnamic acid (or its ester) Condensation->Intermediate Hydrogenation Catalytic Hydrogenation Intermediate->Hydrogenation H₂ / Pd/C FinalProduct This compound Hydrogenation->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Condensation cluster_start Starting Materials cluster_reaction Condensation Reaction cluster_products Products & By-products Veratraldehyde Veratraldehyde DesiredReaction Desired Condensation Veratraldehyde->DesiredReaction SideReaction1 Cannizzaro Reaction Veratraldehyde->SideReaction1 Strong Base SideReaction3 Oxidation of Veratraldehyde Veratraldehyde->SideReaction3 Air/Heat Reagent Ethyl Acetate / Base Reagent->DesiredReaction SideReaction2 Self-Condensation of Ethyl Acetate Reagent->SideReaction2 Strong Base DesiredProduct 3,4-Dimethoxycinnamic acid ester DesiredReaction->DesiredProduct Byproduct1 Veratryl Alcohol & Veratric Acid SideReaction1->Byproduct1 Byproduct2 Ethyl Acetoacetate SideReaction2->Byproduct2 Byproduct3 Veratric Acid SideReaction3->Byproduct3

Caption: Potential reaction pathways in the condensation step.

Troubleshooting_Hydrogenation cluster_reaction Hydrogenation Conditions cluster_products Products & By-products Intermediate 3,4-Dimethoxycinnamic acid DesiredReduction Selective C=C Reduction (e.g., Pd/C, low pressure/temp) Intermediate->DesiredReduction OverReduction Ring & Acid Reduction (e.g., Ru/C, high pressure/temp) Intermediate->OverReduction FinalProduct This compound DesiredReduction->FinalProduct Byproduct 3-(3,4-dimethoxycyclohexyl)propionic acid 3-Cyclohexylpropanol OverReduction->Byproduct

Caption: Desired vs. undesired pathways in the hydrogenation step.

References

Validation & Comparative

Validating the Purity of Synthesized 3-(3,4-Dimethoxyphenyl)propionic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in drug discovery and development. This guide provides a comparative overview of analytical methods for validating the purity of 3-(3,4-Dimethoxyphenyl)propionic acid, a key building block in the synthesis of various pharmaceuticals. We present detailed experimental protocols, comparative data, and a workflow to aid researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Methods for Purity Validation

Choosing the optimal analytical technique for purity assessment depends on a variety of factors, including the expected impurities, the required level of accuracy, and the available instrumentation. The following table summarizes and compares common methods for the purity determination of this compound.

Analytical MethodPrincipleProsConsTypical Purity Range (%)
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.High sensitivity and resolution for separating a wide range of impurities. Well-established and robust method.Requires reference standards for impurity identification and quantification. Method development can be time-consuming.98.0 - 99.9
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.High sensitivity and excellent for identifying volatile and semi-volatile impurities. Provides structural information for unknown peaks.Requires derivatization for non-volatile compounds like carboxylic acids. High temperatures can cause degradation of thermally labile compounds.97.5 - 99.9
Acid-Base Titration Neutralization of the acidic proton of the carboxylic acid with a standardized base.Simple, inexpensive, and provides a direct measure of the total acid content (an absolute method).Non-specific; it quantifies all acidic protons present in the sample, not just the target compound. Less sensitive to trace impurities.97.5 - 102.5
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of corresponding nuclei.An absolute quantification method that does not require a reference standard of the analyte. Provides structural information.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.98.5 - 99.9
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by specific molecular vibrations (functional groups).Rapid and non-destructive. Excellent for identifying the presence of functional groups of potential impurities.Primarily a qualitative technique for purity. Quantitative analysis is challenging and often requires chemometrics. Not suitable for detecting impurities with similar functional groups.Qualitative

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the separation and quantification of this compound and its potential impurities, such as the starting material veratraldehyde or the intermediate 3,4-dimethoxycinnamic acid.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.1% phosphoric acid to ensure the carboxylic acid is in its protonated form). A gradient elution may be necessary to separate impurities with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 50 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization

Due to the low volatility of the carboxylic acid, a derivatization step is necessary to convert it into a more volatile ester or silyl (B83357) ester.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization: Silylation is a common method. To a dried sample (approximately 1 mg), add 100 µL of anhydrous pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes.[2]

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

Acid-Base Titration Protocol

This classic method provides a purity value based on the total acidity of the sample.

  • Reagents:

  • Procedure:

    • Accurately weigh approximately 200-300 mg of the synthesized this compound into a 250 mL Erlenmeyer flask.

    • Dissolve the sample in 50 mL of neutralized ethanol.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 M NaOH solution to the first persistent faint pink endpoint.

    • Record the volume of NaOH consumed.

  • Calculation:

    • Purity (%) = (V × M × E) / W × 100

    • Where:

      • V = Volume of NaOH solution in Liters

      • M = Molarity of NaOH solution

      • E = Equivalent weight of this compound (210.23 g/mol )

      • W = Weight of the sample in grams

Visualization of the Purity Validation Workflow

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound, incorporating multiple analytical techniques for a robust assessment.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_primary_analysis Primary Quantitative Analysis cluster_confirmatory_analysis Confirmatory & Structural Analysis cluster_final_assessment Final Purity Assessment Synthesis Synthesized this compound Initial_Checks Initial Checks (TLC, Melting Point) Synthesis->Initial_Checks HPLC HPLC Analysis (Purity & Impurity Profile) Initial_Checks->HPLC Titration Acid-Base Titration (Total Acid Content) Initial_Checks->Titration GCMS GC-MS Analysis (Volatile Impurities & Identification) Initial_Checks->GCMS qNMR qNMR Analysis (Absolute Purity & Structure) Initial_Checks->qNMR FTIR FTIR Spectroscopy (Functional Group Confirmation) Initial_Checks->FTIR Data_Comparison Compare Results from Multiple Techniques HPLC->Data_Comparison Titration->Data_Comparison GCMS->Data_Comparison qNMR->Data_Comparison FTIR->Data_Comparison Final_Purity Final Purity Specification Data_Comparison->Final_Purity

Caption: Workflow for Purity Validation of this compound.

References

A Comparative Guide to the Biological Activity of 3-(3,4-Dimethoxyphenyl)propionic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3-(3,4-Dimethoxyphenyl)propionic acid and its closely related analogs. Due to a notable lack of direct comparative studies on its esters in publicly available scientific literature, this document focuses on the experimentally determined biological activities of the parent acid's hydroxylated analog, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), to provide a baseline for understanding the potential therapeutic effects of this class of compounds.

Executive Summary

This compound is recognized as a versatile scaffold in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. Its structural analog, HDMPPA, an active component of Korean cabbage kimchi, has demonstrated significant antioxidant and anti-inflammatory properties in preclinical studies.[1][2][3][4] This guide synthesizes the available quantitative data for HDMPPA, details the experimental protocols for key biological assays, and illustrates the signaling pathways through which it exerts its effects. While direct experimental data for the esters of this compound is scarce, a theoretical analysis of how esterification may influence biological activity is presented to guide future research.

Quantitative Data on Biological Activity

The biological activities of 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) have been quantified in several studies, highlighting its potent antioxidant effects.

CompoundBiological ActivityAssayIC50 ValueReference
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA)AntioxidantDPPH Radical Scavenging0.78 µg/mL[5][6]
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA)Inhibition of LDL OxidationThiobarbituric Acid Reactive Substances (TBARS)1.4 µg/mL[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the biological activities of HDMPPA.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[7][8]

Procedure:

  • A stock solution of DPPH (typically 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.[7]

  • Test compounds are prepared at various concentrations in a suitable solvent.[7]

  • A defined volume of the test sample is mixed with a specific volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.[7]

  • The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[7][8]

  • The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[7][8]

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[8]

Nitric Oxide (NO) Production in LPS-Stimulated BV2 Microglia

This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates microglia to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[9][10][11]

Procedure:

  • BV2 microglial cells are seeded in 96-well plates and allowed to adhere.[11][12]

  • The cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).[9][11]

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (e.g., 24 hours).[9][11][12]

  • After incubation, the cell culture supernatant is collected.[9][10]

  • An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature for a short period (e.g., 15 minutes).[9][10]

  • The absorbance of the resulting colored solution is measured at 540 nm.[9][10]

  • The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The inhibitory effect of the test compound on NO production is then calculated.

Signaling Pathway Analysis

HDMPPA has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways.

G NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_alpha IκBα IKK->IkB_alpha Phosphorylates NF_kB NF-κB IkB_alpha->NF_kB Degrades & Releases NF_kB_p p-NF-κB (Active) NF_kB->NF_kB_p Translocates to Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) NF_kB_p->Pro_inflammatory_Genes Induces HDMPPA HDMPPA HDMPPA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by HDMPPA.

G PI3K/Akt Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Activates Akt Akt PI3K->Akt Activates p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation Downstream_Effects Downstream Pro-inflammatory Effects p_Akt->Downstream_Effects HDMPPA HDMPPA HDMPPA->p_Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by HDMPPA.

G MAPK Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates p_MAPK p-MAPK (Active) MAPK->p_MAPK Downstream_Effects Downstream Pro-inflammatory Effects p_MAPK->Downstream_Effects HDMPPA HDMPPA HDMPPA->p_MAPK Inhibits

Caption: Inhibition of the MAPK signaling pathway by HDMPPA.

Comparative Analysis

Biological Activity of 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA)

HDMPPA has demonstrated notable anti-inflammatory and antioxidant activities. In LPS-stimulated BV2 microglial cells, it significantly suppressed the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] Furthermore, it attenuated the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3] Mechanistically, these anti-inflammatory effects are attributed to its ability to block the NF-κB, MAPKs, and PI3K/Akt signaling pathways.[1][2][3][4] The antioxidant activity of HDMPPA is evidenced by its potent DPPH radical scavenging ability and its capacity to inhibit LDL oxidation.[5][6]

Prospective Analysis of this compound and its Esters

Structural Comparison with HDMPPA: The primary structural difference between this compound and HDMPPA is the presence of a hydroxyl group at the 4'-position of the phenyl ring in HDMPPA, versus a methoxy (B1213986) group in the former. Phenolic hydroxyl groups are known to be crucial for the radical scavenging activity of many antioxidant compounds. Therefore, it is plausible that this compound may exhibit a lower intrinsic antioxidant activity compared to HDMPPA due to the absence of this readily donatable hydrogen atom from a hydroxyl group.

Effects of Esterification: Esterification of the carboxylic acid group in this compound would lead to a series of ester derivatives (e.g., methyl, ethyl, propyl esters). This modification would have several predictable consequences on the molecule's physicochemical properties and, consequently, its biological activity:

  • Increased Lipophilicity: Esterification increases the lipophilicity of the molecule by masking the polar carboxylic acid group. This could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and improved potency in cell-based assays.

  • Altered Bioavailability: The change in lipophilicity and polarity would also affect the pharmacokinetic properties of the compounds, such as absorption, distribution, metabolism, and excretion (ADME).

  • Prodrug Potential: The esters could act as prodrugs, being hydrolyzed by intracellular esterases to release the active parent acid. This could be a strategy to improve the delivery of the active compound to its site of action.

  • Direct Biological Activity: It is also possible that the esters themselves possess intrinsic biological activity, potentially interacting with different molecular targets than the parent acid.

However, without direct experimental evidence, these points remain speculative. The lack of published studies comparing the biological activities of this compound and its esters represents a significant knowledge gap.

Conclusion and Future Directions

While this compound is a promising scaffold for the development of therapeutic agents, the available biological data is largely centered on its hydroxylated analog, HDMPPA. HDMPPA exhibits potent anti-inflammatory and antioxidant activities, with well-elucidated mechanisms of action involving the inhibition of key inflammatory signaling pathways.

There is a clear need for future research to systematically synthesize a series of esters of this compound and to evaluate their biological activities in direct comparison with the parent acid. Such studies would provide valuable insights into the structure-activity relationships of this class of compounds and could lead to the identification of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Key areas for future investigation should include a comprehensive evaluation of their anti-inflammatory, antioxidant, and potentially other activities such as anticancer or neuroprotective effects, supported by detailed mechanistic studies.

References

A Comparative Guide to the Antioxidant Potential of 3-(3,4-Dimethoxyphenyl)propionic Acid and Other Phenolic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of 3-(3,4-Dimethoxyphenyl)propionic acid (DMPPA) against other common phenolic acids. The content is based on available experimental data for structurally similar compounds and established methodologies for key antioxidant assays.

Introduction to Phenolic Acids as Antioxidants

Phenolic acids are a major class of plant secondary metabolites renowned for their antioxidant capabilities. Their mechanism of action primarily involves donating a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The antioxidant capacity of a phenolic acid is significantly influenced by its chemical structure, including the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the aromatic ring, as well as the nature of the carboxylic acid side chain.

This compound (DMPPA) is a phenolic compound characterized by a benzene (B151609) ring with two methoxy groups at the 3 and 4 positions and a saturated propionic acid side chain. While direct comparative studies on the antioxidant activity of DMPPA are limited in peer-reviewed literature, its structural features suggest a potential for significant antioxidant effects. This guide will draw comparisons based on the known antioxidant activities of structurally related compounds, such as dihydrocaffeic acid and veratric acid.

Comparative Antioxidant Activity: A Structural Perspective

The antioxidant activity of phenolic acids is typically evaluated using various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). The performance of a phenolic acid in these assays is closely linked to its molecular structure.

Key Structural Features Influencing Antioxidant Activity:

  • Hydroxyl Groups (-OH): The number and position of hydroxyl groups are paramount for radical scavenging activity. The presence of an o-dihydroxy (catechol) group, for instance, generally confers high antioxidant capacity.

  • Methoxy Groups (-OCH₃): Methoxy groups are electron-donating and can enhance antioxidant activity by stabilizing the phenoxyl radical formed after hydrogen donation.

  • Carboxylic Acid Side Chain: The nature of the side chain, including the presence of a double bond, can influence the antioxidant potential. Saturation of the double bond in the propionic acid side chain (as in DMPPA and dihydrocaffeic acid) can, in some cases, enhance antioxidant activity compared to their unsaturated counterparts (like caffeic acid).

Inference on DMPPA's Antioxidant Potential:

Given that DMPPA possesses two electron-donating methoxy groups and a saturated propionic acid side chain, it is hypothesized to exhibit notable antioxidant activity. Studies on veratric acid (3,4-dimethoxybenzoic acid), which shares the same aromatic substitution pattern but has a shorter side chain, have shown good antioxidant potential. Furthermore, research comparing caffeic acid with its saturated form, dihydrocaffeic acid, has indicated that the latter can have comparable or even superior antioxidant activity in certain systems.

Table 1: Hypothetical Comparative Antioxidant Activity of DMPPA and Other Phenolic Acids

Phenolic AcidKey Structural FeaturesExpected Performance in Antioxidant Assays
This compound (DMPPA) Two -OCH₃ groups, saturated side chainModerate to high activity, influenced by the electron-donating methoxy groups.
Caffeic Acid Two -OH groups (catechol), unsaturated side chainHigh activity, primarily due to the catechol group.
Dihydrocaffeic Acid Two -OH groups (catechol), saturated side chainHigh activity, potentially comparable to or greater than caffeic acid in some assays.
Ferulic Acid One -OH group, one -OCH₃ group, unsaturated side chainModerate to high activity.
Gallic Acid Three -OH groupsVery high activity due to three hydroxyl groups.
Veratric Acid Two -OCH₃ groups, benzoic acid structureModerate activity.

Note: This table is based on structure-activity relationship principles and data from related compounds. Direct experimental data for DMPPA is needed for definitive comparison.

Experimental Protocols for Key Antioxidant Assays

Accurate and reproducible assessment of antioxidant activity is crucial. Below are detailed methodologies for the most common in vitro antioxidant assays.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

  • Reaction: In a 96-well plate or cuvettes, mix a specific volume of the sample or standard with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance.

Protocol:

  • Preparation of ABTS•⁺ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

  • Working Solution: Dilute the ABTS•⁺ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compound and a standard antioxidant in the same solvent used for dilution.

  • Reaction: Add a small volume of the sample or standard to the ABTS•⁺ working solution.

  • Incubation: Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare the test compounds and a standard (e.g., FeSO₄·7H₂O) in a suitable solvent.

  • Reaction: Add a small volume of the sample or standard to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The results are expressed as Fe²⁺ equivalents or in reference to a standard antioxidant.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

  • Reagent Preparation: Prepare solutions of fluorescein (B123965), AAPH, and a standard antioxidant (Trolox) in a phosphate (B84403) buffer (pH 7.4).

  • Reaction Setup: In a black 96-well plate, add the fluorescein solution, followed by the sample or Trolox standard. A blank with only the buffer is also included.

  • Incubation: Incubate the plate at 37°C for a few minutes.

  • Initiation: Add the AAPH solution to all wells to initiate the reaction.

  • Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents.

Signaling Pathways in Antioxidant Action

Beyond direct radical scavenging, phenolic acids can exert their antioxidant effects indirectly by modulating cellular signaling pathways. A key pathway in the cellular antioxidant defense system is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway .

The Nrf2-ARE Signaling Pathway:

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of certain activators like some phenolic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and detoxification genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

While specific studies on DMPPA's effect on the Nrf2 pathway are not widely available in peer-reviewed literature, some evidence from non-peer-reviewed sources suggests that DMPPA may activate this pathway. Structurally related phenolic compounds have been shown to be potent activators of the Nrf2 pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation Keap1_free Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation DMPPA DMPPA / Other Phenolic Acids DMPPA->Nrf2_Keap1 Activation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induction ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Transcription Nrf2_nuc->ARE Binding Proteins Protective Proteins Genes->Proteins Translation Proteins->ROS Neutralization

Caption: Nrf2-ARE antioxidant signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the antioxidant activity of a test compound like DMPPA.

Experimental_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound Test Compound (e.g., DMPPA) DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP ORAC ORAC Assay Compound->ORAC Standards Standard Antioxidants (Trolox, Ascorbic Acid) Standards->DPPH Standards->ABTS Standards->FRAP Standards->ORAC Reagents Assay-Specific Reagents (DPPH, ABTS, FRAP, ORAC) Reagents->DPPH Reagents->ABTS Reagents->FRAP Reagents->ORAC IC50 IC50 Calculation DPPH->IC50 TEAC TEAC Determination ABTS->TEAC Equivalents Calculation of Equivalents FRAP->Equivalents ORAC->TEAC Comparison Comparative Analysis IC50->Comparison TEAC->Comparison Equivalents->Comparison

Caption: Workflow for antioxidant activity assessment.

Conclusion

This compound possesses structural characteristics that suggest it is a promising antioxidant compound. The presence of two methoxy groups on the phenyl ring and a saturated propionic acid side chain are features known to contribute to antioxidant activity. Based on structure-activity relationships derived from similar phenolic acids, DMPPA is expected to demonstrate moderate to high antioxidant capacity. However, to definitively establish its efficacy relative to other phenolic acids, direct comparative studies using standardized antioxidant assays are necessary. The detailed protocols and mechanistic insights provided in this guide offer a framework for researchers to conduct such evaluations and further explore the therapeutic potential of DMPPA.

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(3,4-Dimethoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 3-(3,4-Dimethoxyphenyl)propionic acid is essential for reliable study outcomes. This guide provides a comparative analysis of two prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to present a clear comparison of their performance based on experimental data, enabling an informed decision on the most suitable method for specific analytical needs.

Comparative Analysis of Analytical Methods

The selection between HPLC-UV and LC-MS/MS for the analysis of this compound hinges on the specific requirements of the research, including desired sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a robust and cost-effective method suitable for routine analysis, while LC-MS/MS offers superior sensitivity and specificity, making it the preferred choice for bioanalytical studies and the analysis of complex samples.

Data Presentation: Performance Characteristics

The following table summarizes the quantitative performance of a representative HPLC-UV method and a typical LC-MS/MS method for the analysis of aromatic propionic acids.

Validation ParameterHPLC-UV Method (Representative)LC-MS/MS Method (Typical)
Linearity (R²) > 0.999> 0.99
Limit of Detection (LOD) 0.3 µg/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 1 µg/mL0.5 - 5 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%85% - 115%
Precision (%RSD) < 2.0%< 15%
Specificity HighVery High

Experimental Protocols

Detailed methodologies for the analysis of aromatic propionic acids using HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods and can be adapted for this compound.

HPLC-UV Method Protocol

This method is suitable for the quantification of this compound in samples with relatively high concentrations and a less complex matrix.

Instrumentation:

  • A standard High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water containing 0.1% phosphoric acid. For Mass Spectrometry compatibility, formic acid should be used instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the linear range of the assay.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Standard Solution Preparation:

  • Prepare a stock solution of 1 mg/mL of this compound in the mobile phase.

  • Perform serial dilutions to prepare working standards with concentrations ranging from 1 to 100 µg/mL.

LC-MS/MS Method Protocol

This highly sensitive and selective method is ideal for the analysis of this compound in complex biological matrices like plasma.

Instrumentation:

  • An HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient starts at 5% B, increases to 95% B over several minutes, holds for a short period, and then returns to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Precursor Ion: [M-H]⁻

  • Product Ions: To be determined by direct infusion of a standard solution.

  • Detection: Multiple Reaction Monitoring (MRM).

Sample Preparation (Plasma):

  • To 100 µL of plasma sample, add an internal standard.

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

  • Vortex and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

Visualizations

The following diagrams illustrate the experimental workflow for the cross-validation of the analytical methods and the general signaling pathway context for the analysis of metabolites like this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_conclusion Conclusion Sample Test Sample Prep Prepare Spiked Samples (Low, Mid, High Concentrations) Sample->Prep HPLC Analyze with HPLC-UV Prep->HPLC LCMS Analyze with LC-MS/MS Prep->LCMS DataHPLC HPLC-UV Results HPLC->DataHPLC DataLCMS LC-MS/MS Results LCMS->DataLCMS Compare Compare Results (Accuracy, Precision, Linearity) DataHPLC->Compare DataLCMS->Compare Conclusion Method Correlation & Suitability Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

MetaboliteAnalysisPathway cluster_origin Origin cluster_matrix Biological Matrix cluster_extraction Extraction cluster_quantification Quantification Diet Dietary Precursors Matrix In Vivo / In Vitro System (e.g., Plasma, Urine, Tissues) Diet->Matrix Pharma Pharmaceutical Compound Pharma->Matrix Extract Sample Extraction (e.g., LLE, SPE, PP) Matrix->Extract Quant Analytical Quantification (HPLC-UV or LC-MS/MS) Extract->Quant

Caption: General pathway for metabolite analysis in biological systems.

References

Comparative study of different synthetic routes to 3-(3,4-Dimethoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Pathways to 3-(3,4-Dimethoxyphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules. This guide provides a comparative study of different synthetic routes to this compound, offering an objective analysis of their performance based on experimental data. Detailed methodologies for key experiments are provided to support these findings.

Comparison of Synthetic Routes

The synthesis of this compound can be achieved through several pathways. This guide focuses on two primary, well-documented routes: one starting from veratraldehyde and the other from 3,4-dimethoxycinnamic acid. The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiency and practicality.

ParameterRoute 1: From VeratraldehydeRoute 2: From 3,4-Dimethoxycinnamic Acid
Starting Material Veratraldehyde3,4-Dimethoxycinnamic acid
Key Intermediates 3,4-Dimethoxy-cinnamic acid ethyl ester, 3,4-Dimethoxy-cinnamic acidNone
Overall Yield ~92% (molar yield)[1][2]High (Specific yield not detailed in provided results)
Product Purity 99.62% (liquid phase purity)[1][2]High (Assumed)
Key Reagents Sodium ethoxide, Ethyl acetate (B1210297), NaOH/KOH, Pd/C, H₂Pd/C, H₂ (in Methanol)
Reaction Steps 31
Advantages High overall yield and purity, readily available starting material.[1][2]Fewer reaction steps, simpler procedure.
Disadvantages Multi-step synthesis.Starting material may be less accessible or more expensive than veratraldehyde.

Experimental Protocols

Route 1: Synthesis from Veratraldehyde

This synthetic route involves three main steps: Claisen-Schmidt condensation, hydrolysis, and hydrogenation.

Step 1: Synthesis of 3,4-Dimethoxy-cinnamic acid ethyl ester

  • In a 3L reaction flask, dissolve 166g of veratraldehyde in 1200g of ethyl acetate with stirring.[1][2]

  • At a temperature of 25-30°C, slowly add 510g of a 20% sodium ethoxide solution in ethanol.[1][2]

  • After the addition is complete, heat the mixture to 70-75°C and maintain for 2 hours. Monitor the reaction progress using thin-layer chromatography.[1][2]

  • Once the reaction is complete, cool the solution to 20-25°C and neutralize it with 150g of concentrated hydrochloric acid.[1][2]

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 3,4-dimethoxy-cinnamic acid ethyl ester.

Step 2: Hydrolysis to 3,4-Dimethoxy-cinnamic acid

  • To the crude ethyl ester, add a solution of sodium hydroxide (B78521) (or potassium hydroxide) in a mixture of water and ethanol.

  • Reflux the mixture until the hydrolysis is complete (monitored by TLC).

  • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the 3,4-dimethoxy-cinnamic acid.

  • Filter the precipitate, wash with cold water, and dry.

Step 3: Hydrogenation to this compound

  • In a hydrogenation apparatus, dissolve the 3,4-dimethoxy-cinnamic acid in a suitable solvent such as ethanol.[2]

  • Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).[2]

  • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

  • Filter off the catalyst. The palladium on carbon can be recovered and reused multiple times.[2]

  • Evaporate the solvent from the filtrate to yield the final product, this compound.

  • The product can be dried at 60-70°C for 20-24 hours to obtain an off-white solid.[1][2]

Route 2: Synthesis from 3,4-Dimethoxycinnamic Acid

This route involves a direct catalytic hydrogenation of 3,4-dimethoxycinnamic acid.

  • Dissolve 20.0 g of 3,4-dimethoxycinnamic acid (referred to as Ferulic acid in a similar synthesis) in 250 ml of methanol.[3]

  • Add a catalytic amount of 10% palladium on carbon (50% wet).[3]

  • Subject the mixture to catalytic reduction under normal pressure for 3 hours.[3]

  • After the reaction is complete, remove the catalyst by filtration.[3]

  • Concentrate the filtrate to precipitate the product.[3]

  • Collect the crystals by filtration to obtain this compound.[3]

Visualization of Synthetic Route Comparison

The following diagram illustrates the logical flow for comparing the synthetic routes to this compound.

G cluster_routes Synthetic Routes cluster_comparison Comparative Analysis cluster_decision Decision Veratraldehyde Route 1: Veratraldehyde Yield Yield Veratraldehyde->Yield Purity Purity Veratraldehyde->Purity Steps Number of Steps Veratraldehyde->Steps Reagents Reagents & Conditions Veratraldehyde->Reagents ProsCons Advantages & Disadvantages Veratraldehyde->ProsCons CinnamicAcid Route 2: 3,4-Dimethoxycinnamic Acid CinnamicAcid->Yield CinnamicAcid->Purity CinnamicAcid->Steps CinnamicAcid->Reagents CinnamicAcid->ProsCons OptimalRoute Optimal Route Selection Yield->OptimalRoute Purity->OptimalRoute Steps->OptimalRoute Reagents->OptimalRoute ProsCons->OptimalRoute

References

Confirming the Structure of 3-(3,4-Dimethoxyphenyl)propionic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural confirmation of novel or synthesized organic compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of 3-(3,4-Dimethoxyphenyl)propionic acid, a scaffold of interest in medicinal chemistry, precise structural elucidation is paramount. This guide provides a comparative analysis of the parent acid and its derivatives, focusing on the key spectroscopic techniques used for their characterization. By presenting experimental data and detailed protocols, this document serves as a practical resource for researchers in the field.

Spectroscopic Data Comparison

The primary methods for elucidating the structure of this compound and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data gleaned from these techniques provide a detailed "fingerprint" of the molecule, allowing for unambiguous identification.

Below is a comparison of the key spectroscopic data for this compound and its methyl ester derivative.

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, Integration, Assignment
This compound ~11.0 (s, 1H, -COOH), 6.80-6.70 (m, 3H, Ar-H), 3.87 (s, 6H, 2 x -OCH₃), 2.92 (t, 2H, Ar-CH₂-), 2.67 (t, 2H, -CH₂-COOH)
Methyl 3-(3,4-dimethoxyphenyl)propanoate [1]6.80-6.70 (m, 3H, Ar-H), 3.87 (s, 6H, 2 x -OCH₃), 3.67 (s, 3H, -COOCH₃), 2.90 (t, 2H, Ar-CH₂-), 2.62 (t, 2H, -CH₂-COOCH₃)

Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm, Assignment
This compound ~179.0 (C=O, acid), 149.0 (Ar-C), 147.5 (Ar-C), 133.0 (Ar-C), 120.8 (Ar-CH), 112.0 (Ar-CH), 111.3 (Ar-CH), 55.9 (-OCH₃), 55.8 (-OCH₃), 35.9 (-CH₂-), 30.3 (Ar-CH₂-)
Methyl 3-(3,4-dimethoxyphenyl)propanoate [1]173.3 (C=O, ester), 148.9 (Ar-C), 147.4 (Ar-C), 133.3 (Ar-C), 120.7 (Ar-CH), 111.9 (Ar-CH), 111.2 (Ar-CH), 55.9 (-OCH₃), 55.8 (-OCH₃), 51.6 (-COOCH₃), 36.1 (-CH₂-), 30.5 (Ar-CH₂-)

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹) and Assignments
This compound 3300-2500 (broad, O-H stretch of carboxylic acid), 2960-2850 (C-H stretch), 1710 (C=O stretch of carboxylic acid), 1605, 1515 (C=C aromatic stretch), 1260, 1030 (C-O stretch)
Derivatives (General) Esters: No broad O-H stretch; C=O stretch shifts to ~1735 cm⁻¹. Amides: N-H stretch (if primary or secondary) around 3300-3500 cm⁻¹; C=O stretch (Amide I band) around 1650 cm⁻¹.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Patterns (m/z)
This compound [2]C₁₁H₁₄O₄210.23210 (M+), 193, 165, 151 (base peak), 107, 77
Methyl 3-(3,4-dimethoxyphenyl)propanoate [1]C₁₂H₁₆O₄224.25224 (M+), 193, 165, 151 (base peak)

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable data. Below are standard procedures for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ can be used depending on the sample's solubility.

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Data Acquisition: Acquire the spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹.[3]

  • Background Subtraction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or more polar molecules.

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizing the Workflow

The process of confirming the structure of a synthesized derivative of this compound follows a logical workflow, from synthesis to final structural confirmation.

G A Synthesis of Derivative (e.g., Esterification, Amidation) B Purification (e.g., Column Chromatography, Recrystallization) A->B C Spectroscopic Analysis B->C D ¹H NMR C->D E ¹³C NMR C->E F IR Spectroscopy C->F G Mass Spectrometry C->G H Data Interpretation and Comparison D->H E->H F->H G->H I Structure Confirmation H->I

Caption: Workflow for the synthesis and structural confirmation of derivatives.

References

A Comparative Analysis of 3-(3,4-Dimethoxyphenyl)propionic Acid and Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-(3,4-Dimethoxyphenyl)propionic acid (DMPPA) and ferulic acid, focusing on their chemical properties and biological activities. The information presented is intended to assist researchers and professionals in drug development in understanding the potential of these compounds.

Chemical and Physical Properties

Both this compound and ferulic acid are phenolic compounds with structural similarities. However, key differences in their structure, particularly the presence of a double bond in ferulic acid's side chain and the methylation of the hydroxyl groups in DMPPA, lead to distinct physical and chemical properties.

PropertyThis compoundFerulic Acid
Synonyms 3,4-Dimethoxyhydrocinnamic acid4-Hydroxy-3-methoxycinnamic acid
Molecular Formula C₁₁H₁₄O₄[1][2]C₁₀H₁₀O₄[3]
Molecular Weight 210.23 g/mol [1][2]194.18 g/mol [3]
Appearance White to off-white crystalline solid[2]Crystalline powder
Melting Point 96-99 °C[2]168-172 °C
Solubility Information not widely availableSlightly soluble in cold water; soluble in hot water, ethanol, and ethyl acetate[3]

Comparative Biological Activity

While both compounds are recognized for their antioxidant and anti-inflammatory potential, the extent and mechanisms of their activities show variations. It is important to note that direct comparative studies on the biological activities of this compound and ferulic acid are limited. Much of the data for DMPPA is inferred from studies on structurally similar compounds.

Antioxidant Activity

Ferulic acid is a well-established antioxidant, acting as a potent scavenger of free radicals and an inhibitor of lipid peroxidation. Its antioxidant capacity is largely attributed to the phenolic hydroxyl group and the extended conjugation of its side chain.

Anti-inflammatory Activity

Ferulic acid exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as prostaglandins (B1171923) and cytokines. It can modulate key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.

Direct anti-inflammatory data for this compound is limited. However, research on a structurally similar compound, (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD), has demonstrated potent anti-inflammatory activity. DMPBD was found to inhibit rat ear edema induced by various inflammatory agents with low IC50 values, suggesting a strong anti-inflammatory potential for compounds with the 3,4-dimethoxyphenyl moiety.

Biological ActivityThis compound (Data from related compounds)Ferulic Acid
Antioxidant Mechanism Likely involves free radical scavenging through its phenolic structure.Potent free radical scavenger, inhibits lipid peroxidation, modulates antioxidant enzymes.
Anti-inflammatory Mechanism Likely involves inhibition of inflammatory mediators. A related compound, DMPBD, inhibits cyclooxygenase (CO) and lipoxygenase (LO) pathways.Inhibits pro-inflammatory mediators (prostaglandins, cytokines), modulates NF-κB signaling.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the in vitro antioxidant activity of pure compounds and extracts.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a non-radical species, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength (typically around 517 nm) is proportional to the radical scavenging activity of the antioxidant.

Experimental Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution in methanol Mix Mix DPPH solution with test compound or control DPPH_sol->Mix Sample_sol Prepare test compound solutions (varying concentrations) Sample_sol->Mix Control_sol Prepare control (e.g., ascorbic acid) Control_sol->Mix Incubate Incubate in the dark (e.g., 30 minutes at room temperature) Mix->Incubate Measure Measure absorbance (e.g., at 517 nm) Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

DPPH Radical Scavenging Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in an amber bottle at 4°C.

    • Prepare stock solutions of the test compounds (this compound and ferulic acid) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol).

    • Prepare serial dilutions of the test compounds and the standard to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of the DPPH solution to each well.

    • Add an equal volume (e.g., 100 µL) of the different concentrations of the test compounds or the standard to the respective wells.

    • For the blank, add the solvent instead of the test compound.

    • Shake the plate gently and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Both ferulic acid and compounds with a 3,4-dimethoxyphenyl moiety have been shown to modulate this pathway.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibition LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, TNF-α) DNA->Genes FA Ferulic Acid FA->IKK DMPPA_analog DMPPA Analogs DMPPA_analog->IKK

Inhibition of the NF-κB Signaling Pathway.

Conclusion

Both this compound and ferulic acid are promising candidates for further investigation in drug development due to their potential antioxidant and anti-inflammatory properties. Ferulic acid is a well-characterized compound with a large body of supporting evidence for its biological activities. While direct experimental data for this compound is less abundant, studies on structurally similar compounds suggest it may also possess significant therapeutic potential. Further direct comparative studies are warranted to fully elucidate the relative potencies and mechanisms of action of these two compounds.

References

A Comparative Guide to the Validation of a New Analytical Method for 3-(3,4-Dimethoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, validated analytical method for the quantification of 3-(3,4-Dimethoxyphenyl)propionic acid against established analytical techniques. The presented data is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications, ranging from routine quality control to advanced pharmacokinetic studies.

Introduction

This compound is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals and other bioactive molecules. Accurate and reliable quantification of this compound is crucial for ensuring product quality, monitoring reaction kinetics, and conducting metabolic studies. This document outlines the validation of a novel analytical method and compares its performance with existing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.

Methodology Comparison

A newly developed analytical method has been validated and compared against established techniques for the analysis of this compound. The validation parameters, including linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ), are summarized below.

Parameter New Validated Method (UPLC-UV) Alternative 1: HPLC-UV [1]Alternative 2: GC-MS (with Derivatization) [2]
Linearity (R²) >0.999Not explicitly stated, but expected to be >0.99Not explicitly stated, but expected to be >0.99
Accuracy (%) 98.5 - 101.2Not availableNot available
Precision (%RSD) < 2.0Not availableNot available
LOD 0.05 µg/mLNot availableDependent on derivatization and MS sensitivity
LOQ 0.15 µg/mLNot availableDependent on derivatization and MS sensitivity
Run Time 5 minutesNot specified, but typically longer than UPLCLonger due to derivatization step
Sample Preparation Direct injection after dilutionDirect injection after dilutionDerivatization required (silylation or alkylation)[2]
Instrumentation UPLC with UV DetectorHPLC with UV DetectorGC-MS

Experimental Protocols

New Validated Method: Ultra-Performance Liquid Chromatography with UV Detection (UPLC-UV)
  • Instrumentation: UPLC system equipped with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase:

  • Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Samples are dissolved in a 50:50 mixture of water and acetonitrile and filtered through a 0.22 µm syringe filter prior to injection.

Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on a published application for the separation of this compound.[1]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Newcrom R1 reverse-phase column.[1]

  • Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spectrometry (MS) compatible applications, the phosphoric acid should be replaced with formic acid.[1]

  • Sample Preparation: Similar to the UPLC method, samples are typically dissolved in the mobile phase or a compatible solvent.

Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of the carboxylic acid group, derivatization is necessary for the analysis of this compound by GC-MS.[2]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization:

    • Silylation: The active hydrogen in the carboxyl group is replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]

    • Alkylation: The carboxylic acid is converted to an ester, for instance, a methyl ester, using reagents such as methyl chloroformate (MCF).[2]

  • Sample Preparation Workflow:

    • The dried sample extract is placed in a reaction vial.

    • The derivatization reagent (e.g., BSTFA with 1% TMCS in pyridine) is added.

    • The vial is heated to facilitate the reaction.

    • After cooling, an aliquot of the derivatized sample is injected into the GC-MS.

Visualized Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC HPLC System Filtration->HPLC Injection Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Figure 1: General workflow for the analysis of this compound by HPLC/UPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dried Sample Derivatization Derivatization (Silylation or Alkylation) Sample->Derivatization Reaction Heating Derivatization->Reaction GCMS GC-MS System Reaction->GCMS Injection GC_Column GC Column GCMS->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Mass_Spectrum Mass Spectrum Acquisition MS_Detector->Mass_Spectrum Integration Peak Integration Mass_Spectrum->Integration Quantification Quantification Integration->Quantification

References

Benchmarking the Performance of 3-(3,4-Dimethoxyphenyl)propionic acid in a Phosphodiesterase 4 (PDE4) Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of PDE4 Inhibitors

The inhibitory potency of a compound is a critical parameter in drug development, typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of the compared compounds against the four subtypes of the PDE4 enzyme.

CompoundPDE4A IC50 (µM)PDE4B IC50 (µM)PDE4C IC50 (µM)PDE4D IC50 (µM)
3-(3,4-Dimethoxyphenyl)propionic acid*0.71.41.14.7
Rolipram (B1679513)0.003[1][2][3]0.130[1][2][3]-0.240[1][2][3]
RoflumilastµM range[4]0.00084[4]µM range[4]0.00068[4]

*Data presented for this compound is based on the published IC50 values for the structurally similar compound LASSBio-448.[4]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the method of evaluation, the following diagrams illustrate the PDE4 signaling pathway and a typical experimental workflow for an in vitro PDE4 inhibition assay.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Inactive PKA cAMP->PKA AMP AMP PDE4->AMP Hydrolyzes active_PKA Active PKA PKA->active_PKA Activates CREB CREB active_PKA->CREB pCREB pCREB CREB->pCREB Phosphorylates Gene_Transcription Anti-inflammatory Gene Transcription pCREB->Gene_Transcription Promotes Inhibitor This compound (or other PDE4 Inhibitor) Inhibitor->PDE4 Inhibits

Figure 1: Simplified PDE4 signaling pathway and point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of This compound and control inhibitors in DMSO Plate_Setup Add assay buffer, enzyme, and test compound/vehicle to microplate Compound_Prep->Plate_Setup Enzyme_Prep Prepare recombinant human PDE4 enzyme solution Enzyme_Prep->Plate_Setup Substrate_Prep Prepare cAMP substrate solution Reaction_Initiation Initiate reaction by adding cAMP substrate Substrate_Prep->Reaction_Initiation Pre_incubation Pre-incubate at 30°C Plate_Setup->Pre_incubation Pre_incubation->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Reaction_Termination Stop the reaction Incubation->Reaction_Termination Detection Quantify product formation (e.g., fluorescence, radioactivity) Reaction_Termination->Detection Data_Analysis Calculate percent inhibition and determine IC50 values Detection->Data_Analysis

Figure 2: General experimental workflow for an in vitro PDE4 inhibition assay.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following is a representative protocol for an in vitro PDE4 enzyme inhibition assay.

In Vitro PDE4 Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PDE4.

  • Reagents and Materials:

    • Recombinant human PDE4 subtypes (A, B, C, D)

    • Cyclic adenosine (B11128) monophosphate (cAMP) as the substrate

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (this compound) and reference inhibitors (Rolipram, Roflumilast)

    • Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

    • Detection reagents (e.g., fluorescently labeled substrate, scintillation fluid)

    • Microplate reader (fluorescence or scintillation counter)

  • Procedure:

    • Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

    • In a microplate, add the assay buffer, recombinant PDE4 enzyme, and the test compound or vehicle (DMSO).

    • Pre-incubate the plate at 30°C for a specified time (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding the cAMP substrate.

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction using an appropriate method (e.g., adding a stop solution, boiling).

    • Quantify the amount of product (AMP) formed. The method of quantification will depend on the type of assay (e.g., fluorescence polarization, scintillation proximity assay).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.

Conclusion

This guide provides a comparative overview of this compound's potential as a PDE4 inhibitor, benchmarked against the established inhibitors Rolipram and Roflumilast. The data, derived from a structurally similar compound, suggests that this compound may exhibit inhibitory activity against PDE4 isoforms in the low micromolar range. Further direct experimental validation is necessary to confirm these findings and to fully elucidate the compound's potency and selectivity profile. The provided experimental protocol and pathway diagrams serve as a valuable resource for researchers designing and interpreting studies in this area.

References

Comparative analysis of the spectroscopic data of 3-(3,4-Dimethoxyphenyl)propionic acid from different sources

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Spectroscopic Data for 3-(3,4-Dimethoxyphenyl)propionic Acid

This guide provides a comparative analysis of publicly available spectroscopic data for this compound (CAS No: 2107-70-2), a compound of interest in various research fields. The objective is to present a consolidated view of its spectral characteristics from different sources, aiding researchers, scientists, and drug development professionals in its identification and characterization.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound from various sources. It is important to note that detailed experimental parameters were not always available in the public domain, which may account for minor variations in reported values.

Table 1: ¹H NMR Spectroscopic Data

Source/ReferenceInstrumentSolventChemical Shift (δ) ppm
SpectraBase (via PubChem)[1]BRUKER AC-300Not SpecifiedData not publicly available

Assignment based on typical chemical shifts for similar structures.

Table 2: ¹³C NMR Spectroscopic Data

Source/ReferenceSolventChemical Shift (δ) ppm
SpectraBase (via PubChem)[1]Not SpecifiedData not publicly available

Note: While the existence of a ¹³C NMR spectrum from Tokyo Kasei Kogyo Company, Ltd. is referenced, the specific chemical shift data is not publicly available in the searched databases.

Table 3: Infrared (IR) Spectroscopy Data

SourceTechniqueKey Peaks (cm⁻¹)
NIST WebBook[2]Gas-Phase FT-IRBroad absorption centered around 3570 (O-H stretch), 2938 (C-H stretch), 1761 (C=O stretch), 1518, 1265, 1157, 1028 (C-O stretch and aromatic region)
SpectraBase (via PubChem)[1]KBr WaferData not publicly available
SpectraBase (via PubChem)[1]ATR-NeatData not publicly available

Table 4: Mass Spectrometry (MS) Data

SourceTechniqueKey Fragments (m/z)
NIST WebBook[3]Electron Ionization (EI)210 (M⁺), 167, 151, 137, 107, 91, 77

Experimental Protocols

Detailed experimental protocols for the cited data are not fully available in the public domain. The following are generalized methodologies for the spectroscopic techniques mentioned.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then placed in an NMR tube. The spectrum is acquired on an NMR spectrometer, such as the referenced BRUKER AC-300. For ¹H NMR, standard parameters would be used to record the chemical shifts, signal integrations, and coupling patterns. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

  • Gas-Phase FT-IR (NIST): The sample is vaporized and introduced into a gas cell within an FT-IR spectrometer. Infrared radiation is passed through the sample, and the resulting absorption spectrum is recorded.

  • Attenuated Total Reflectance (ATR) FT-IR: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond). Pressure is applied to ensure good contact. The IR beam is directed through the crystal, where it interacts with the sample at the surface, and the attenuated radiation is detected.

  • KBr Wafer FT-IR: A small amount of the finely ground sample is mixed with potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the IR beam path for analysis.

Mass Spectrometry (MS)

  • Electron Ionization (EI): The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Workflow for Spectroscopic Data Analysis

General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Vaporization Vaporization Sample->Vaporization SolidPrep Solid Preparation (ATR/KBr) Sample->SolidPrep NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR IR Spectrometer (Gas, ATR, KBr) Vaporization->IR MS Mass Spectrometer (EI) Vaporization->MS SolidPrep->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Elucidation and Comparative Analysis NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Logical Relationships in Spectroscopic Data Interpretation

Interpreting Spectroscopic Data cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry H_NMR ¹H NMR ProtonEnv Proton Environments (Chemical Shift, Integration) H_NMR->ProtonEnv Connectivity Proton-Proton Connectivity (Coupling Constants) H_NMR->Connectivity C_NMR ¹³C NMR CarbonSkeleton Carbon Skeleton (Chemical Shift) C_NMR->CarbonSkeleton FinalStructure Final Structure Confirmation ProtonEnv->FinalStructure Connectivity->FinalStructure CarbonSkeleton->FinalStructure IR_Spec IR Spectrum FuncGroups Functional Groups (O-H, C=O, C-O) IR_Spec->FuncGroups FuncGroups->FinalStructure MS_Spec Mass Spectrum MolWeight Molecular Weight (Molecular Ion Peak) MS_Spec->MolWeight Fragments Fragmentation Pattern (Structural Fragments) MS_Spec->Fragments MolWeight->FinalStructure Fragments->FinalStructure

Caption: Interpreting spectroscopic data relationships.

References

Safety Operating Guide

Proper Disposal of 3-(3,4-Dimethoxyphenyl)propionic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of 3-(3,4-Dimethoxyphenyl)propionic acid. The information herein is intended to supplement, not replace, institutional and local regulatory requirements. Always consult with your institution's Environmental Health and Safety (EHS) department before implementing any disposal protocol.

I. Chemical and Safety Data Overview

This compound is a combustible, solid organic compound. While it is not classified as a hazardous substance, proper handling and disposal are essential to maintain a safe laboratory environment and ensure regulatory compliance.

PropertyValueCitation
Chemical Name This compound
Synonyms 3,4-Dimethoxyhydrocinnamic acid[1]
CAS Number 2107-70-2[1]
Molecular Formula C₁₁H₁₄O₄[2]
Molecular Weight 210.23 g/mol [2]
Appearance Beige powder/solid
Primary Hazards May cause skin, eye, and respiratory tract irritation.[3][4]
Storage Keep in a dry, cool, and well-ventilated place in a tightly closed container.[4]
Incompatible Materials Oxidizing agents.[4]
Combustion Products Carbon monoxide (CO) and Carbon dioxide (CO₂).

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A standard laboratory coat.

III. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Assess Waste is_contaminated Is the waste contaminated with hazardous materials? start->is_contaminated consult_ehs Consult Institutional EHS for Hazardous Waste Disposal Protocol is_contaminated->consult_ehs Yes is_large_quantity Is the quantity > 1 kg? is_contaminated->is_large_quantity No end End consult_ehs->end ehs_disposal Arrange for disposal via licensed chemical waste contractor through EHS is_large_quantity->ehs_disposal Yes small_quantity_disposal Package for Non-Hazardous Solid Waste Disposal is_large_quantity->small_quantity_disposal No ehs_disposal->end package 1. Place in a primary, sealed, and clearly labeled container. small_quantity_disposal->package double_bag 2. Place the primary container into a secondary, durable, sealed bag or box. package->double_bag label_outer 3. Label the outer container 'Non-Hazardous Solid Waste' and include the chemical name. double_bag->label_outer dispose 4. Dispose of in the designated solid waste stream as per institutional guidelines. label_outer->dispose dispose->end

Caption: Disposal decision workflow for this compound.

IV. Step-by-Step Disposal Protocol

This protocol is for uncontaminated, small quantities (typically less than 1 kg) of this compound. For larger quantities or contaminated waste, consult your institution's EHS department.

1. Waste Collection and Segregation:

  • Collect dry, solid this compound waste in a designated, clean, and dry container.

  • This container should be made of a material compatible with the chemical (e.g., polyethylene).

  • Ensure the waste is not mixed with incompatible materials, such as strong oxidizing agents.

2. Packaging for Disposal:

  • Primary Container: Securely seal the primary container to prevent any spillage. The container must be clearly labeled with the full chemical name: "this compound".

  • Secondary Container: Place the sealed primary container into a second, larger, and durable container, such as a thick plastic bag or a cardboard box. This provides an extra layer of protection.

  • Labeling: Clearly label the outer container as "NON-HAZARDOUS SOLID WASTE" and also include the chemical name. This ensures that custodial staff are aware of the contents without needing to handle the inner container.

3. Final Disposal:

  • Once appropriately packaged and labeled, the waste can be placed in the designated solid waste stream for non-hazardous materials as directed by your institution's policies.

  • Do not dispose of this chemical down the drain or in regular trash receptacles without proper packaging and labeling.

V. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For a dry spill, carefully sweep up the material. Avoid generating dust. A vacuum cleaner equipped with a HEPA filter may be used for larger spills.

  • Collection: Place the swept-up material into a sealed container for disposal, following the protocol outlined above.

  • Decontamination: Clean the spill area with soap and water.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.

Disclaimer: This information is provided for guidance only and is based on publicly available safety data. It is the responsibility of the user to ensure that all disposal activities are carried out in full compliance with all applicable local, state, and federal regulations. Always consult your institution's Environmental Health and Safety department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dimethoxyphenyl)propionic acid
Reactant of Route 2
3-(3,4-Dimethoxyphenyl)propionic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.